Product packaging for LK-7(Cat. No.:CAS No. 70445-50-0)

LK-7

Cat. No.: B000111
CAS No.: 70445-50-0
M. Wt: 437.4 g/mol
InChI Key: LAGQPLMAHPNLOI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LK-7 (CAS 70445-50-0) is an organic chemical compound with a molecular formula of C21H28INO and a molecular weight of 437.4 g/mol. It is classified as a piperidinium derivative, specifically identified as 3-(1-methylpiperidin-1-ium-1-yl)-1,1-diphenylpropan-1-ol iodide . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use . Note on Research Context: The designation "this compound" is used in academic literature for several distinct chemical entities, including a self-assembling peptide (LK7β) and a tankyrase inhibitor (G007-LK) . The compound featured on this page (CAS 70445-50-0) is a separate, unique small molecule. Researchers are advised to confirm chemical identity using the CAS number to ensure alignment with their specific experimental needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28INO B000111 LK-7 CAS No. 70445-50-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylpiperidin-1-ium-1-yl)-1,1-diphenylpropan-1-ol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28NO.HI/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,23H,4,9-10,15-18H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGQPLMAHPNLOI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ALK-7 Signaling Pathway in Neuronal Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Activin Receptor-Like Kinase 7 (ALK-7), a type I receptor of the Transforming Growth Factor-β (TGF-β) superfamily, is a critical regulator of neuronal development. Predominantly expressed in the central nervous system, Athis compound and its ligands, Nodal and Growth Differentiation Factor 3 (GDF3), orchestrate a signaling cascade that influences neuronal proliferation, differentiation, migration, and apoptosis. This technical guide provides a comprehensive overview of the Athis compound signaling pathway, its core components, and its multifaceted roles in shaping the developing nervous system. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and therapeutic development targeting this pathway.

Introduction

The precise wiring of the nervous system is a complex process governed by a multitude of signaling pathways. Among these, the TGF-β superfamily plays a pivotal role. Athis compound, also known as ACVR1C, is a transmembrane serine/threonine kinase receptor that, upon binding to its ligands, initiates a canonical signaling cascade through the phosphorylation of Smad2 and Smad3 transcription factors.[1] This pathway is integral to embryonic development and has been increasingly recognized for its specific functions in the maturation and plasticity of the nervous system. Dysregulation of Athis compound signaling has been implicated in various neurological disorders, making it a promising target for therapeutic intervention.

Core Components of the Athis compound Signaling Pathway

The Athis compound signaling pathway is comprised of ligands, receptors (type I and type II), and intracellular effector proteins.

Ligands: Nodal and GDF3

The primary ligands for Athis compound are Nodal and Growth Differentiation Factor 3 (GDF3).[2] Both are members of the TGF-β superfamily and are crucial during embryogenesis. In the developing nervous system, their expression patterns are tightly regulated, suggesting specific roles in neuronal patterning and differentiation.

Receptors: Athis compound (Type I) and Type II Receptors

Athis compound is a type I receptor characterized by a cysteine-rich extracellular domain, a transmembrane domain, and an intracellular serine/threonine kinase domain. For signal transduction to occur, Athis compound must form a heteromeric complex with a type II receptor, such as the Activin Type IIB receptor (ActRIIB).[1] Ligand binding brings the type I and type II receptors into close proximity, allowing the constitutively active type II receptor kinase to phosphorylate and activate the Athis compound kinase domain.

Intracellular Effectors: Smad2 and Smad3

Upon activation, Athis compound phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal SSXS motif.[3] Phosphorylated Smad2 and Smad3 then form a complex with the common mediator Smad (co-Smad), Smad4. This heterotrimeric Smad complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences known as Smad-binding elements (SBEs) in the promoter regions of target genes to regulate their expression.[4]

Athis compound Signaling Pathway Diagram

ALK7_Signaling_Pathway cluster_intracellular Intracellular Space cluster_nucleus Nucleus Nodal Nodal Athis compound Athis compound Nodal->Athis compound GDF3 GDF3 GDF3->Athis compound Type II Receptor Type II Receptor Athis compound->Type II Receptor Smad2/3 Smad2/3 Athis compound->Smad2/3 P Type II Receptor->Athis compound pSmad2/3 p-Smad2/3 Smad Complex Smad2/3/4 Complex pSmad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Target Genes Target Genes Smad Complex->Target Genes Transcription Regulation

Core Athis compound signaling cascade.

Role of Athis compound in Neuronal Development

Athis compound signaling is implicated in several key processes during the development of the nervous system.

Neuronal Proliferation and Apoptosis

Studies have shown that activation of Athis compound signaling can lead to cell cycle arrest and apoptosis in neuronal progenitor cells. This suggests a role for Athis compound in regulating the size of the neuronal precursor pool during development.

Neuronal Migration and Axon Pathfinding

Proper neuronal migration is essential for the formation of layered structures in the brain, such as the cerebral cortex. While direct evidence is still emerging, the expression pattern of Athis compound in developing cortical layers suggests a potential role in guiding migrating neurons.[5][6] The related ALK receptor has been shown to be required for proper neuronal polarization and cortical migration.[5][6] Further research is needed to elucidate the specific downstream targets of Athis compound that may be involved in cytoskeletal dynamics and cell movement.

Dendritic Spine Morphogenesis and Synapse Formation

Recent evidence points to the involvement of Athis compound signaling in shaping the intricate structures of dendrites and synapses. Specifically, Athis compound has been linked to dendritic spine remodeling.[7] The formation, maturation, and plasticity of dendritic spines are crucial for synaptic transmission and learning and memory. The kalirin-7 protein, a Rac1-GEF, has been identified as a key player in activity-dependent spine remodeling and interacts with components of signaling pathways that can be influenced by TGF-β family members.[8][9]

Quantitative Data

Quantitative analysis of ligand-receptor interactions is crucial for understanding the potency and specificity of signaling. Surface plasmon resonance (SPR) has been utilized to measure the binding affinity of Nodal fragments to Athis compound.

Ligand FragmentReceptorBinding Affinity (KD)Reference
Nodal (residues 44-67)Athis compoundPreliminary data suggests interaction[10]
Nodal (residues 44-67)CriptoData suggests a role for Y58 in binding[10]

Further quantitative data on the binding affinities of full-length Nodal and GDF3 to the Athis compound/Type II receptor complex are needed for a complete understanding.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the Athis compound signaling pathway.

In Situ Hybridization for Athis compound mRNA Localization

This technique is used to visualize the spatial distribution of Athis compound mRNA in brain tissue.

Protocol Overview:

  • Tissue Preparation: Brain tissue is fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned.[11][12]

  • Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe complementary to the Athis compound mRNA is synthesized.

  • Hybridization: The tissue sections are incubated with the labeled probe, allowing it to bind to the target mRNA.[13]

  • Detection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a colorimetric reaction, or a fluorescent tag.[14]

ISH_Workflow Tissue Section Tissue Section Probe Hybridization Probe Hybridization Tissue Section->Probe Hybridization Antibody Incubation Antibody Incubation Probe Hybridization->Antibody Incubation Detection Detection Antibody Incubation->Detection Microscopy Microscopy Detection->Microscopy

In Situ Hybridization Workflow.
Immunocytochemistry for Athis compound Protein Localization

This method is employed to determine the subcellular localization of the Athis compound protein in cultured neurons.

Protocol Overview:

  • Cell Culture and Fixation: Neurons are cultured on coverslips and then fixed with a crosslinking agent like paraformaldehyde.[15][16]

  • Permeabilization: The cell membrane is permeabilized (e.g., with Triton X-100) to allow antibodies to access intracellular antigens.[15]

  • Blocking: Non-specific antibody binding sites are blocked using a solution like bovine serum albumin or normal goat serum.[17]

  • Antibody Incubation: Cells are incubated with a primary antibody specific to Athis compound, followed by a fluorescently labeled secondary antibody that binds to the primary antibody.[15]

  • Imaging: The fluorescent signal is visualized using a confocal or fluorescence microscope.[17]

Co-Immunoprecipitation (Co-IP) to Identify Protein-Protein Interactions

Co-IP is used to investigate the interaction of Athis compound with other proteins, such as its co-receptors or downstream signaling molecules.

Protocol Overview:

  • Cell Lysis: Cells expressing the proteins of interest are lysed in a non-denaturing buffer to preserve protein-protein interactions.[18]

  • Immunoprecipitation: An antibody specific to the "bait" protein (e.g., Athis compound) is added to the cell lysate to form an antibody-protein complex.[19]

  • Pull-down: Protein A/G beads are added to bind the antibody-protein complex, and the complex is then pelleted by centrifugation.

  • Elution and Analysis: The bound proteins are eluted from the beads, separated by SDS-PAGE, and the "prey" protein is identified by Western blotting using a specific antibody.[18]

CoIP_Workflow Cell Lysate Cell Lysate Incubate with Bait Antibody Incubate with Bait Antibody Cell Lysate->Incubate with Bait Antibody Add Protein A/G Beads Add Protein A/G Beads Incubate with Bait Antibody->Add Protein A/G Beads Pellet and Wash Pellet and Wash Add Protein A/G Beads->Pellet and Wash Elute and Analyze by Western Blot Elute and Analyze by Western Blot Pellet and Wash->Elute and Analyze by Western Blot

Co-Immunoprecipitation Workflow.
Kinase Assay to Measure Athis compound Activity

This assay is performed to determine the enzymatic activity of the Athis compound kinase domain.

Protocol Overview:

  • Immunoprecipitation of Athis compound: Athis compound is immunoprecipitated from cell lysates.

  • Kinase Reaction: The immunoprecipitated Athis compound is incubated with a substrate (e.g., a generic kinase substrate or a specific substrate like Smad2) and radiolabeled ATP ([γ-³²P]ATP).[20]

  • Detection of Phosphorylation: The phosphorylation of the substrate is detected by autoradiography or by using a phospho-specific antibody in a Western blot. Alternatively, non-radioactive methods using phospho-specific antibodies and chemiluminescence or fluorescence can be employed.[21]

Downstream Targets and Functional Consequences

The nuclear translocation of the Smad2/3/4 complex leads to the transcriptional regulation of a host of target genes involved in neuronal development. While a comprehensive list of neuron-specific Athis compound targets is still under investigation, studies in other cell types have identified several Smad2/3 target genes.

Table of Potential Downstream Target Genes (from non-neuronal and embryonic studies): [4][22][23]

GeneFunction
Lefty1/2Nodal antagonists (negative feedback)
Pitx2Transcription factor involved in left-right asymmetry
Smad7Inhibitory Smad (negative feedback)
SnoNTranscriptional co-repressor
NodalLigand (positive feedback)
CDKN1A (p21)Cell cycle inhibitor

Further research using techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-Seq) in neuronal cells is required to identify the full repertoire of Athis compound/Smad2/3 target genes in the nervous system.

Conclusion and Future Directions

The Athis compound signaling pathway is a vital component of the molecular machinery that governs neuronal development. Its roles in regulating cell fate, migration, and the formation of synaptic connections are beginning to be unraveled. For researchers and drug development professionals, a thorough understanding of this pathway offers new avenues for tackling neurodevelopmental disorders and promoting neuronal repair. Future research should focus on elucidating the complete network of downstream targets in different neuronal populations, understanding the context-dependent regulation of Athis compound signaling, and developing specific modulators of this pathway for therapeutic applications. The detailed methodologies and data presented in this guide provide a solid foundation for these future endeavors.

References

The Role of Kallikrein-Related Peptidase 7 in Epidermal Desquamation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kallikrein-related peptidase 7 (KLK7), also known as stratum corneum chymotryptic enzyme (SCCE), is a serine protease that plays a critical role in the physiological process of skin desquamation—the shedding of the outermost layer of the epidermis, the stratum corneum.[1] Dysregulation of KLK7 activity has been implicated in various skin disorders, including Netherton syndrome, atopic dermatitis, and psoriasis, making it a key target for therapeutic intervention.[1][2][3] This technical guide provides an in-depth overview of the function of KLK7 in skin desquamation, including its enzymatic activity, regulation, and involvement in pathological conditions. Detailed experimental protocols for assessing KLK7 activity and signaling pathways are also presented to facilitate further research and drug development in this area.

Introduction to KLK7 and Skin Desquamation

The epidermis is a dynamic tissue that undergoes constant renewal. Keratinocytes, the primary cell type of the epidermis, proliferate in the basal layer and differentiate as they move towards the surface, eventually forming the stratum corneum. This outermost layer is composed of anucleated corneocytes embedded in a lipid matrix, providing a crucial barrier against environmental insults and water loss. The continuous shedding of these corneocytes, a process known as desquamation, is essential for maintaining skin homeostasis.

Desquamation is a highly regulated proteolytic process, and KLK7 is a key enzyme involved.[1] KLK7 is a chymotrypsin-like serine protease that is secreted as an inactive zymogen (pro-KLK7) by keratinocytes in the stratum granulosum.[3] Upon reaching the stratum corneum, pro-KLK7 is activated, enabling it to degrade specific protein components of the corneodesmosomes, the intercellular adhesive structures that hold corneocytes together.[4][5]

The KLK7-Mediated Desquamation Pathway

The proteolytic activity of KLK7 is tightly controlled through a cascade of activation and inhibition.

Activation of KLK7

The activation of pro-KLK7 is a critical step in initiating its enzymatic function. This process is primarily mediated by another kallikrein, KLK5 (stratum corneum tryptic enzyme), which is capable of auto-activation.[6][7][8] KLK5 can also activate pro-KLK14, which in turn can activate pro-KLK5, thus amplifying the proteolytic cascade.[6][7] The activation of pro-KLK7 by KLK5 is pH-dependent, with optimal activity observed at a slightly acidic pH (5-7), which is characteristic of the stratum corneum.[7]

KLK_Activation_Cascade cluster_stratum_granulosum Stratum Granulosum cluster_stratum_corneum Stratum Corneum pro-KLK5 pro-KLK5 KLK5 KLK5 pro-KLK5->KLK5 Auto-activation (pH dependent) pro-KLK7 pro-KLK7 KLK7 KLK7 pro-KLK7->KLK7 pro-KLK14 pro-KLK14 KLK14 KLK14 pro-KLK14->KLK14 KLK5->pro-KLK7 Activation KLK5->pro-KLK14 Activation KLK14->pro-KLK5 Amplification

KLK Activation Cascade in the Epidermis.
Substrates of KLK7

Once activated, KLK7 targets specific protein components of the corneodesmosomes for degradation. Corneodesmosomes are composed of desmoglein 1 (DSG1), desmocollin 1 (DSC1), and corneodesmosin (CDSN).[4] KLK7 directly cleaves CDSN and DSC1 but is unable to degrade DSG1.[4][5] In contrast, KLK5 can degrade all three components.[4][6] The concerted action of KLK5 and KLK7 is therefore essential for the complete breakdown of corneodesmosomes and subsequent desquamation.

SubstrateKLK7 CleavageKLK5 CleavageReference
Corneodesmosin (CDSN)YesYes[4][5]
Desmocollin 1 (DSC1)YesYes[4][5]
Desmoglein 1 (DSG1)NoYes[4][5]
Regulation of KLK7 Activity

The activity of KLK7 is tightly regulated by endogenous inhibitors to prevent excessive proteolysis and maintain skin barrier integrity. The primary inhibitor of KLK7 is the lympho-epithelial Kazal-type-related inhibitor (LEKTI), encoded by the SPINK5 gene.[9][10] LEKTI can inhibit the activity of both KLK5 and KLK7.[10] Other inhibitors of KLK7 include skin-derived antileukoproteinase (SKALP/elafin) and secretory leukocyte protease inhibitor (SLPI).[10][11] The balance between active KLKs and their inhibitors is crucial for controlled desquamation.

Corneodesmosome_Degradation cluster_corneodesmosome Corneodesmosome CDSN CDSN Desquamation Desquamation CDSN->Desquamation DSC1 DSC1 DSC1->Desquamation DSG1 DSG1 DSG1->Desquamation KLK7 KLK7 KLK7->CDSN Cleavage KLK7->DSC1 Cleavage KLK5 KLK5 KLK5->CDSN Cleavage KLK5->DSC1 Cleavage KLK5->DSG1 Cleavage LEKTI LEKTI LEKTI->KLK7 Inhibition LEKTI->KLK5 Inhibition

KLK7-Mediated Corneodesmosome Degradation.

Role of KLK7 in Skin Pathologies

An imbalance in KLK7 activity is associated with several inflammatory skin diseases.

  • Netherton Syndrome (NS): This severe genetic disorder is caused by mutations in the SPINK5 gene, leading to a deficiency of the LEKTI inhibitor.[9][12] The resulting uncontrolled activity of KLK5 and KLK7 leads to excessive desquamation, a defective skin barrier, and chronic inflammation.[9][12][13]

  • Atopic Dermatitis (AD): Increased expression and activity of KLK7 have been observed in the skin of patients with atopic dermatitis.[14][15] This elevated proteolytic activity contributes to the impaired skin barrier function and inflammation characteristic of AD.[9] Transgenic mice overexpressing KLK7 develop skin lesions resembling atopic dermatitis.[15]

  • Psoriasis: Upregulation of KLK7 has also been reported in psoriatic lesions, suggesting its involvement in the abnormal desquamation and inflammation seen in this condition.[16]

Experimental Protocols for Studying KLK7 Function

Measurement of KLK7 Enzymatic Activity

Casein Zymography: This technique is used to detect and quantify the proteolytic activity of KLK7 in biological samples.

  • Sample Preparation: Extract proteins from stratum corneum tape strips or skin biopsies using a suitable lysis buffer.

  • Electrophoresis: Separate the protein extracts on a polyacrylamide gel containing casein as a substrate.

  • Renaturation and Incubation: Renature the proteases within the gel and incubate in a buffer that allows for enzymatic activity.

  • Staining and Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). Zones of proteolytic activity will appear as clear bands against a stained background where the casein has been degraded. The intensity of the bands can be quantified using densitometry.[10][17]

Analysis of KLK7 Gene and Protein Expression

Quantitative Real-Time PCR (qRT-PCR): This method is used to quantify the mRNA expression levels of KLK7.

  • RNA Extraction: Isolate total RNA from skin samples or cultured keratinocytes.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • PCR Amplification: Amplify the KLK7 cDNA using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument.

  • Quantification: Determine the relative expression of KLK7 by comparing the amplification to that of a reference gene.[10]

Immunohistochemistry (IHC): This technique is used to visualize the localization of KLK7 protein within skin tissue sections.

  • Tissue Preparation: Fix, embed, and section the skin tissue.

  • Antigen Retrieval: Unmask the antigenic sites.

  • Antibody Incubation: Incubate the tissue sections with a primary antibody specific for KLK7, followed by a labeled secondary antibody.

  • Detection and Visualization: Use a detection system (e.g., DAB chromogen) to visualize the antibody binding and observe under a microscope.[10]

In Vitro and Ex Vivo Models for Desquamation Assessment

Reconstructed Human Epidermis (RhE) Models: These 3D tissue models mimic the structure and function of the human epidermis and are valuable tools for studying desquamation in a controlled in vitro setting.[18]

Ex Vivo Skin Explants: Freshly obtained human skin can be maintained in culture for a limited time to study the effects of various compounds on desquamation.[19]

Tape Stripping: This non-invasive method can be used both in vivo and in vitro to collect sequential layers of the stratum corneum for the analysis of KLK7 activity and corneodesmosome protein degradation.[20]

Experimental_Workflow Skin Sample Skin Sample Protein Extraction Protein Extraction Skin Sample->Protein Extraction RNA Extraction RNA Extraction Skin Sample->RNA Extraction Tissue Sectioning Tissue Sectioning Skin Sample->Tissue Sectioning Casein Zymography Casein Zymography Protein Extraction->Casein Zymography Measure Activity qRT-PCR qRT-PCR RNA Extraction->qRT-PCR Quantify Expression Immunohistochemistry Immunohistochemistry Tissue Sectioning->Immunohistochemistry Localize Protein Data Analysis Data Analysis Casein Zymography->Data Analysis qRT-PCR->Data Analysis Immunohistochemistry->Data Analysis

Workflow for Assessing KLK7 Function.

Therapeutic Targeting of KLK7

Given its central role in the pathogenesis of several skin diseases, KLK7 has emerged as a promising therapeutic target. The development of specific KLK7 inhibitors could offer a novel approach to restore normal skin barrier function and reduce inflammation in conditions like atopic dermatitis and Netherton syndrome.[1] Both small molecule inhibitors and therapeutic antibodies targeting KLK7 are currently under investigation.[9][12] A potent KLK7 inhibitor with a Ki of 140 pM has been reported, demonstrating high selectivity over other related proteases.[17]

Conclusion

KLK7 is a key serine protease that governs the process of skin desquamation through the targeted degradation of corneodesmosomal proteins. Its activity is intricately regulated by a proteolytic cascade and endogenous inhibitors. Dysregulation of KLK7 is a hallmark of several inflammatory skin diseases, making it an attractive target for the development of novel dermatological therapies. The experimental approaches outlined in this guide provide a framework for researchers and drug development professionals to further investigate the biology of KLK7 and to identify and validate new therapeutic strategies.

References

The Quest for Novel ALK-7 Inhibitors: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of novel Activin Receptor-Like Kinase 7 (ALK-7) inhibitors. Athis compound, a member of the TGF-β superfamily, has emerged as a critical regulator in various physiological and pathological processes, including metabolic diseases and cancer, making it an attractive target for therapeutic intervention.[1][2] This document details the current landscape of Athis compound inhibitors, methodologies for their discovery and characterization, and the underlying signaling pathways.

Current Landscape of Athis compound Inhibitors: A Quantitative Overview

The discovery of selective and potent Athis compound inhibitors is an ongoing area of research. While several compounds have been identified that inhibit Athis compound, many also exhibit activity against other closely related kinases, such as ALK4 and ALK5. A summary of key inhibitors with reported biochemical potencies is presented below.

CompoundAthis compound IC50 (nM)ALK-4 IC50 (nM)ALK-5 IC50 (nM)Notes
A-83-017.5[2]45[2]12[2]A potent inhibitor of ALK4, ALK5, and ALK7.
SB-431542Inhibits ALK714094A well-characterized inhibitor of ALK4, ALK5, and ALK7.

The Athis compound Signaling Cascade: A Visual Representation

Athis compound signaling is initiated by the binding of its cognate ligands, primarily Nodal and Activin B.[3] This binding event leads to the recruitment and phosphorylation of the type II receptor, which in turn phosphorylates and activates Athis compound. Activated Athis compound propagates the signal downstream by phosphorylating SMAD2 and SMAD3 proteins. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cellular processes like differentiation, proliferation, and apoptosis.

ALK7_Signaling_Pathway Athis compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nodal Nodal Type II Receptor Type II Receptor Nodal->Type II Receptor binds Activin B Activin B Activin B->Type II Receptor binds ALK7 ALK7 Type II Receptor->ALK7 recruits & phosphorylates SMAD2/3 SMAD2/3 ALK7->SMAD2/3 phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex p-SMAD2/3 / SMAD4 Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Target Genes Target Genes SMAD Complex->Target Genes regulates transcription

Caption: The Athis compound signaling pathway initiated by ligand binding and culminating in target gene transcription.

Experimental Protocols for Athis compound Inhibitor Discovery

The identification and characterization of novel Athis compound inhibitors rely on a suite of robust biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Representative Protocol using ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.

Materials:

  • Recombinant human Athis compound enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

  • Prepare a reaction mixture containing Athis compound enzyme and substrate in the assay buffer.

  • Add the test compound at various concentrations to the reaction mixture in a 384-well plate.

  • Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Athis compound Inhibition (Representative Protocol using a Reporter Gene Assay)

This assay measures the ability of a compound to inhibit Athis compound signaling in a cellular context.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vectors for Athis compound and a SMAD-responsive luciferase reporter (e.g., (CAGA)12-Luc)

  • Activin B or Nodal ligand

  • Test compounds

  • Cell culture medium and reagents

  • Luciferase assay reagent

Procedure:

  • Co-transfect HEK293T cells with the Athis compound expression vector and the SMAD-responsive luciferase reporter vector.

  • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with Activin B or Nodal to activate the Athis compound pathway.

  • Incubate for 6-24 hours to allow for reporter gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency and cell number.

  • Calculate the percent inhibition and determine the IC50 value.

High-Throughput Screening Workflow for Novel Athis compound Inhibitors

The discovery of novel Athis compound inhibitors typically begins with a high-throughput screening (HTS) campaign to identify initial "hits" from large compound libraries. A representative workflow is depicted below.

HTS_Workflow High-Throughput Screening Workflow for Athis compound Inhibitors Compound Library Compound Library Primary Screen Primary HTS (e.g., Biochemical Assay) Compound Library->Primary Screen Hit Identification Identify Initial Hits Primary Screen->Hit Identification Dose-Response Dose-Response Confirmation Hit Identification->Dose-Response Active Compounds Hit Validation Validate & Triage Hits Dose-Response->Hit Validation Secondary Assays Secondary Assays (e.g., Cellular Assays, Selectivity Profiling) Hit Validation->Secondary Assays Confirmed Hits Lead Optimization Lead Optimization (Medicinal Chemistry) Secondary Assays->Lead Optimization

Caption: A typical workflow for the discovery of novel Athis compound inhibitors, from primary screening to lead optimization.

Future Directions

The development of highly selective Athis compound inhibitors remains a key objective. Future efforts will likely focus on structure-based drug design and the exploration of novel chemical scaffolds to achieve greater selectivity over other TGF-β family members. Furthermore, a deeper understanding of the diverse roles of Athis compound in various disease contexts will be crucial for the successful clinical translation of these promising therapeutic agents.

References

The Pivotal Role of Kallikrein-Related Peptidase 7 in Driving Cancer Cell Invasion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kallikrein-related peptidase 7 (KLK7), a secreted serine protease, has emerged as a critical modulator of cancer progression, particularly in the context of tumor cell invasion and metastasis. Aberrantly high expression of KLK7 is a common feature in a variety of malignancies, including ovarian, pancreatic, breast, and prostate cancers, and often correlates with poor patient prognosis. This technical guide provides an in-depth exploration of the multifaceted role of KLK7 in cancer cell invasion, detailing its molecular mechanisms, associated signaling pathways, and key experimental methodologies for its study. Quantitative data from seminal studies are summarized, and detailed protocols for essential assays are provided to facilitate further research in this promising area of oncology drug development.

Introduction

Cancer metastasis is a complex, multi-step process that accounts for the vast majority of cancer-related mortalities. A crucial initiating event in the metastatic cascade is local tumor cell invasion, which involves the degradation of the extracellular matrix (ECM) and the disruption of cell-cell adhesion, allowing cancer cells to migrate to distant sites. A growing body of evidence implicates the kallikrein-related peptidase (KLK) family of serine proteases as key players in this process. Among them, KLK7 (also known as stratum corneum chymotryptic enzyme, SCCE) has garnered significant attention for its potent pro-invasive functions.

Physiologically, KLK7 is primarily involved in skin desquamation through the cleavage of cell adhesion molecules in the stratum corneum. However, its dysregulated expression in the tumor microenvironment unleashes a cascade of proteolytic events that collectively promote a more aggressive and invasive cancer phenotype. This guide will dissect the core mechanisms by which KLK7 facilitates cancer cell invasion, providing a comprehensive resource for researchers and clinicians working to understand and target this important driver of metastasis.

Molecular Mechanisms of KLK7-Mediated Cancer Cell Invasion

KLK7 promotes cancer cell invasion through a variety of interconnected mechanisms, primarily centered on its proteolytic activity.

Degradation of Cell-Cell Adhesion Molecules

A hallmark of epithelial-to-mesenchymal transition (EMT), a key process in cancer invasion, is the loss of E-cadherin-mediated cell-cell adhesion. KLK7 directly contributes to this process by cleaving the extracellular domain of E-cadherin. This shedding of E-cadherin disrupts the integrity of adherens junctions, leading to reduced cell-cell cohesion and a more migratory phenotype. In pancreatic cancer, for instance, KLK7-mediated E-cadherin cleavage has been shown to enhance cancer cell invasion[1].

Remodeling of the Extracellular Matrix (ECM)

The ECM provides a physical barrier that cancer cells must breach to invade surrounding tissues. KLK7's proteolytic activity extends to several key components of the ECM, including fibronectin and vitronectin[2]. By degrading these structural proteins, KLK7 creates pathways for cancer cells to navigate through the tissue architecture.

Activation of Other Proteases

KLK7 can also indirectly promote ECM degradation by activating other classes of proteases, notably matrix metalloproteinases (MMPs). Studies have shown that KLK7 can activate pro-MMP-9, a potent gelatinase that degrades type IV collagen, a major component of the basement membrane[2]. This proteolytic cascade amplifies the degradation of the ECM, further facilitating cancer cell invasion.

Signaling Pathways Implicated in KLK7-Driven Invasion

KLK7's influence on cancer cell invasion is not solely dependent on its direct proteolytic activity but also involves the activation of key intracellular signaling pathways.

The α5β1 Integrin Pathway

In ovarian cancer, KLK7 has been shown to upregulate the expression of α5β1 integrin, a key receptor for fibronectin[3][4]. This increased expression enhances the adhesion of cancer cells to the ECM and promotes the formation of multicellular aggregates, which are associated with increased chemoresistance and metastatic potential. The precise mechanism by which KLK7 upregulates α5β1 integrin is an area of active investigation.

KLK7_Integrin_Pathway KLK7 KLK7 Integrin_Upregulation Upregulation of α5β1 Integrin KLK7->Integrin_Upregulation Cell_Adhesion Enhanced Cell Adhesion to Fibronectin Integrin_Upregulation->Cell_Adhesion MCA_Formation Multicellular Aggregate (MCA) Formation Cell_Adhesion->MCA_Formation Invasion_Metastasis Invasion & Metastasis MCA_Formation->Invasion_Metastasis KLK7_MAPK_ERK_Pathway KLK7 KLK7 MAPK_Activation MAPK/ERK Pathway Activation KLK7->MAPK_Activation pERK Increased p-ERK1/2 MAPK_Activation->pERK EMT Epithelial-to-Mesenchymal Transition (EMT) pERK->EMT Invasion_Migration Increased Cell Migration & Invasion EMT->Invasion_Migration Matrigel_Invasion_Assay_Workflow Start Start Coat_Insert Coat Transwell insert with Matrigel Start->Coat_Insert Seed_Cells Seed cells in serum-free medium in the upper chamber Coat_Insert->Seed_Cells Add_Chemoattractant Add chemoattractant (e.g., FBS) to the lower chamber Seed_Cells->Add_Chemoattractant Incubate Incubate for 24-48 hours Add_Chemoattractant->Incubate Remove_Non_Invaded Remove non-invaded cells from the upper surface Incubate->Remove_Non_Invaded Fix_Stain Fix and stain invaded cells on the lower surface Remove_Non_Invaded->Fix_Stain Quantify Quantify invaded cells by microscopy Fix_Stain->Quantify End End Quantify->End

References

An In-Depth Technical Guide to Genetic Variants of the ACVR1C Gene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Activin A Receptor Type 1C (ACVR1C), also known as ALK7, is a type I receptor in the transforming growth factor-β (TGF-β) superfamily. This receptor plays a crucial role in a variety of biological processes by mediating signals from ligands such as Activin B, Activin AB, Nodal, and Growth/Differentiation Factor 3 (GDF3).[1] Dysregulation of ACVR1C signaling has been implicated in metabolic diseases, reproductive development, and cancer.[1] Recent large-scale genetic studies have identified several naturally occurring variants in the ACVR1C gene that are associated with significant effects on metabolic phenotypes, including body fat distribution and the risk of type 2 diabetes. This guide provides a comprehensive overview of these genetic variants, the underlying signaling pathways, and the experimental methodologies used to investigate their functional consequences.

ACVR1C Signaling Pathway

ACVR1C functions as a serine/threonine kinase receptor. The canonical signaling pathway is initiated by the binding of a ligand to a type II receptor (e.g., ACVR2A or ACVR2B). This binding event recruits and phosphorylates the ACVR1C type I receptor, leading to the activation of its intracellular kinase domain. Activated ACVR1C then phosphorylates downstream effector proteins, primarily the SMAD proteins, SMAD2 and SMAD3. Phosphorylated SMAD2 and SMAD3 form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[1] This signaling cascade can influence a wide range of cellular processes, including cell proliferation, apoptosis, and differentiation.[1]

ACVR1C_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Activin B / Nodal / GDF3 ACVR2 Type II Receptor (ACVR2A/B) Ligand->ACVR2 Binding ACVR1C Type I Receptor (ACVR1C/ALK7) ACVR2->ACVR1C SMAD23 SMAD2/3 ACVR1C->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Transcriptional Regulation SMAD_complex->Transcription Translocation

Caption: Canonical ACVR1C/SMAD signaling pathway.

Genetic Variants of ACVR1C and their Phenotypic Associations

Genome-wide association studies (GWAS) and exome sequencing studies have identified several genetic variants within the ACVR1C gene that are associated with various metabolic traits. These variants, primarily missense mutations, have been shown to influence body fat distribution and confer protection against type 2 diabetes. The following tables summarize the key quantitative data for the most significant and functionally relevant ACVR1C variants.

Table 1: Key Missense Variants of ACVR1C Associated with Metabolic Phenotypes

Variant ID (rsID)Amino Acid ChangeChromosomal Position (GRCh38)Allele Frequency (gnoMAD v2.1.1)Phenotypic Associationp-valueReference
rs773963748Asn150Hischr2:157,595,5130.005 (European)Reduced Waist-to-Hip Ratio (adj. for BMI)3.4 x 10-17[2]
rs56188432Ile195Thrchr2:157,595,6480.002 (European)Reduced Waist-to-Hip Ratio (adj. for BMI)1.0 x 10-9[2]
rs145983936Ile482Valchr2:157,628,4010.07 (European)Reduced Waist-to-Hip Ratio (adj. for BMI)1.6 x 10-5[2]

Table 2: Association of ACVR1C Variants with Type 2 Diabetes Risk

Variant/Variant GroupOdds Ratio (95% CI) for Type 2 Diabetesp-valueReference
Pooled analysis of four WHR-lowering variants0.70 (0.63 - 0.77)5.6 x 10-13[2]
Carriers of predicted damaging variants0.46 (0.27 - 0.81)0.006[2]

Experimental Protocols for Investigating ACVR1C Variants

The functional characterization of ACVR1C genetic variants is essential to understand their molecular mechanisms and to validate them as potential drug targets. A combination of in vitro and in vivo experimental approaches is typically employed.

In Vitro Functional Assays

1. Luciferase Reporter Assay for SMAD Signaling

This assay is used to quantify the effect of ACVR1C variants on the transcriptional activity of the SMAD pathway.

  • Principle: A luciferase reporter construct containing SMAD-binding elements (SBEs) upstream of the luciferase gene is co-transfected with a plasmid expressing either wild-type or a variant form of ACVR1C into a suitable cell line (e.g., HEK293T). Upon stimulation with an ACVR1C ligand (e.g., Activin B), the activation of the SMAD pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Protocol:

    • Cell Culture and Transfection: Plate HEK293T cells in a 96-well plate. Co-transfect the cells with the SBE-luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), and the ACVR1C expression plasmid (wild-type or variant).

    • Ligand Stimulation: After 24-48 hours, starve the cells in a serum-free medium for 4-6 hours, and then stimulate with varying concentrations of recombinant Activin B for 16-24 hours.

    • Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Compare the dose-response curves of the variant ACVR1C to the wild-type to determine any gain or loss of function.

2. Western Blotting for SMAD Phosphorylation

This method directly assesses the activation of the SMAD pathway by detecting the phosphorylation of SMAD2/3.

  • Principle: Cells expressing wild-type or variant ACVR1C are stimulated with a ligand, and the cell lysates are then analyzed by Western blotting using antibodies specific for phosphorylated SMAD2/3.

  • Protocol:

    • Cell Culture and Stimulation: Culture cells expressing the ACVR1C constructs to 80-90% confluency. Starve the cells and then stimulate with Activin B for a short period (e.g., 30-60 minutes).

    • Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors. Quantify the total protein concentration using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Immunodetection: Block the membrane and incubate with a primary antibody against phospho-SMAD2/3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with an antibody against total SMAD2/3 for normalization. Quantify the band intensities to determine the ratio of phosphorylated to total SMAD2/3.

In Vivo Analysis using Mouse Models

Genetically engineered mouse models are invaluable for studying the physiological effects of ACVR1C variants in a whole-organism context.

1. Generation of Knock-in Mouse Models:

  • Methodology: CRISPR/Cas9-mediated genome editing can be used to introduce specific human ACVR1C variants into the corresponding mouse Acvr1c locus. This creates a more physiologically relevant model than traditional transgenesis.

2. Metabolic Phenotyping:

  • Body Composition Analysis: Dual-energy X-ray absorptiometry (DEXA) is used to measure fat mass, lean mass, and bone mineral density.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are performed to assess glucose homeostasis and insulin sensitivity.

    • GTT: Following an overnight fast, mice are administered an intraperitoneal (IP) or oral gavage of glucose, and blood glucose levels are measured at various time points.

    • ITT: Following a shorter fast, mice are injected with insulin, and blood glucose levels are monitored over time.

  • Energy Expenditure Measurement: Indirect calorimetry is used to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and the respiratory exchange ratio (RER) to assess metabolic rate and fuel utilization.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cloning Site-Directed Mutagenesis to create ACVR1C variants Transfection Transfection into Cell Lines (e.g., HEK293T) Cloning->Transfection Luciferase Luciferase Reporter Assay (SMAD activity) Transfection->Luciferase Western Western Blot (p-SMAD2/3 levels) Transfection->Western Knockin Generation of Knock-in Mouse Models Metabolic Metabolic Phenotyping Knockin->Metabolic DEXA DEXA (Body Composition) Metabolic->DEXA GTT_ITT GTT / ITT (Glucose Homeostasis) Metabolic->GTT_ITT Calorimetry Indirect Calorimetry (Energy Expenditure) Metabolic->Calorimetry

Caption: Experimental workflow for studying ACVR1C variants.

Conclusion and Future Directions

The identification of naturally occurring loss-of-function variants in ACVR1C that are associated with a favorable metabolic profile has positioned this receptor as a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. The experimental approaches outlined in this guide provide a framework for the continued investigation of ACVR1C genetics and biology. Future research should focus on elucidating the full spectrum of ACVR1C's physiological roles, identifying additional genetic variants with functional consequences, and developing selective pharmacological modulators of ACVR1C activity. A deeper understanding of the tissue-specific functions of ACVR1C will be critical for the development of safe and effective therapies targeting this pathway.

References

Unraveling the Activation of ALK-7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms governing the activation of Activin Receptor-Like Kinase 7 (ALK-7), a type I receptor of the transforming growth factor-beta (TGF-β) superfamily. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cellular signaling pathways and the development of novel therapeutics.

Introduction to Athis compound

Activin Receptor-Like Kinase 7 (ACVR1C), is a transmembrane serine/threonine kinase that plays a pivotal role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Its expression is notably prominent in adipose tissue, pancreatic β-cells, and the brain. Dysregulation of the Athis compound signaling pathway has been implicated in metabolic diseases, such as obesity and diabetes, as well as in the progression of certain cancers, making it a significant target for therapeutic intervention.

The Athis compound Activation Cascade

The activation of Athis compound is a multi-step process initiated by the binding of specific ligands. This binding event triggers the formation of a heteromeric receptor complex, leading to the phosphorylation and activation of downstream signaling molecules.

Ligands of Athis compound

Athis compound is activated by a select group of ligands from the TGF-β superfamily. These include:

  • Activin B and Activin AB: These proteins are key regulators of various physiological processes.[1]

  • Growth Differentiation Factor 3 (GDF3): GDF3 signaling through Athis compound is particularly important in adipose tissue homeostasis.[2][3]

  • Nodal: A crucial morphogen during embryonic development, Nodal also utilizes Athis compound to transduce its signals.[4]

  • Activin C and Activin E: Recent studies have identified Activin C and Activin E as ligands that can signal through Athis compound.[5][6]

Receptor Complex Formation

Ligand binding to a type II receptor, such as Activin Receptor Type IIB (ActRIIB), is the initial step in forming an active signaling complex. This ligand-type II receptor interaction creates a binding surface for the recruitment of the Athis compound type I receptor. In some contexts, particularly for Nodal and GDF3 signaling, a co-receptor, such as Cripto, is also required for the formation of a stable and functional receptor complex.[2]

Downstream Signaling: The Smad Pathway

Upon formation of the heterotetrameric receptor complex, the constitutively active type II receptor kinase phosphorylates the GS (glycine-serine rich) domain of Athis compound. This phosphorylation event activates the kinase domain of Athis compound, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.

Phosphorylated Smad2 and Smad3 then form a complex with the common mediator Smad (co-Smad), Smad4. This Smad complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes to regulate their expression.

ALK7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand Activin B / GDF3 / Nodal Type_II_Receptor Type II Receptor (e.g., ActRIIB) Ligand->Type_II_Receptor 1. Binds ALK7 Athis compound Type_II_Receptor->ALK7 2. Recruits Smad2_3 Smad2/3 ALK7->Smad2_3 3. Phosphorylates Co_receptor Co-receptor (e.g., Cripto) Co_receptor->ALK7 Required for Nodal/GDF3 pSmad2_3 p-Smad2/3 Smad_Complex Smad2/3-Smad4 Complex pSmad2_3->Smad_Complex 4. Forms complex with Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus 5. Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression 6. Regulates

Figure 1. Athis compound Signaling Pathway.

Quantitative Data on Athis compound Activation

Understanding the quantitative aspects of Athis compound activation is crucial for developing targeted therapies. The following tables summarize available data on ligand binding affinities and inhibitor potencies.

Ligand FragmentInteracting PartnerDissociation Constant (KD)Method
Nodal[44-67]rhCripto1.39 x 10-6 MSurface Plasmon Resonance
Nodal[44-67]EE-AArhCripto13.3 x 10-6 MSurface Plasmon Resonance
Nodal[44-67]PV-AArhCripto3.42 x 10-6 MSurface Plasmon Resonance
Table 1: Binding Affinities of Nodal Fragments to Cripto.[7]
InhibitorTargetIC50Assay Type
A-83-01Athis compound (nodal type I receptor)7.5 nMTranscription-based
A-83-01ALK-4 (activin/nodal type I receptor)45 nMTranscription-based
A-83-01ALK-5 (TGF-β type I receptor)12 nMTranscription-based
Table 2: IC50 Values of a Small Molecule Inhibitor.[7]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the activation of Athis compound.

Co-Immunoprecipitation (Co-IP) to Study Receptor Complex Formation

Co-IP is a technique used to demonstrate the physical interaction between Athis compound, its type II receptor, and co-receptors.

Co_IP_Workflow Cell_Lysate 1. Prepare Cell Lysate (expressing tagged proteins) Antibody_Incubation 2. Incubate with Antibody against a tagged protein Cell_Lysate->Antibody_Incubation Bead_Capture 3. Capture with Protein A/G beads Antibody_Incubation->Bead_Capture Washing 4. Wash to remove non-specific binding Bead_Capture->Washing Elution 5. Elute bound proteins Washing->Elution Western_Blot 6. Analyze by Western Blot Elution->Western_Blot

Figure 2. Co-Immunoprecipitation Workflow.

Detailed Methodology:

  • Cell Culture and Lysis: Culture cells (e.g., HEK293T) expressing epitope-tagged versions of Athis compound, ActRIIB, and Cripto. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the epitope tags (e.g., anti-FLAG or anti-HA) overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the other components of the expected complex to confirm their interaction.

Luciferase Reporter Assay for Signaling Activity

This assay quantifies the transcriptional activity of the Smad pathway downstream of Athis compound activation.[1][4][8][9][10][11][12]

Luciferase_Assay_Workflow Transfection 1. Co-transfect cells with: - Athis compound expression vector - Smad-responsive luciferase reporter - Renilla luciferase (control) Stimulation 2. Stimulate with Athis compound ligand Transfection->Stimulation Lysis 3. Lyse cells Stimulation->Lysis Measurement 4. Measure Firefly and Renilla luciferase activity Lysis->Measurement Analysis 5. Normalize and analyze data Measurement->Analysis

Figure 3. Luciferase Reporter Assay Workflow.

Detailed Methodology:

  • Cell Culture and Transfection: Plate cells (e.g., HEK293T or a specific cell line of interest) in a multi-well plate. Co-transfect the cells with an Athis compound expression vector, a luciferase reporter plasmid containing Smad binding elements (e.g., CAGA-luc), and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[8]

  • Ligand Stimulation: After 24-48 hours, treat the cells with the Athis compound ligand of interest (e.g., Activin B, GDF3) at various concentrations.

  • Cell Lysis: After a defined incubation period (e.g., 16-24 hours), lyse the cells using a passive lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics and affinity between Athis compound and its ligands.[2][13][14][15][16][17][18]

SPR_Workflow Immobilization 1. Immobilize Athis compound extracellular domain on a sensor chip Association 2. Inject ligand (analyte) and monitor association Immobilization->Association Dissociation 3. Inject buffer and monitor dissociation Association->Dissociation Regeneration 4. Regenerate sensor chip surface Dissociation->Regeneration Data_Analysis 5. Analyze sensorgrams to determine k_on, k_off, and K_D Regeneration->Data_Analysis

Figure 4. Surface Plasmon Resonance Workflow.

Detailed Methodology:

  • Chip Preparation and Ligand Immobilization: Activate a sensor chip (e.g., CM5) and immobilize the purified extracellular domain of Athis compound onto the surface using amine coupling chemistry.

  • Analyte Injection (Association): Inject a series of concentrations of the purified ligand (analyte) over the sensor surface and monitor the change in the SPR signal in real-time, which corresponds to the binding of the ligand to the immobilized receptor.

  • Buffer Injection (Dissociation): After the association phase, inject running buffer over the chip to monitor the dissociation of the ligand from the receptor.

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove the bound ligand and prepare the chip for the next injection cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Western Blotting for Smad2/3 Phosphorylation

This method is used to directly assess the activation of the downstream Smad signaling pathway.

Detailed Methodology:

  • Cell Treatment and Lysis: Treat cells with the Athis compound ligand for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with a primary antibody specific for phosphorylated Smad2/3. Subsequently, strip the membrane and re-probe with an antibody for total Smad2/3 as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative levels of phosphorylated Smad2/3.

Quantitative PCR (qPCR) for Target Gene Expression

qPCR is used to measure the changes in the expression of genes that are transcriptionally regulated by the Athis compound/Smad pathway.[14][19][20]

Detailed Methodology:

  • Cell Treatment and RNA Extraction: Treat cells with the Athis compound ligand. At various time points, harvest the cells and extract total RNA.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using primers specific for the target genes of interest and a housekeeping gene (for normalization).

  • Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression using the ΔΔCt method.[19]

Conclusion

The activation of Athis compound is a tightly regulated process involving specific ligands, receptor complex formation, and the canonical Smad signaling cascade. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is essential for the rational design of therapeutic strategies targeting this important signaling pathway. This guide provides a foundational framework for researchers to further investigate the intricate biology of Athis compound and its role in health and disease.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the intricate involvement of Kallikrein-related peptidase 7 (KLK7) in the pathogenesis of inflammatory skin diseases such as atopic dermatitis and psoriasis. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, provides a meticulous compilation of quantitative data, detailed experimental methodologies, and novel visualizations of the signaling pathways governed by this pivotal serine protease.

Kallikrein-related peptidase 7 (KLK7), a chymotryptic serine protease predominantly expressed in the stratum corneum, plays a crucial role in the physiological process of skin desquamation. However, dysregulation of its activity has been increasingly implicated in the breakdown of the skin barrier and the promotion of inflammation, hallmarks of several chronic skin disorders. This guide offers a consolidated resource for understanding the multifaceted nature of KLK7 and its potential as a therapeutic target.

Quantitative Insights into KLK7 Dysregulation

A hallmark of this technical guide is the systematic presentation of quantitative data, summarizing the aberrant expression of KLK7 in diseased skin compared to healthy controls. The compiled data, presented in clear tabular format, underscores the significant upregulation of KLK7 at both the mRNA and protein levels in atopic dermatitis and psoriasis, providing a solid quantitative foundation for its role in these conditions.

Disease StateAnalyteMethodTissueFold Change/Concentration (Lesional vs. Healthy/Non-Lesional)Reference
Atopic Dermatitis KLK7 mRNART-qPCRSkin Biopsy~2.5-fold increase[1]
Atopic Dermatitis KLK7 ProteinELISAStratum CorneumMedian: ~40 ng/mg of dry weight (AD) vs. ~10 ng/mg (Normal)[2]
Psoriasis KLK7 ProteinELISAStratum CorneumSignificantly higher levels in lesional SC compared to non-lesional and normal SC (specific values not detailed in abstract)[3]

Table 1: Quantitative Analysis of KLK7 Expression in Inflammatory Skin Diseases. This table summarizes the differential expression of KLK7 in atopic dermatitis and psoriasis based on published studies.

Unveiling the Molecular Mechanisms: Signaling Pathways of KLK7

A key feature of this guide is the visualization of the complex signaling networks in which KLK7 participates. Contrary to earlier hypotheses, recent evidence suggests that KLK7 does not directly activate Protease-Activated Receptor 2 (PAR2), a key receptor in skin inflammation. Instead, its pro-inflammatory effects are likely mediated through other pathways, including a notable interplay with the Tumor Necrosis Factor (TNF) signaling cascade in psoriasis. By inhibiting KLK7, keratinocytes exhibit a decreased pro-inflammatory response to TNF, highlighting a crucial regulatory role for KLK7 in this pathway.[3]

KLK7_Signaling_Overview cluster_extracellular Extracellular Space cluster_intracellular Intracellular KLK7 KLK7 TNFR TNFR KLK7->TNFR Modulates TNFa TNF-α TNFa->TNFR NFkB NF-κB TNFR->NFkB Activates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Induces

A simplified diagram of KLK7's modulatory role in TNF-α signaling.

Detailed Experimental Frameworks for Future Research

To facilitate further investigation into the role of KLK7, this guide provides a comprehensive repository of experimental protocols. These methodologies, essential for studying the function and regulation of KLK7, are presented in a detailed, step-by-step format, empowering researchers to replicate and build upon existing findings.

Protocol 1: RNA Isolation from Skin Biopsies for Transcriptomic Analysis

This protocol outlines a robust method for extracting high-quality RNA from small skin punch biopsies, suitable for downstream applications such as RNA sequencing and RT-qPCR.

  • Sample Collection and Storage: Immediately snap-freeze skin biopsies (1.5-4.0 mm punch) in liquid nitrogen and store at -80°C.

  • Homogenization: Pulverize the frozen biopsy to a fine powder using a liquid nitrogen-pre-chilled mortar and pestle.

  • Lysis: Transfer the powder to a 1.5 ml tube containing 300 µl of Qiazol lysis reagent. Vortex vigorously for 15 seconds and shake for 10 minutes.

  • Phase Separation: Add 60 µl of chloroform, vortex for 15 seconds, and incubate at room temperature for 3 minutes. Transfer the mixture to a phase-lock gel heavy tube and centrifuge for 15 minutes at 12,000 x g.

  • RNA Purification: Transfer the aqueous phase to a new tube and purify the RNA using a column-based kit (e.g., RNeasy MinElute Cleanup Kit) following the manufacturer's instructions for RNA cleanup after Qiazol lysis.

  • Elution: Elute the RNA in 14 µl of nuclease-free water.

  • Quality Control: Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop) and integrity using a bioanalyzer.

Protocol 2: Immunohistochemistry for KLK7 in Paraffin-Embedded Skin Sections

This protocol provides a general framework for the visualization of KLK7 protein expression and localization within skin tissue.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer slides through a graded series of ethanol (100% - 2 changes, 3 minutes each; 95%, 70%, 50% - 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating slides in a 10 mM citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.

    • Rinse with PBS.

    • Block non-specific binding with a blocking buffer (e.g., 10% normal serum in PBS) for 1 hour.

    • Incubate with the primary antibody against KLK7 (diluted in antibody diluent) in a humidified chamber overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with an avidin-biotin-peroxidase complex for 30 minutes.

    • Wash with PBS.

    • Develop the signal with a DAB substrate solution until the desired color intensity is reached.

    • Rinse with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 3: Primary Human Keratinocyte Culture

This protocol describes the basic steps for culturing primary human keratinocytes, a crucial in vitro model for studying KLK7 function.

  • Thawing and Seeding:

    • Rapidly thaw cryopreserved primary human keratinocytes in a 37°C water bath.

    • Transfer the cells to a tube containing pre-warmed keratinocyte growth medium.

    • Centrifuge to pellet the cells and remove the cryoprotectant-containing supernatant.

    • Resuspend the cell pellet in fresh keratinocyte growth medium and seed onto coated culture flasks.

  • Maintenance:

    • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

  • Subculture:

    • When cells reach 70-80% confluency, wash with PBS and detach using a trypsin-EDTA solution.

    • Neutralize the trypsin with trypsin neutralizing solution or medium containing serum.

    • Pellet the cells by centrifugation and resuspend in fresh medium for seeding into new flasks.

Experimental_Workflow cluster_tissue Tissue Processing cluster_analysis Molecular Analysis cluster_invitro In Vitro Model Biopsy Skin Biopsy RNA_Isolation RNA Isolation Biopsy->RNA_Isolation FFPE Formalin-Fixation Paraffin-Embedding Biopsy->FFPE RT_qPCR RT-qPCR (mRNA Expression) RNA_Isolation->RT_qPCR IHC Immunohistochemistry (Protein Localization) FFPE->IHC Keratinocyte_Culture Primary Keratinocyte Culture Functional_Assays Functional Assays (e.g., Stimulation, Knockout) Keratinocyte_Culture->Functional_Assays

A high-level overview of the experimental workflow for studying KLK7.

This technical guide serves as a critical resource for the scientific community, providing a solid foundation for future research aimed at deciphering the precise role of KLK7 in inflammatory skin diseases and accelerating the development of novel therapeutic interventions. By offering a centralized repository of quantitative data, detailed protocols, and insightful pathway visualizations, this whitepaper will undoubtedly catalyze further advancements in dermatology and translational medicine.

References

Methodological & Application

Application Note: CRISPR-Cas9 Mediated Knockout of the ALK-7 Gene in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Activin receptor-like kinase 7 (ALK-7), also known as ACVR1C, is a type I receptor of the transforming growth factor-beta (TGF-β) superfamily.[1][2] It plays a crucial role in various cellular processes, including apoptosis, cell proliferation, and metabolic regulation.[3][4][5] Ligands such as Activin B and Growth Differentiation Factor 3 (GDF3) bind to Athis compound, initiating a signaling cascade that primarily involves the phosphorylation of Smad2 and Smad3.[1][3] These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the expression of target genes.[1][2] Given its involvement in tumorigenesis and metabolic diseases, Athis compound is a significant target for research and drug development.[3][5][6] The CRISPR-Cas9 system offers a precise and efficient method for knocking out the Athis compound gene, enabling detailed investigation of its function and the effects of its ablation in various cell lines.

Athis compound Signaling Pathway

The Athis compound signaling pathway is initiated by the binding of ligands like Activin B or GDF3. This leads to the phosphorylation of downstream Smad2/3 proteins, which then complex with Smad4 and translocate to the nucleus to regulate gene expression. This pathway has been shown to induce apoptosis and inhibit lipolysis in different cellular contexts.[2][3][4]

ALK7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Ligand Activin B / GDF3 ALK7 Athis compound Receptor (ACVR1C) Ligand->ALK7 Binding & Activation Smad23 Smad2 / Smad3 ALK7->Smad23 Phosphorylation pSmad23 p-Smad2 / p-Smad3 Smad_Complex Smad2/3/4 Complex pSmad23->Smad_Complex Complex formation with Smad4 Smad4 Smad4->Smad_Complex Nuclear_Complex Smad2/3/4 Complex Smad_Complex->Nuclear_Complex Nuclear Translocation Gene_Expression Target Gene Regulation Nuclear_Complex->Gene_Expression Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Lipolysis Inhibition of Lipolysis Gene_Expression->Lipolysis

Diagram 1: Athis compound Signaling Pathway

Quantitative Data on Athis compound Knockout

The functional loss of Athis compound has been shown to produce significant quantitative changes in gene expression and cellular metabolism, particularly in adipocytes. Below is a summary of reported effects from studies involving Athis compound knockout or inhibition.

Table 1: Effects of Athis compound Knockout on Gene Expression in Adipocytes

Target GeneEffect of Athis compound Knockout/InhibitionCell/Tissue TypeReference
Adipose Lipases (ATGL, HSL) Upregulation of expressionMouse Adipocytes[2][5]
PPARγ Upregulation of expressionMouse Adipocytes[2]
C/EBPα Upregulation of expressionMouse Adipocytes[2]
Adrb2, Adrb3 (β-adrenergic receptors) Enhanced expressionMouse Adipose Tissue[7]

Table 2: Metabolic Effects of Athis compound Knockout

Metabolic ProcessEffect of Athis compound Knockout/InhibitionModel SystemReference
Lipolysis IncreasedMouse Adipocytes[5][6][8]
Fat Accumulation Decreased / Resistance to diet-induced obesityMouse Models[5][6][9]
Energy Expenditure IncreasedMouse Models[7][9]
Insulin Secretion Enhanced capacityAthis compound knockout mice[4]

Experimental Workflow for Athis compound Knockout

Generating a stable Athis compound knockout cell line using CRISPR-Cas9 involves a multi-step process, from designing the guide RNA to validating the final clonal population.

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_editing Phase 2: Gene Editing cluster_isolation Phase 3: Clonal Isolation cluster_validation Phase 4: Validation A 1. gRNA Design Target Athis compound Exons B 2. Synthesize/Clone gRNA & Prepare Cas9 (Protein/Plasmid) A->B C 3. Transfection Deliver Cas9 & gRNA into Cell Line B->C D 4. Enrichment (Optional) FACS or Antibiotic Selection C->D E 5. Single-Cell Cloning Limiting Dilution or FACS D->E F 6. Colony Expansion Grow single cells into clonal populations E->F G 7. Genomic DNA Analysis PCR & Sanger Sequencing F->G H 8. Protein Expression Analysis Western Blot for Athis compound G->H I Validated Athis compound KO Clone H->I

Diagram 2: CRISPR-Cas9 Knockout Workflow

Detailed Experimental Protocols

This section provides a detailed methodology for generating Athis compound knockout cell lines.

Protocol 1: gRNA Design and Preparation
  • Target Selection: Identify the target region within the Athis compound gene (ACVR1C). It is recommended to target an early exon to maximize the chance of generating a loss-of-function frameshift mutation.[10]

  • gRNA Design: Use online design tools (e.g., ChopChop, GenScript's gRNA design tool) to generate potential 20-nucleotide gRNA sequences.[11][12] Select gRNAs with high predicted on-target efficiency and low off-target scores. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.[11]

  • gRNA Synthesis:

    • Option A (Plasmid-based): Synthesize complementary DNA oligos for the chosen gRNA sequence and clone them into a gRNA expression plasmid that also contains the Cas9 gene.

    • Option B (Ribonucleoprotein - RNP): Order commercially synthesized single guide RNA (sgRNA) or a two-part crRNA:tracrRNA duplex.[13] This is often preferred for higher efficiency and reduced off-target effects.[14]

Protocol 2: Transfection of Cell Lines

The choice of delivery method depends on the cell line's characteristics.[14]

  • Cell Preparation: Plate the target cells (e.g., HEK293T, HepG2, U87) 24 hours before transfection to achieve 70-90% confluency on the day of transfection.[15][16]

  • Transfection Procedure:

    • For Plasmids: Use a lipid-based transfection reagent (e.g., Lipofectamine) or electroporation according to the manufacturer's protocol.[14][15]

    • For RNPs: a. Pre-complex the purified Cas9 nuclease with the synthetic gRNA in an appropriate buffer.[14] b. Deliver the RNP complex into the cells using electroporation or a dedicated lipid-based reagent like CRISPR-MAX.[14]

  • Post-Transfection Care: Change the medium 24 hours after transfection and allow the cells to grow for 48-72 hours to allow for gene editing to occur.

Protocol 3: Isolation of Monoclonal Knockout Cell Lines
  • Enrichment (Optional): If the transfection plasmid includes a fluorescent marker (e.g., GFP) or an antibiotic resistance gene, use Fluorescence-Activated Cell Sorting (FACS) or antibiotic selection to enrich the population of successfully transfected cells.[15][17]

  • Single-Cell Cloning:

    • Limiting Dilution: Trypsinize the transfected cells and perform serial dilutions to a final concentration of approximately 0.5-1 cell per 100 µL.[18]

    • Seed 100 µL of the diluted cell suspension into each well of a 96-well plate.[18]

    • FACS Sorting: Alternatively, use a cell sorter to deposit a single cell into each well of a 96-well plate.[15]

  • Colony Expansion: Incubate the plates for 2-3 weeks, monitoring for the growth of single colonies. Once colonies are visible, expand them by transferring them sequentially to 24-well, 6-well, and finally T-25 flasks.[18]

Protocol 4: Validation of Athis compound Knockout

Validation is critical to confirm the genetic modification at both the genomic and protein levels.

  • Genomic DNA Extraction: For each expanded clone, harvest a portion of the cells and extract genomic DNA.

  • PCR Amplification: Design PCR primers that flank the gRNA target site in the Athis compound gene. Amplify this region from the extracted genomic DNA.

  • Mutation Analysis (Genotyping):

    • Sanger Sequencing: Sequence the PCR products and analyze the chromatograms for insertions or deletions (indels) at the target site. The presence of overlapping peaks after the cut site indicates a heterozygous or biallelic indel.

    • T7 Endonuclease I (T7E1) Assay: This assay can be used to screen a large number of clones for the presence of mutations before sequencing.

  • Protein Level Validation (Western Blot):

    • Prepare protein lysates from the wild-type cells and the genotypically confirmed knockout clones.

    • Perform a Western blot using a validated primary antibody against the Athis compound protein.

    • A complete absence of the Athis compound protein band in the knockout clones confirms a successful biallelic, loss-of-function knockout.

References

Application Note: A Practical Guide to Developing a Cell-Based Assay for KLK7 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kallikrein-related peptidase 7 (KLK7) is a secreted serine protease with chymotrypsin-like activity that plays a crucial role in the physiological process of skin desquamation, the shedding of the outermost layer of the epidermis.[1][2][3] Dysregulation of KLK7 activity has been implicated in various pathological conditions, including inflammatory skin diseases such as atopic dermatitis and psoriasis, as well as in cancer progression and metastasis.[2][4][5][6][7] This has positioned KLK7 as a promising therapeutic target for the development of novel inhibitors. This application note provides a practical guide for developing a robust cell-based assay to screen for and characterize KLK7 inhibitors.

Core Concepts and Strategy

The development of a cell-based assay for KLK7 inhibitors involves several key steps, from selecting the appropriate cellular model and substrate to optimizing and validating the assay for high-throughput screening. A common and effective method for measuring protease activity in a cellular context is Förster Resonance Energy Transfer (FRET).[8] FRET-based assays utilize a substrate peptide containing a fluorophore and a quencher. Cleavage of the substrate by the target protease separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.

This guide will detail the development of a FRET-based cell assay to identify and characterize KLK7 inhibitors. The workflow will encompass cell line selection, development of a stable cell line expressing a FRET-based KLK7 substrate, assay optimization, and validation.

Signaling Pathway and Experimental Workflow

To visualize the underlying biological context and the experimental procedure, the following diagrams illustrate the KLK7 signaling pathway in the context of skin desquamation and the workflow for the cell-based inhibitor screening assay.

Figure 1: Simplified KLK7 signaling pathway in skin desquamation.

Cell_Assay_Workflow cluster_dev Assay Development cluster_screen Inhibitor Screening cluster_analysis Data Analysis A 1. Cell Line Selection (e.g., HaCaT Keratinocytes) B 2. FRET Substrate Design (KLK7-specific cleavage site) A->B C 3. Stable Cell Line Generation (Transfection & Selection) B->C D 4. Assay Optimization (Cell density, substrate conc., incubation time) C->D E 5. Plate Cells D->E F 6. Add Test Compounds (KLK7 Inhibitors) E->F G 7. Induce KLK7 Expression (optional) F->G H 8. Incubate G->H I 9. Measure Fluorescence (FRET Signal) H->I J 10. Calculate % Inhibition I->J K 11. Determine IC50 Values J->K L 12. Hit Confirmation & Validation K->L

Figure 2: Experimental workflow for the KLK7 inhibitor cell-based assay.

Experimental Protocols

Protocol 1: Generation of a Stable Cell Line Expressing a KLK7 FRET Substrate

1.1. Cell Line Selection:

  • HaCaT cells , an immortalized human keratinocyte cell line, are a suitable choice as they represent the primary cell type expressing KLK7 in the epidermis.

  • Alternatively, HEK293 cells can be used for their high transfection efficiency and ease of culture, with co-transfection of KLK7 and the FRET substrate.

1.2. FRET Substrate Design:

  • Design a peptide substrate containing a known KLK7 cleavage sequence. KLK7 preferentially cleaves after tyrosine or phenylalanine residues.[8] A consensus cleavage sequence can be derived from known KLK7 substrates like corneodesmosin.

  • Flank the cleavage sequence with a FRET pair, for example, a fluorophore like mNeonGreen and a quencher like mRuby.

  • Incorporate a cellular localization signal (e.g., a signal peptide for secretion) to direct the substrate to the same compartment as secreted KLK7.

1.3. Vector Construction and Transfection:

  • Clone the FRET substrate construct into a mammalian expression vector with a suitable selection marker (e.g., neomycin or puromycin resistance).

  • Transfect the chosen cell line (e.g., HaCaT) with the expression vector using a standard transfection reagent (e.g., Lipofectamine).

1.4. Stable Cell Line Selection:

  • Two days post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.

  • Culture the cells for 2-3 weeks, replacing the medium with fresh selection medium every 3-4 days, until resistant colonies are formed.

  • Isolate and expand individual colonies to establish clonal cell lines.

  • Screen the clonal lines for the highest and most stable expression of the FRET substrate by measuring baseline fluorescence.

Protocol 2: Cell-Based Assay for KLK7 Inhibitor Screening

2.1. Cell Plating:

  • Harvest the stable cells expressing the KLK7 FRET substrate and seed them into 96-well or 384-well black, clear-bottom microplates at a pre-optimized density.

  • Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

2.2. Compound Addition:

  • Prepare serial dilutions of the test compounds (potential KLK7 inhibitors) in assay buffer (e.g., serum-free medium).

  • Remove the culture medium from the cell plates and add the compound dilutions. Include appropriate controls:

    • Negative Control (0% inhibition): Vehicle (e.g., DMSO) only.

    • Positive Control (100% inhibition): A known broad-spectrum serine protease inhibitor or a specific KLK7 inhibitor if available.

2.3. KLK7 Induction (Optional):

  • If the endogenous KLK7 expression is low, it can be induced by treating the cells with agents known to upregulate KLK7, such as interleukin-4 (IL-4) or interleukin-13 (IL-13) in keratinocytes.[1]

2.4. Incubation:

  • Incubate the plates at 37°C in a 5% CO2 incubator for a pre-optimized duration (e.g., 4-24 hours) to allow for KLK7 expression, secretion, and substrate cleavage.

2.5. Fluorescence Measurement:

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen FRET pair.

Protocol 3: Data Analysis and Interpretation

3.1. Calculation of Percent Inhibition:

  • The percentage of inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_positive_control) / (Fluorescence_negative_control - Fluorescence_positive_control))

3.2. Determination of IC50 Values:

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Data Presentation

The quantitative data generated from the screening assay can be summarized in a structured table for easy comparison of the potency of different inhibitor compounds.

Compound IDIC50 (µM)Maximum Inhibition (%)Hill Slope
Inhibitor A1.298.51.1
Inhibitor B5.895.20.9
Inhibitor C0.599.11.3
Control>100N/AN/A

Table 1: Example data summary for KLK7 inhibitors identified from the cell-based assay.

Assay Validation

To ensure the reliability and robustness of the developed assay, the following validation parameters should be assessed:

  • Z'-factor: A statistical measure of the assay's quality, calculated from the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

  • Signal-to-Background Ratio (S/B): The ratio of the mean signal of the negative control to the mean signal of the positive control. A high S/B ratio indicates a robust assay window.

  • Reproducibility: Assessed by performing the assay on different days with different batches of reagents and cells to ensure inter-assay and intra-assay precision.

Conclusion

This application note provides a comprehensive and practical framework for the development and implementation of a cell-based assay for the discovery and characterization of KLK7 inhibitors. By following these protocols, researchers can establish a robust and reliable screening platform to identify novel therapeutic agents for the treatment of KLK7-mediated diseases.

References

Application Notes and Protocols for Studying ALK-7 Function Using Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Activin receptor-like kinase 7 (ALK-7), also known as ACVR1C, is a type I serine/threonine kinase receptor belonging to the transforming growth factor-beta (TGF-β) superfamily.[1] It plays a crucial role in a variety of cellular processes, including cell growth, differentiation, apoptosis, and metabolism.[1][2][3] Dysregulation of the Athis compound signaling pathway has been implicated in several pathologies, such as cancer, obesity, and diabetes. Small molecule inhibitors are invaluable tools for elucidating the physiological and pathological functions of Athis compound and for exploring its therapeutic potential.

These application notes provide a comprehensive guide to utilizing small molecule inhibitors for the investigation of Athis compound function. They include an overview of the Athis compound signaling pathway, a curated list of commonly used inhibitors with their corresponding inhibitory concentrations, and detailed protocols for key experimental assays.

Athis compound Signaling Pathway

The canonical Athis compound signaling pathway is initiated by the binding of its ligands, primarily Activin B and Nodal, to a type II receptor (ActRIIA or ActRIIB).[4][5] This binding event recruits and activates Athis compound through phosphorylation. The activated Athis compound then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it regulates the transcription of target genes involved in various cellular responses.

ALK7_Signaling_Pathway Ligand Activin B / Nodal ActRII ActRIIA / ActRIIB (Type II Receptor) Ligand->ActRII Binds ALK7 Athis compound (Type I Receptor) ActRII->ALK7 Recruits and Phosphorylates pALK7 Phosphorylated Athis compound ALK7->pALK7 Activation SMAD23 SMAD2 / SMAD3 pALK7->SMAD23 Phosphorylates pSMAD23 Phosphorylated SMAD2 / SMAD3 SMAD23->pSMAD23 SMAD_complex SMAD2/3 - SMAD4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Target Gene Expression SMAD_complex->Gene_expression Regulates Cellular_response Cellular Response (e.g., Apoptosis, Differentiation) Gene_expression->Cellular_response Inhibitor Small Molecule Inhibitor Inhibitor->pALK7 Inhibits Phosphorylation

Caption: Canonical Athis compound signaling pathway.

Small Molecule Inhibitors of Athis compound

Several small molecule inhibitors target the kinase activity of Athis compound, often exhibiting cross-reactivity with the closely related receptors ALK-4 and ALK-5. The selection of an appropriate inhibitor depends on the desired specificity and the experimental context.

InhibitorTarget(s)IC₅₀ (nM)Reference(s)
A-83-01ALK-4, ALK-5, Athis compoundALK-4: 45, ALK-5: 12, Athis compound: 7.5 [4][5][6]
SB-431542ALK-4, ALK-5, Athis compoundALK-5: 94[4][5][7]
SB-505124ALK-4, ALK-5, Athis compoundALK-5: 47[8][9][10]
LDN-193189ALK-2, ALK-3ALK-2: 5, ALK-3: 30 (weakly inhibits ALK-4, ALK-5, Athis compound with IC₅₀ > 500 nM)[11][12][13][14][15]
RepSoxALK-5ALK-5: 4 (autophosphorylation), 23 (ATP binding)[16][17][18][19][20]

Note: IC₅₀ values can vary depending on the assay conditions. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific experimental setup.

Experimental Workflow

A typical workflow for studying Athis compound function using small molecule inhibitors involves selecting the appropriate inhibitor and cell model, performing in vitro and cell-based assays, and analyzing the downstream effects.

Experimental_Workflow start Start select_inhibitor Select Small Molecule Inhibitor start->select_inhibitor select_model Select Cell Model (e.g., cancer cell line, adipocytes) start->select_model dose_response Determine Optimal Inhibitor Concentration (Dose-Response) select_inhibitor->dose_response select_model->dose_response kinase_assay In Vitro Kinase Assay (optional) dose_response->kinase_assay cell_based_assays Cell-Based Functional Assays dose_response->cell_based_assays western_blot Western Blot Analysis of Downstream Signaling dose_response->western_blot data_analysis Data Analysis and Interpretation kinase_assay->data_analysis proliferation Proliferation Assay cell_based_assays->proliferation apoptosis Apoptosis Assay cell_based_assays->apoptosis differentiation Differentiation Assay cell_based_assays->differentiation proliferation->data_analysis apoptosis->data_analysis differentiation->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for Athis compound inhibition studies.

Experimental Protocols

In Vitro Athis compound Kinase Assay

This protocol is designed to measure the direct inhibitory effect of a small molecule on Athis compound kinase activity.

Materials:

  • Recombinant human Athis compound protein

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • ATP

  • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific SMAD-derived peptide)

  • Small molecule inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the small molecule inhibitor in kinase buffer.

  • In a 96-well plate, add the inhibitor dilutions. Include a no-inhibitor control and a no-enzyme control.

  • Add the recombinant Athis compound protein to each well (except the no-enzyme control) and incubate for 10-15 minutes at room temperature.

  • Add the substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for Athis compound if known, or a standard concentration (e.g., 10 µM).

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay

This protocol assesses the effect of Athis compound inhibition on cell proliferation.

Materials:

  • Cells expressing Athis compound (e.g., Hep3B hepatoma cells, INS-1 pancreatic β-cells)

  • Complete cell culture medium

  • Small molecule inhibitor

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTS or WST-1 assay)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Allow cells to attach overnight.

  • Treat the cells with a serial dilution of the small molecule inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • For [³H]-Thymidine incorporation:

    • Add [³H]-Thymidine to each well and incubate for 4-6 hours.

    • Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

  • For colorimetric assays (MTS/WST-1):

    • Add the reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition of proliferation and determine the GI₅₀ (concentration for 50% growth inhibition).

Apoptosis Assay

This protocol determines if Athis compound inhibition induces apoptosis.

Materials:

  • Cells expressing Athis compound

  • Complete cell culture medium

  • Small molecule inhibitor

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, TUNEL assay, or Caspase-3/7 activity assay)

  • Flow cytometer or fluorescence microscope

Procedure (using Annexin V/PI staining):

  • Seed cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with the small molecule inhibitor at various concentrations. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Incubate for a suitable time (e.g., 24-48 hours).

  • Harvest the cells, including any floating cells, and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis of SMAD2/3 Phosphorylation

This protocol is used to confirm that the small molecule inhibitor blocks the Athis compound signaling pathway by assessing the phosphorylation of its direct downstream targets, SMAD2 and SMAD3.

Materials:

  • Cells expressing Athis compound

  • Serum-free cell culture medium

  • Small molecule inhibitor

  • Ligand (e.g., Activin B or Nodal)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-Athis compound, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Serum-starve the cells overnight to reduce basal signaling.

  • Pre-treat the cells with the small molecule inhibitor at the desired concentration for 1-2 hours.

  • Stimulate the cells with the Athis compound ligand (e.g., Activin B) for a short period (e.g., 30-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and visualize the protein bands.

  • Quantify the band intensities and normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal.

Conclusion

The use of small molecule inhibitors is a powerful approach to dissect the multifaceted roles of Athis compound in health and disease. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding Athis compound function and validating it as a potential therapeutic target. Careful selection of inhibitors, appropriate cell models, and robust experimental design are crucial for obtaining reliable and interpretable results.

References

Techniques for Purifying Recombinant Human KLK7 Protein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Kallikrein-related peptidase 7 (KLK7), also known as stratum corneum chymotryptic enzyme (SCCE), is a serine protease predominantly expressed in the epidermis. It plays a crucial role in the physiological process of skin desquamation by degrading intercellular cohesive structures in the stratum corneum. Dysregulation of KLK7 activity has been implicated in various skin disorders, including atopic dermatitis and Netherton syndrome, as well as in cancer progression. Consequently, the availability of highly purified and active recombinant human KLK7 is essential for biochemical and structural studies, inhibitor screening, and the development of diagnostic and therapeutic agents. This document provides detailed application notes and protocols for the expression and purification of recombinant human KLK7.

Data Presentation

Table 1: Comparison of Recombinant Human KLK7 Protein Preparations
FeatureExpression SystemPurityMolecular Mass (SDS-PAGE)Specific Activity
Example 1 Pichia pastoris>90%~30 kDa, 28 kDa, 20 kDa (reduced)Not specified
Example 2 HEK293 Cells>97%~30-33 kDa (reduced, glycosylated)>150 pmoles/min/µg
Example 3 NS0 (mouse myeloma)>95%29 kDa and 32 kDa (reduced)Not specified
Example 4 HEK293 CellsNot specifiedNot specified>300 pmoles/min/µg
Example 5 E. coli>90%~55 kDa (with GST tag, reduced)Not specified

Signaling Pathway and Experimental Workflow

KLK7 in Skin Desquamation

KLK7 is a key enzyme in the proteolytic cascade that governs the shedding of corneocytes from the skin surface. Its activity is tightly regulated. The pathway diagram below illustrates the activation of KLK7 and its role in the degradation of corneodesmosomal proteins, a process that is critical for maintaining skin homeostasis.

KLK7_Signaling_Pathway Pro_KLK5 Pro-KLK5 KLK5 Active KLK5 Pro_KLK5->KLK5 Autocatalysis/ KLK14 Pro_KLK7 Pro-KLK7 KLK5->Pro_KLK7 Activation Corneodesmosome Corneodesmosome (DSG1, DSC1, CDSN) KLK5->Corneodesmosome Cleavage KLK7 Active KLK7 KLK7->Corneodesmosome Cleavage Degradation Degradation Products Corneodesmosome->Degradation Desquamation Desquamation Degradation->Desquamation LEKTI LEKTI LEKTI->KLK5 Inhibition LEKTI->KLK7 Inhibition Purification_Workflow Expression 1. Recombinant Expression (e.g., P. pastoris, HEK293) Harvest 2. Harvest of Supernatant (for secreted KLK7) Expression->Harvest Lysis 2a. Cell Lysis (for intracellular KLK7) Expression->Lysis Clarification 3. Clarification (Centrifugation/Filtration) Harvest->Clarification Lysis->Clarification Capture 4. Capture Step (e.g., Cation Exchange or Affinity Chromatography) Clarification->Capture Purification 5. Polishing Step (e.g., Size Exclusion Chromatography) Capture->Purification Characterization 6. Characterization (SDS-PAGE, Western Blot, Activity Assay, Mass Spec) Purification->Characterization

Application Notes and Protocols for ALK-7 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers

These application notes provide a detailed, step-by-step guide for the successful immunoprecipitation (IP) of Activin Receptor-Like Kinase 7 (ALK-7), also known as ACVR1C. This protocol is intended for researchers, scientists, and drug development professionals working to isolate and study Athis compound and its interacting partners.

Introduction

Activin Receptor-Like Kinase 7 (Athis compound) is a type I receptor in the transforming growth factor-beta (TGF-β) superfamily.[1][2][3] It plays a crucial role in various biological processes, including adipocyte differentiation, insulin secretion, and neuronal development.[1][2][4] Athis compound forms a signaling complex with type II receptors upon binding to its ligands, which include Activin AB, Activin B, GDF3, and Nodal.[5][6] This interaction leads to the phosphorylation and activation of downstream SMAD2/3 signaling pathways.[6] Immunoprecipitation is a powerful technique to isolate Athis compound from cell or tissue lysates to study its expression, post-translational modifications, and protein-protein interactions.

Athis compound Signaling Pathway

The following diagram illustrates the canonical Athis compound signaling cascade.

ALK7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Activin AB / Activin B GDF3 / Nodal TypeII_R Type II Receptor Ligand->TypeII_R ALK7 Athis compound (Type I Receptor) Receptor_Complex Active Receptor Complex TypeII_R->ALK7 recruits pSMAD23 p-SMAD2/3 Receptor_Complex->pSMAD23 phosphorylates SMAD23 SMAD2/3 SMAD_Complex SMAD Complex pSMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates IP_Workflow arrow arrow start Start: Cells/Tissues expressing Athis compound cell_lysis Cell Lysis (Lysis Buffer + Inhibitors) start->cell_lysis pre_clearing Pre-clearing (with Protein A/G Beads) cell_lysis->pre_clearing ip_step Immunoprecipitation: Add Anti-Athis compound Antibody pre_clearing->ip_step bead_capture Capture with Protein A/G Beads ip_step->bead_capture wash Wash Beads (3-4 times with Wash Buffer) bead_capture->wash elution Elution (with SDS-PAGE Sample Buffer) wash->elution analysis Analysis: Western Blot / Mass Spectrometry elution->analysis

References

Application of FRET-Based Assays for Kallikrein-Related Peptidase 7 (KLK7) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kallikrein-related peptidase 7 (KLK7), also known as stratum corneum chymotryptic enzyme (SCCE), is a serine protease that plays a critical role in the process of skin desquamation, the shedding of the outermost layer of the epidermis. Dysregulation of KLK7 activity has been implicated in various skin disorders, including Netherton syndrome, atopic dermatitis, and psoriasis, as well as in cancer progression. Therefore, the accurate measurement of KLK7 enzymatic activity is crucial for understanding its physiological and pathological roles and for the development of therapeutic inhibitors. Förster Resonance Energy Transfer (FRET) based assays offer a sensitive and continuous method for quantifying KLK7 activity, making them an invaluable tool for basic research and drug discovery.

Principle of the FRET-Based Assay

FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. In the context of a KLK7 activity assay, a synthetic peptide substrate is designed to contain a cleavage site recognized by KLK7, flanked by a FRET donor and acceptor pair. In the intact peptide, the close proximity of the donor and acceptor allows for efficient FRET to occur upon excitation of the donor, resulting in a high acceptor emission signal and a quenched donor signal. When KLK7 cleaves the peptide substrate, the donor and acceptor are separated, leading to a decrease in FRET. This results in an increase in the donor fluorescence signal and a decrease in the acceptor fluorescence signal. The rate of this change in fluorescence is directly proportional to the KLK7 enzymatic activity.

A variety of FRET pairs can be utilized for designing protease substrates. Common pairs include a fluorophore and a quencher, where the quencher is a non-fluorescent molecule that dissipates the energy from the donor. Examples of donor-quencher pairs include EDANS/DABCYL and fluorophore/quencher pairs like 5-FAM/CPQ2. Alternatively, two different fluorescent proteins, such as Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP), can be used as the FRET pair.

Applications

FRET-based assays for KLK7 activity have several important applications in research and drug development:

  • Enzyme Kinetics: Determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for different substrates. This information is vital for understanding the substrate specificity and catalytic efficiency of KLK7.

  • Inhibitor Screening: High-throughput screening (HTS) of compound libraries to identify novel inhibitors of KLK7. The continuous and sensitive nature of FRET assays makes them well-suited for automated screening platforms.

  • Inhibitor Characterization: Determination of the potency of inhibitors by calculating their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). This is essential for lead optimization in drug discovery programs.

  • Investigating Biological Regulation: Studying the effects of endogenous inhibitors, pH, and other factors on KLK7 activity, providing insights into its regulation in physiological and pathological conditions.

Data Presentation

Table 1: Kinetic Parameters of KLK7 with Fluorogenic Substrates
Substrate SequenceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Suc-LLVY-AMC1200.04333[1]
Ac-AAPF-AMC2500.0280[1]

AMC (7-amino-4-methylcoumarin) is a fluorogenic leaving group, not part of a FRET pair, but the kinetic principles are analogous.

Table 2: Inhibition of KLK7 Activity
InhibitorTypeIC50 (µM)Ki (µM)Reference
Zinc (Zn²⁺)Ion-10 (apparent)[2]
Copper (Cu²⁺)Ion-0.6 (apparent)[2]
SFTI-KLK7Peptide-0.00014[3]
p-aminobenzamidineSmall Molecule60.45-[1]

Experimental Protocols

Protocol 1: General FRET-Based Assay for KLK7 Activity

This protocol provides a general framework for measuring KLK7 activity using a FRET-based peptide substrate. Specific concentrations of enzyme and substrate may need to be optimized depending on the specific FRET pair and substrate sequence used.

Materials:

  • Recombinant human KLK7 (active)

  • FRET-based peptide substrate for KLK7 (e.g., a peptide containing a KLK7 cleavage sequence flanked by a donor like EDANS and an acceptor like DABCYL)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader with appropriate excitation and emission filters for the chosen FRET pair

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant KLK7 in assay buffer.

    • Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of the microplate.

    • Add 25 µL of the KLK7 solution to the appropriate wells. For a negative control, add 25 µL of assay buffer instead of the enzyme solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 25 µL of the FRET peptide substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Data Acquisition:

    • Immediately place the microplate in the fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity of the donor fluorophore at its specific emission wavelength (e.g., for EDANS, excitation at ~340 nm and emission at ~490 nm).

    • Take kinetic readings every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • KLK7 activity is proportional to the calculated initial velocity.

Protocol 2: Determination of IC50 for KLK7 Inhibitors

This protocol describes how to determine the potency of a KLK7 inhibitor.

Materials:

  • All materials from Protocol 1

  • Test inhibitor compound

Procedure:

  • Inhibitor Preparation:

    • Prepare a serial dilution of the test inhibitor in assay buffer.

  • Assay Setup:

    • Add 40 µL of assay buffer to each well.

    • Add 10 µL of the serially diluted inhibitor solutions to the test wells. For the positive control (no inhibition), add 10 µL of assay buffer. For the negative control (no enzyme activity), add 50 µL of assay buffer.

    • Add 25 µL of the KLK7 solution to all wells except the negative control wells.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate and Measure Reaction:

    • Follow steps 3 and 4 from Protocol 1 to initiate the reaction and acquire data.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the data by setting the velocity of the positive control (no inhibitor) to 100% activity and the negative control to 0% activity.

    • Plot the percentage of KLK7 activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that reduces KLK7 activity by 50%.

Mandatory Visualizations

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis KLK7 Recombinant KLK7 Plate Add Buffer, KLK7, and Inhibitor KLK7->Plate Substrate FRET Substrate Add_Substrate Add FRET Substrate Substrate->Add_Substrate Inhibitor Test Inhibitor (optional) Inhibitor->Plate Plate->Add_Substrate Reader Measure Fluorescence (kinetic read) Add_Substrate->Reader Velocity Calculate Initial Velocity Reader->Velocity IC50 Determine IC50 / Kinetic Parameters Velocity->IC50

Caption: Experimental workflow for a FRET-based KLK7 activity assay.

KLK7_Signaling_Pathway KLK5 Pro-KLK5 Active_KLK5 Active KLK5 KLK5->Active_KLK5 Auto-activation Pro_KLK7 Pro-KLK7 Active_KLK5->Pro_KLK7 Activates Active_KLK7 Active KLK7 Pro_KLK7->Active_KLK7 Corneodesmosomes Corneodesmosomes (Corneodesmosin, Desmocollin) Active_KLK7->Corneodesmosomes Cleaves LEKTI LEKTI LEKTI->Active_KLK7 Inhibits Degraded_Corneodesmosomes Degraded Corneodesmosomes Corneodesmosomes->Degraded_Corneodesmosomes Desquamation Desquamation Degraded_Corneodesmosomes->Desquamation

Caption: Simplified signaling pathway of KLK7 activation and function in skin desquamation.

References

Application Notes and Protocols for Assessing In Vivo Efficacy of ALK-7 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activin receptor-like kinase 7 (ALK-7), also known as ACVR1C, is a type I receptor of the transforming growth factor-beta (TGF-β) superfamily. It is predominantly expressed in adipose tissue, pancreas, and brain.[1] Ligands for Athis compound include Activin B, Activin E, and Growth Differentiation Factor 3 (GDF-3).[1][2] The Athis compound signaling pathway plays a crucial role in various physiological and pathological processes, making it a promising therapeutic target for a range of diseases, including metabolic disorders and cancer. In metabolic diseases such as obesity and type 2 diabetes, inhibition of Athis compound has been shown to decrease fat accumulation, improve insulin sensitivity, and increase energy expenditure.[2][3] In the context of cancer, particularly pancreatic and ovarian cancers, Athis compound has been implicated in tumor growth and metastasis.[1][4]

These application notes provide detailed protocols for assessing the in vivo efficacy of Athis compound antagonists in preclinical models of metabolic disease and cancer.

Athis compound Signaling Pathway

The canonical Athis compound signaling pathway is initiated by the binding of ligands such as Activin B or GDF-3 to the Athis compound receptor. This leads to the recruitment and phosphorylation of SMAD proteins (SMAD2/3), which then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.[1]

ALK7_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand Activin B / GDF-3 ALK7 Athis compound Receptor ligand->ALK7 SMAD23 SMAD2/3 ALK7->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus Translocation gene_expression Target Gene Transcription nucleus->gene_expression

Caption: Canonical Athis compound Signaling Pathway.

Part 1: Assessment of Athis compound Antagonists in a Diet-Induced Obesity (DIO) Mouse Model

This section outlines the protocol for evaluating the efficacy of Athis compound antagonists in a mouse model of diet-induced obesity.

Experimental Workflow

DIO_Workflow cluster_endpoints Endpoint Analyses acclimatization Acclimatization (1 week) diet_induction Diet-Induced Obesity (High-Fat Diet, 8-12 weeks) acclimatization->diet_induction randomization Randomization & Grouping diet_induction->randomization treatment Athis compound Antagonist Administration randomization->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint gtt Glucose Tolerance Test endpoint->gtt itt Insulin Tolerance Test endpoint->itt body_comp Body Composition (DEXA) endpoint->body_comp tissue_collection Tissue & Blood Collection endpoint->tissue_collection

Caption: Workflow for In Vivo Efficacy Assessment in a DIO Mouse Model.

Detailed Experimental Protocol

1. Animal Model and Diet Induction

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: House mice for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to water and standard chow.

  • Diet Induction:

    • Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

    • DIO Group: Feed a high-fat diet (HFD) (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.[5]

    • Monitor body weight weekly.

2. Athis compound Antagonist Administration

  • Grouping: Once significant weight gain is observed in the HFD group, randomize the obese mice into treatment and vehicle control groups.

  • Antagonist Administration:

    • Monoclonal Antibody (mAb): Administer the neutralizing Athis compound mAb or an isotype control IgG via intraperitoneal (i.p.) injection. A sample dosing regimen is 10 mg/kg body weight, twice a week.

    • siRNA (e.g., ARO-ALK7): Administer the Athis compound siRNA or a control siRNA via subcutaneous (s.c.) injection. A sample dosing regimen for a mouse surrogate of ARO-ALK7 is 3 mg/kg weekly.[3]

3. In Vivo Efficacy Assessment

  • Body Weight and Food Intake: Measure and record body weight and food consumption weekly throughout the treatment period.

  • Glucose Tolerance Test (GTT):

    • Fast mice for 6 hours with free access to water.[3]

    • Record baseline blood glucose from a tail snip using a glucometer (Time 0).

    • Administer a 2 g/kg body weight glucose solution via oral gavage or i.p. injection.[6]

    • Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose administration.[6]

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4-6 hours.

    • Record baseline blood glucose (Time 0).

    • Administer human insulin (0.75 U/kg body weight) via i.p. injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

  • Body Composition Analysis: At the end of the study, perform Dual-Energy X-ray Absorptiometry (DEXA) to determine fat mass and lean mass.

  • Terminal Tissue and Blood Collection:

    • At the study endpoint, euthanize mice and collect blood via cardiac puncture for analysis of serum markers (e.g., insulin, lipids).

    • Dissect and weigh adipose tissue depots (e.g., epididymal, subcutaneous), liver, and other relevant organs.

    • Snap-freeze tissues in liquid nitrogen for subsequent molecular analysis (e.g., qPCR, Western blot).

Quantitative Data Summary
ParameterAthis compound AntagonistVehicle ControlOutcomeCitation
Body Weight Gain Suppression ARO-ALK7 (siRNA)Control siRNASuppressed by 40% relative to control[6]
Fat Mass Reduction Neutralizing Athis compound mAbControl IgG40-60% decrease in fat pad weights[2][7]
Fat Mass Reduction ARO-ALK7 (siRNA)Control siRNAApproximately 50% reduction[6]
Lean Mass ARO-ALK7 (siRNA)Control siRNAPreservation of lean mass[6]

Part 2: Assessment of Athis compound Antagonists in an Orthotopic Pancreatic Cancer Mouse Model

This section details the protocol for evaluating the efficacy of Athis compound antagonists in a mouse model of pancreatic ductal adenocarcinoma (PDAC).

Experimental Workflow

PDAC_Workflow cluster_endpoints Endpoint Analyses cell_culture PDAC Cell Culture orthotopic_implantation Orthotopic Implantation of PDAC Cells cell_culture->orthotopic_implantation tumor_establishment Tumor Establishment Monitoring orthotopic_implantation->tumor_establishment randomization Randomization & Grouping tumor_establishment->randomization treatment Athis compound Antagonist Administration randomization->treatment monitoring Tumor Growth Monitoring (e.g., Bioluminescence Imaging) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint primary_tumor Primary Tumor Weight & Volume endpoint->primary_tumor metastasis_assessment Metastasis Assessment (e.g., Histology of Lungs, Liver) endpoint->metastasis_assessment tissue_analysis Tissue Analysis (IHC, Western Blot) endpoint->tissue_analysis

Caption: Workflow for In Vivo Efficacy Assessment in a PDAC Mouse Model.

Detailed Experimental Protocol

1. Animal Model and Tumor Cell Implantation

  • Animals: Immunocompromised mice (e.g., NSG or nude mice), 6-8 weeks old.

  • Cell Culture: Culture human PDAC cell lines (e.g., KPC001S) under standard conditions.[8] If monitoring by bioluminescence is planned, use cells engineered to express luciferase.

  • Orthotopic Implantation:

    • Anesthetize the mouse.

    • Make a small incision in the left abdominal flank to expose the pancreas.

    • Inject PDAC cells (e.g., 1 x 10^6 cells in 50 µL of Matrigel/PBS) into the tail of the pancreas.

    • Suture the abdominal wall and skin.

    • Provide postoperative care, including analgesics.

2. Athis compound Antagonist Administration and Tumor Monitoring

  • Tumor Establishment: Monitor tumor growth via a non-invasive imaging modality such as bioluminescence imaging (BLI) or ultrasound.

  • Grouping: Once tumors are established (e.g., a palpable mass or a detectable BLI signal), randomize mice into treatment and vehicle control groups.

  • Antagonist Administration:

    • Pharmacological Inhibitor: Administer the Athis compound inhibitor or vehicle control via a suitable route (e.g., i.p. or oral gavage) at a predetermined dose and schedule.

    • Genetic Inhibition (shRNA/CRISPR): For studies involving genetic inhibition, tumor cells can be engineered to express shRNA or CRISPR constructs targeting Athis compound prior to implantation.

  • Tumor Growth Monitoring: Monitor primary tumor growth throughout the study using the chosen imaging modality.

3. In Vivo Efficacy Assessment

  • Primary Tumor Analysis:

    • At the study endpoint, euthanize the mice and carefully dissect the pancreas.

    • Measure the final tumor volume and weight.

  • Metastasis Assessment:

    • Carefully inspect and collect major organs, particularly the liver and lungs, for signs of metastasis.

    • Fix tissues in 10% neutral buffered formalin and embed in paraffin for histological analysis (H&E staining) to confirm and quantify metastatic lesions.

  • Tissue Analysis:

    • Process a portion of the primary tumor and metastatic tissues for immunohistochemistry (IHC) to analyze markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Snap-freeze tissue samples for Western blot or qPCR analysis to confirm target engagement (e.g., reduced p-SMAD levels) and assess downstream signaling pathways.

Quantitative Data Summary
ParameterAthis compound InhibitionControlOutcomeCitation
Pancreatic Tumor Metastasis Pharmacological and genetic Athis compound inhibitionVehicle/ControlSuppression of pancreatic tumor spread in mice[4]
Tumor Cell Intravasation Athis compound inhibitionControlLimited tumor cell entry into blood vessels[4]
Metastatic Tumor Burden Athis compound knockoutControlAssessment of metastatic tumor burden in distant organs[9]
Overall Survival Athis compound knockoutControlDetermination of overall survival rate[9]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vivo assessment of Athis compound antagonists in both metabolic and oncology preclinical models. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to evaluate the therapeutic potential of novel Athis compound inhibitors. Careful selection of animal models, antagonist administration regimens, and relevant endpoint analyses are critical for the successful translation of these promising therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ALK-7 Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal in ALK-7 Western blotting experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific problems you may encounter.

Section 1: Issues with Protein Sample & Lysis

Question: Why am I not seeing any Athis compound signal? Could it be my sample?

Answer: Yes, the absence of a signal can often be traced back to the protein sample itself. Here are several potential causes and solutions:

  • Low Athis compound Expression: The target protein, Athis compound, may have very low abundance in your chosen cell line or tissue type.[1][2]

    • Solution: It is crucial to use a positive control, such as a cell lysate known to express Athis compound or a purified recombinant Athis compound protein, to confirm that your antibody and detection system are working correctly.[1][3] If your sample has low Athis compound levels, consider enriching the protein through methods like immunoprecipitation prior to running the Western blot.[1][2]

  • Sample Degradation: Proteins can degrade if samples are not handled and stored properly.[1]

    • Solution: Always add protease inhibitors to your lysis buffer to prevent protein degradation.[1] Ensure samples are kept on ice and stored at appropriate temperatures (-20°C or -80°C).

  • Incorrect Lysis Buffer: The buffer used to lyse your cells or tissues may not be optimal for extracting Athis compound, which is a transmembrane protein.

    • Solution: Use a lysis buffer specifically designed for the subcellular localization of your target protein.[1] For membrane proteins, buffers containing stronger detergents may be necessary.

  • Insufficient Protein Loaded: The total amount of protein loaded onto the gel may be too low to detect the Athis compound signal.[4][5]

    • Solution: Increase the amount of protein loaded per well.[1][4][5] It is recommended to perform a protein concentration assay (e.g., BCA assay) to ensure you are loading a sufficient and equal amount of protein for each sample.[6]

Section 2: Antibody-Related Issues

Question: I've confirmed my protein sample is fine. Could the primary or secondary antibody be the problem?

Answer: Absolutely. Both primary and secondary antibodies are critical for a successful Western blot. Here are common antibody-related issues:

  • Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low.[4][7]

    • Solution: Optimize the antibody concentrations by performing a titration to find the ideal dilution.[1] Check the antibody datasheet for the manufacturer's recommended starting dilutions.[8] Increasing the antibody concentration can often enhance the signal.[5]

  • Antibody Inactivity: The antibody may have lost its activity due to improper storage or handling.[2][5]

    • Solution: To check the activity of your antibody, you can perform a dot blot.[1][5] Always store antibodies at the recommended temperatures and avoid repeated freeze-thaw cycles.[8]

  • Incorrect Secondary Antibody: The secondary antibody may not be appropriate for the primary antibody.

    • Solution: Ensure the secondary antibody is designed to detect the host species of your primary antibody (e.g., if your Athis compound primary is a mouse monoclonal, use an anti-mouse secondary).[9]

  • Insufficient Incubation Time: The incubation time for the primary or secondary antibody may be too short.

    • Solution: Extend the incubation period. For many primary antibodies, an overnight incubation at 4°C is recommended to improve signal.[1][5][10]

Section 3: Technical & Procedural Issues

Question: My samples and antibodies should be working. What else could go wrong during the Western blotting procedure?

Answer: The multi-step nature of Western blotting presents several opportunities for error that can lead to a weak signal.

  • Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.[4][7] This is a common issue for larger proteins.

    • Solution: Confirm a successful transfer by staining the membrane with Ponceau S after the transfer is complete.[4] This will allow you to visualize the total protein transferred. For high molecular weight proteins, you can increase the transfer time or add a small percentage of SDS (e.g., 0.01-0.05%) to the transfer buffer.[5] Conversely, for low molecular weight proteins, reduce the transfer time and consider using a membrane with a smaller pore size (0.22 µm).[1]

  • Excessive Washing: While washing is necessary to reduce background, over-washing can strip the antibody from the blot, resulting in a weaker signal.[2][10]

    • Solution: Reduce the number or duration of washing steps.[2] Adhere to the recommended three washes for five minutes each.[10]

  • Blocking Buffer Issues: The blocking agent can sometimes mask the epitope that the antibody is supposed to bind to, especially with prolonged blocking.[1][5]

    • Solution: Try a different blocking agent (e.g., switch from non-fat dry milk to Bovine Serum Albumin (BSA) or vice versa).[2] You can also try reducing the blocking time to one hour at room temperature.[10]

  • Inactive Detection Reagent: The chemiluminescent substrate may have lost its activity.[2]

    • Solution: Use a fresh batch of substrate. Ensure the two components are mixed immediately before use and are not left open for extended periods, which can reduce the signal.[10]

Quantitative Data Summary

For optimal results, refer to the manufacturer's datasheet provided with your specific Athis compound antibody. The following tables provide general guidelines.

Table 1: Recommended Antibody Concentrations & Protein Loading

ParameterRecommendationNotes
Primary Antibody (Athis compound) 0.1 - 1.0 µg/mLTitration is highly recommended to determine the optimal concentration for your specific experimental conditions.[8][11]
Secondary Antibody 1:10,000 to 1:150,000 dilutionThe optimal dilution depends on the specific antibody and detection system.[12]
Protein Load (Cell Lysate) 10 - 30 µg per laneMay need to be increased if Athis compound expression is low.[5]
Protein Load (Purified) >5 ng/laneThe detection limit can be as low as 5 ng/lane with chromogenic substrates.[8]

Experimental Protocols

Detailed Protocol: Athis compound Western Blotting
  • Sample Preparation (Cell Lysate): a. Culture cells to the desired confluency. b. Wash cells with ice-cold PBS. c. Add ice-cold lysis buffer containing protease and phosphatase inhibitors. d. Scrape cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein extract) to a new tube. h. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: a. Prepare protein samples by adding Laemmli sample buffer and heating at 70°C for 10 minutes.[5] b. Load 10-30 µg of protein lysate into the wells of a polyacrylamide gel. Include a molecular weight marker. c. Run the gel in 1X running buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer: a. Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer. b. Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[7][13] c. Perform a wet transfer at 70-100V for 1-2 hours at 4°C.[10] d. Optional: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST.

  • Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[6] b. Incubate the membrane with the primary Athis compound antibody diluted in blocking buffer. An overnight incubation at 4°C is often recommended.[1][6] c. Wash the membrane three times for 5 minutes each with TBST.[10] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[6] e. Wash the membrane three times for 5 minutes each with TBST.

  • Signal Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane in the ECL substrate for 1-5 minutes.[2] c. Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film. Adjust exposure time as needed to obtain a clear signal.[2][5]

Visualizations

G cluster_0 Start: Low/No Athis compound Signal cluster_1 Troubleshoot Detection System cluster_2 Troubleshoot Sample & Procedure A Check Positive Control B Signal in Control? A->B C No Signal in Control B->C No D Signal in Control, Not Sample B->D Yes E Check Antibody Activity (Dot Blot) C->E F Optimize Antibody Concentrations C->F G Verify Secondary Antibody C->G H Check ECL Substrate Activity C->H I Increase Protein Load D->I J Check for Protein Degradation D->J K Verify Transfer Efficiency (Ponceau S) D->K L Optimize Blocking/Washing Steps D->L

Caption: Troubleshooting workflow for low Athis compound signal.

G cluster_0 Western Blot Workflow A 1. Sample Preparation (Lysis & Quantification) B 2. SDS-PAGE (Protein Separation) A->B C 3. Electrotransfer (Gel to Membrane) B->C D 4. Blocking (Reduce Non-specific Binding) C->D E 5. Primary Antibody Incubation (Bind to Athis compound) D->E F 6. Secondary Antibody Incubation (Bind to Primary Ab) E->F G 7. Detection (Chemiluminescence) F->G H 8. Imaging & Analysis G->H

Caption: Key steps of the Western blotting experimental workflow.

G Ligand Activin TypeII_R Type II Receptor (e.g., ACVR2B) Ligand->TypeII_R Binds ALK7 Type I Receptor (Athis compound/ACVR1C) TypeII_R->ALK7 Recruits & Phosphorylates SMAD SMAD2/3 ALK7->SMAD Phosphorylates SMAD4 SMAD4 SMAD->SMAD4 Forms Complex Nucleus Nucleus SMAD4->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Regulates

Caption: Simplified Athis compound signaling pathway.

References

Technical Support Center: Optimizing KLK7 Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their kallikrein-related peptidase 7 (KLK7) enzymatic assays.

Troubleshooting Guide

This guide addresses common issues encountered during KLK7 enzymatic assays in a question-and-answer format.

Q1: Why am I getting no or very low signal in my KLK7 activity assay?

A1: There are several potential reasons for a lack of signal. Consider the following troubleshooting steps:

  • Inactive Enzyme: Ensure your recombinant KLK7 is active. If it's a pro-KLK7 (zymogen), it requires activation. KLK7 can be activated by KLK5 or matriptase.[1] Also, improper storage or multiple freeze-thaw cycles can lead to a loss of activity.

  • Incorrect Buffer pH: KLK7 activity is pH-dependent. While it shows activity over a range, optimal activity is often observed at a neutral to slightly alkaline pH (typically pH 7.5-9.0).[2] The rate of autolysis, which leads to inactivation, is lowest at pH 6.0 and increases with higher pH.[2]

  • Substrate Issues: Confirm the substrate concentration is appropriate and that the substrate itself has not degraded. For fluorogenic or chromogenic substrates, ensure you are using the correct excitation and emission wavelengths for detection. KLK7 has chymotrypsin-like specificity, preferring to cleave after tyrosine (Tyr) or phenylalanine (Phe) residues.[3]

  • Presence of Inhibitors: Your sample or buffer might contain inhibitors. Common inhibitors of KLK7 include metal ions like zinc (Zn²⁺) and copper (Cu²⁺).[4] The natural inhibitor of KLK7 in the skin is LEKTI (Lympho-Epithelial Kazal-Type-related Inhibitor).

Q2: My assay shows a high background signal. What can I do to reduce it?

A2: High background can obscure your results. Here are some common causes and solutions:

  • Substrate Autohydrolysis: Some synthetic substrates can spontaneously hydrolyze, leading to a high background signal. Run a control well with only the substrate and assay buffer (no enzyme) to assess the rate of autohydrolysis. If it's high, you may need to switch to a more stable substrate.

  • Contaminated Reagents: Ensure all your reagents, especially the assay buffer and substrate solution, are free from contamination with other proteases.

  • Incorrect Plate Type: For fluorescence-based assays, use black microplates to minimize background fluorescence. For colorimetric assays, clear plates are suitable.

Q3: The results of my KLK7 assay are not reproducible. What could be the cause?

A3: Lack of reproducibility can stem from several factors:

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially for small volumes of enzyme and substrate.

  • Temperature Fluctuations: Enzymatic reactions are sensitive to temperature. Incubate your assay plate at a constant temperature (e.g., 37°C) to ensure consistent reaction rates.

  • Enzyme Autolysis: KLK7 can undergo autolysis, leading to a loss of activity over time.[5] This can cause variability in your results, especially in longer incubations. Try to keep incubation times as short as possible while still obtaining a measurable signal. Pre-incubating the enzyme on ice and adding it to the reaction mixture last can help minimize autolysis before the assay starts.

  • Sample Preparation: If you are measuring KLK7 activity in biological samples, inconsistencies in sample preparation can lead to variable results. Ensure a standardized protocol for sample collection, storage, and processing.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a KLK7 enzymatic assay?

A1: KLK7 exhibits enzymatic activity over a range of pH values, but the optimal pH is generally in the neutral to slightly alkaline range, typically between 7.5 and 9.0.[2] It's important to note that KLK7 stability is also pH-dependent, with a higher rate of autolysis at more alkaline pH.[2] Therefore, the optimal pH for your specific assay may be a compromise between maximal activity and stability.

Q2: What are some common components of a KLK7 assay buffer?

A2: A typical KLK7 assay buffer will maintain a stable pH and may contain salts and detergents to optimize enzyme activity and stability. Common components include a buffering agent (e.g., Tris-HCl, sodium phosphate), a salt (e.g., NaCl to maintain ionic strength), and a non-ionic detergent (e.g., Tween-20 or Triton X-100) to prevent the enzyme from sticking to plasticware and to improve substrate solubility.

Q3: Can I use any chymotrypsin substrate for my KLK7 assay?

A3: While KLK7 has chymotrypsin-like activity, it has specific substrate preferences. It shows a clear preference for cleaving after tyrosine (Tyr) over phenylalanine (Phe) at the P1 position.[3] Using a substrate specifically designed for KLK7 or one with a Tyr at the P1 position will likely yield better results.

Q4: How can I prevent KLK7 from undergoing autolysis during my experiments?

A4: KLK7 is known to undergo autolysis, which can lead to its inactivation.[5] To minimize this, you can:

  • Work at a lower pH (around 6.0) when not performing the activity assay, as autolysis is slower at this pH.[2]

  • Keep the enzyme on ice until you are ready to start the reaction.

  • Minimize the incubation time of your assay.

  • For some applications, using specific protease inhibitors that do not target KLK7 can prevent degradation by other contaminating proteases.

Data Presentation

Table 1: Summary of Buffer Conditions for KLK7 Enzymatic Assays

Buffer SystempHSalt ConcentrationAdditivesReference
Sodium Phosphate8.5Not specified0.01% Tween 20[3]
Tris-HCl8.0150 mM NaCl0.01% Tween-20, 1% DMSO[2]
Tris-HCl8.050 mM NaClNot specified[1]
Ammonium Acetate8.010 mmol L⁻¹Not specified[1]

Experimental Protocols

Detailed Methodology for a Fluorometric KLK7 Activity Assay

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer solution of 50 mM Tris-HCl, 150 mM NaCl, pH 8.0. Add 0.01% (v/v) Tween-20 to the final solution.
  • KLK7 Enzyme Stock Solution: Reconstitute lyophilized recombinant human KLK7 in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
  • Fluorogenic Substrate Stock Solution: Prepare a 10 mM stock solution of a suitable KLK7 substrate (e.g., a peptide with a C-terminal 7-amino-4-methylcoumarin, AMC, and a Tyr residue at the P1 position) in DMSO. Store protected from light at -20°C.
  • Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).

2. Assay Procedure:

  • Bring all reagents to room temperature before use.
  • Dilute the KLK7 enzyme stock solution to the desired working concentration in cold assay buffer. Keep on ice.
  • In a black 96-well microplate, add 50 µL of the working substrate solution to each well.
  • To initiate the reaction, add 50 µL of the diluted KLK7 enzyme to each well.
  • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
  • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC-based substrates.

3. Data Analysis:

  • Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
  • The enzymatic activity can be expressed as relative fluorescence units (RFU) per minute or converted to molar concentration of product formed using a standard curve of the free fluorophore (e.g., free AMC).

Mandatory Visualization

KLK_Activation_Cascade proKLK5 pro-KLK5 KLK5 Active KLK5 proKLK5->KLK5 Auto-activation proKLK7 pro-KLK7 KLK5->proKLK7 Activates proKLK14 pro-KLK14 KLK5->proKLK14 Activates Desquamation Desquamation KLK5->Desquamation KLK7 Active KLK7 proKLK7->KLK7 KLK7->Desquamation KLK14 Active KLK14 proKLK14->KLK14 KLK14->Desquamation

Caption: KLK activation cascade in the epidermis.

KLK7_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis ReagentPrep Prepare Assay Buffer, Enzyme, and Substrate PlateSetup Add Substrate to 96-well Plate ReagentPrep->PlateSetup AddEnzyme Initiate Reaction by Adding KLK7 PlateSetup->AddEnzyme Incubation Incubate at Constant Temperature AddEnzyme->Incubation MeasureSignal Measure Fluorescence/ Absorbance Over Time Incubation->MeasureSignal DataAnalysis Calculate Reaction Rate MeasureSignal->DataAnalysis

Caption: General workflow for a KLK7 enzymatic assay.

References

Technical Support Center: Enhancing the Solubility of Novel KLK7 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and detailed protocols for improving the aqueous solubility of novel Kallikrein-related peptidase 7 (KLK7) inhibitors. Poor solubility is a critical hurdle that can impede preclinical testing and clinical development by limiting bioavailability and causing inaccurate in vitro assay results.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My novel KLK7 inhibitor shows poor aqueous solubility. What are the initial assessment steps?

A1: The first step is to quantify the extent of the solubility problem. Start by determining the compound's thermodynamic and kinetic solubility in relevant aqueous buffers (e.g., phosphate-buffered saline at pH 7.4). This baseline data is crucial for selecting an appropriate enhancement strategy. Additionally, characterize the compound's key physicochemical properties, as these fundamentally influence solubility.[4]

Q2: What is the difference between kinetic and thermodynamic solubility, and why are both important?

A2:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. It is a critical parameter for understanding the intrinsic properties of the drug.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being added from a concentrated stock (e.g., DMSO) and incubated for a shorter period. It is more representative of the conditions in high-throughput screening and in vitro assays, where precipitation kinetics are crucial. Poor kinetic solubility can lead to false negatives in biological screens.

Q3: Can the solid form of my inhibitor affect its solubility?

A3: Absolutely. The solid-state properties of a compound have a significant impact on its dissolution rate and apparent solubility. Amorphous forms are generally more soluble than their crystalline counterparts because they lack the strong lattice energy of a crystal structure.[4][5] It is advisable to screen for different polymorphs and assess the feasibility of developing an amorphous solid dispersion.

Q4: When should I consider salt formation for my KLK7 inhibitor?

A4: Salt formation is a highly effective strategy if your inhibitor has ionizable groups (i.e., it's a weak acid or weak base).[5][6] Converting the molecule to a salt form can dramatically increase its aqueous solubility and dissolution rate.[4] A salt screening study is necessary to identify a stable, non-hygroscopic salt form with optimal properties.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates in aqueous buffer during in vitro assays. The compound's kinetic solubility is exceeded. High lipophilicity (high logP).Lower the final assay concentration. Increase the percentage of co-solvent (e.g., DMSO), ensuring it doesn't exceed the tolerance level for the assay (typically <1%). Explore formulation strategies like using cyclodextrins to form inclusion complexes.
Low and variable oral bioavailability observed in animal studies. Poor aqueous solubility is limiting dissolution in the gastrointestinal (GI) tract. The dissolution rate is slower than the GI transit time.[7]Reduce the particle size of the drug substance (micronization or nanosuspension) to increase the surface area for dissolution.[2][5] Develop a solubility-enhancing formulation, such as an amorphous solid dispersion (ASD) or a lipid-based formulation.[8]
Inconsistent results across different batches of the compound. The compound may exist in different polymorphic forms, each with a unique solubility profile.Perform solid-state characterization (e.g., XRPD, DSC) on each batch to identify the polymorphic form. Establish a crystallization protocol to ensure batch-to-batch consistency.
Solubility is highly dependent on pH. The compound is an ionizable molecule (weak acid or base).Characterize the pH-solubility profile to understand its behavior in different GI tract segments.[4][9] For an oral drug, this data is critical for predicting absorption. Consider formulating with pH-modifying excipients or selecting a salt form.[8]

Quantitative Data Summary

The following tables present hypothetical data for a novel KLK7 inhibitor, "KLK7-Inhib-A," to illustrate the impact of different enhancement strategies.

Table 1: Physicochemical Properties of KLK7-Inhib-A

Parameter Value Implication
Molecular Weight 485.6 g/mol Larger molecules can present solubility challenges.[3]
logP 4.2 High lipophilicity, predicting poor aqueous solubility.
pKa 8.5 (Basic) Ionizable, suggesting pH-dependent solubility and suitability for salt formation.[1]

| Thermodynamic Solubility (pH 7.4) | < 1 µg/mL | Very poorly soluble. |

Table 2: Solubility of KLK7-Inhib-A with Different Enhancement Techniques

Technique Formulation Details Apparent Solubility (µg/mL) Fold Increase
None (Micronized API) Crystalline solid 0.8 -
pH Adjustment In pH 2.0 buffer 150 ~188x
Co-solvency 20% PEG 400 in water 45 ~56x
Salt Formation Hydrochloride salt 250 ~313x

| Amorphous Solid Dispersion | 25% drug in PVP-VA | 95 | ~119x |

Experimental Protocols

Protocol 1: Kinetic Solubility Measurement by Nephelometry

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock.

Methodology:

  • Prepare a 10 mM stock solution of the KLK7 inhibitor in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This creates a final plate where the compound concentration ranges from ~100 µM down to <1 µM, with a final DMSO concentration of 1%.

  • Mix the plate and incubate at room temperature for 2 hours.

  • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).

  • The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To enhance solubility and dissolution rate by converting a crystalline drug into its amorphous form, stabilized within a polymer matrix.

Methodology:

  • Select a suitable polymer (e.g., PVP, HPMC-AS, Soluplus®).

  • Weigh the KLK7 inhibitor and the polymer in the desired ratio (e.g., 1:3 drug-to-polymer).

  • Dissolve both components completely in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof). The solution must be clear.

  • Remove the solvent under vacuum using a rotary evaporator. This should be done at a controlled temperature to avoid degradation.

  • The resulting product is a thin, glassy film on the flask wall. Further dry the film under high vacuum for 24-48 hours to remove any residual solvent.

  • Scrape the dried ASD from the flask and grind it into a fine powder.

  • Confirm the amorphous nature of the dispersion using techniques like X-ray Powder Diffraction (XRPD), which should show a halo pattern instead of sharp crystalline peaks.

Visualizations: Workflows and Pathways

The following diagrams illustrate key concepts and workflows for addressing solubility issues.

Solubility_Troubleshooting_Workflow start Poorly Soluble KLK7 Inhibitor Identified char Characterize Physicochemical Properties (pKa, logP, Solid Form) start->char is_ionizable Is the Compound Ionizable? char->is_ionizable salt_screen Perform Salt Screening & pH-Solubility Profile is_ionizable->salt_screen  Yes no_salt Non-Ionizable or Salt Fails is_ionizable->no_salt No end Optimized Lead for In Vivo Studies salt_screen->end form_strat Evaluate Formulation Strategies no_salt->form_strat asd Amorphous Solid Dispersions (ASDs) form_strat->asd lipid Lipid-Based Formulations (e.g., SMEDDS) form_strat->lipid particle Particle Size Reduction (Nanonization) form_strat->particle asd->end lipid->end particle->end

Caption: A workflow for systematically addressing the solubility of a novel inhibitor.

KLK7_Signaling_Pathway KLK7 Active KLK7 Cleavage Proteolytic Cleavage KLK7->Cleavage Desmosome Desmosomal Cadherins (e.g., Desmoglein 1) Desmosome->Cleavage AdhesionLoss Loss of Cell-Cell Adhesion Cleavage->AdhesionLoss Desquamation Skin Desquamation (Shedding) AdhesionLoss->Desquamation Inhibitor Novel KLK7 Inhibitor Inhibitor->KLK7 Inhibition

Caption: Simplified role of KLK7 in skin desquamation and the action of an inhibitor.

Formulation_Approaches center Solubility Enhancement Strategies api API Modification center->api formulation Formulation Approaches center->formulation salt Salt Formation api->salt cocrystal Co-crystals api->cocrystal prodrug Prodrugs api->prodrug solid Solid Dispersions formulation->solid lipid Lipid-Based Systems formulation->lipid complex Complexation (e.g., Cyclodextrins) formulation->complex particle Particle Size Reduction formulation->particle

Caption: Key strategies for enhancing the solubility of drug candidates.

References

How to reduce non-specific binding in ALK-7 co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in Activin Receptor-Like Kinase 7 (ALK-7) co-immunoprecipitation (co-IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What is Athis compound and why is co-immunoprecipitation for this receptor challenging?

A1: Athis compound, also known as Activin A Receptor Type 1C (ACVR1C), is a transmembrane serine/threonine kinase that belongs to the Transforming Growth Factor-beta (TGF-β) receptor superfamily. It plays crucial roles in various cellular processes, including cell differentiation, growth arrest, and apoptosis. Co-immunoprecipitation of Athis compound can be challenging due to its nature as a membrane-bound protein. This often leads to difficulties in solubilization while preserving protein-protein interactions, and can result in higher non-specific binding compared to cytosolic proteins.

Q2: What are the common causes of non-specific binding in Athis compound co-IP?

A2: Non-specific binding in Athis compound co-IP can arise from several factors:

  • Hydrophobic interactions: The transmembrane domain of Athis compound and other membrane proteins can non-specifically interact with beads and antibodies.

  • Abundant cellular proteins: Highly abundant proteins can non-specifically bind to the IP components.

  • Inappropriate buffer composition: Lysis and wash buffers with incorrect detergent or salt concentrations can either fail to solubilize the receptor effectively or disrupt specific protein-protein interactions, leading to a higher background.

  • Antibody quality: Poor quality antibodies with cross-reactivity can bind to unintended proteins.

  • Bead properties: The type of beads used (e.g., agarose, magnetic) can influence the level of non-specific binding.

Q3: What are the key controls to include in an Athis compound co-IP experiment?

A3: To ensure the specificity of your results, it is essential to include the following controls:

  • Isotype Control: An antibody of the same isotype and from the same host species as your primary antibody, but not specific to any known protein in your sample. This helps to identify non-specific binding to the antibody itself.

  • Beads-only Control: Incubating your cell lysate with beads alone (without the primary antibody) to check for proteins that bind non-specifically to the beads.

  • Mock-transfected/Knockout Cell Lysate: If you are working with overexpressed or tagged proteins, using a lysate from mock-transfected or knockout cells will help confirm that the observed interaction is dependent on the presence of your protein of interest.

Troubleshooting Guide: Reducing Non-Specific Binding

This guide provides a systematic approach to troubleshoot and minimize non-specific binding in your Athis compound co-IP experiments.

Optimizing Lysis and Wash Buffers

The composition of your lysis and wash buffers is critical for a successful co-IP. For a transmembrane protein like Athis compound, a delicate balance must be struck between efficient solubilization and preservation of protein interactions.

Lysis Buffer Recommendations:

For membrane proteins, non-ionic detergents are generally preferred as they are less harsh than ionic detergents like SDS.

Detergent Recommended Starting Concentration Notes
Triton X-1000.5 - 1.0% (v/v)A commonly used non-ionic detergent effective for solubilizing membrane proteins.
NP-40 (Igepal CA-630)0.5 - 1.0% (v/v)Similar to Triton X-100, another mild, non-ionic detergent.
Digitonin1.0% (w/v)A milder non-ionic detergent that can be useful for preserving weaker interactions.
CHAPS0.5 - 1.0% (w/v)A zwitterionic detergent that can be more effective at solubilizing some membrane proteins while maintaining interactions.

Wash Buffer Optimization:

Increasing the stringency of your wash buffer can effectively reduce non-specific binding. This can be achieved by modifying the salt and detergent concentrations.

Parameter Low Stringency Medium Stringency High Stringency
NaCl Concentration 150 mM300 mM500 mM - 1 M
Detergent Concentration 0.1% Triton X-100 or NP-400.5% Triton X-100 or NP-401.0% Triton X-100 or NP-40

Experimental Protocol: Buffer Optimization

  • Start with a standard lysis buffer (e.g., containing 1% Triton X-100 and 150 mM NaCl).

  • Prepare a series of wash buffers with increasing salt concentrations (e.g., 150 mM, 300 mM, 500 mM NaCl) while keeping the detergent concentration constant.

  • Perform the co-IP and analyze the eluates by Western blot.

  • If non-specific binding persists, try increasing the detergent concentration in the wash buffer or switching to a different detergent.

  • Always include your positive and negative controls to assess the impact of buffer changes on both specific and non-specific interactions.

Pre-clearing the Lysate

Pre-clearing your cell lysate before adding the primary antibody is a highly effective method to remove proteins that non-specifically bind to the beads.

Experimental Protocol: Pre-clearing

  • Prepare your cell lysate as usual.

  • Add protein A/G beads (the same type you will use for the IP) to the lysate. Use approximately 20-30 µL of bead slurry per 1 mg of total protein.

  • Incubate on a rotator at 4°C for 1-2 hours.

  • Pellet the beads by centrifugation.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Proceed with your co-IP by adding the primary antibody to the pre-cleared lysate.

Antibody and Bead Selection

The choice of antibody and beads can significantly impact the outcome of your co-IP.

  • Antibody: Use a high-quality, affinity-purified antibody that has been validated for IP. Monoclonal antibodies are often preferred due to their higher specificity.

  • Beads: Magnetic beads generally offer lower non-specific binding compared to agarose beads due to their smaller size and uniform surface. They also allow for more efficient and gentle washing steps.

Blocking Agents

Blocking the beads with a protein solution before incubation with the lysate can help to reduce non-specific binding.

Experimental Protocol: Bead Blocking

  • Wash the required amount of beads with your wash buffer.

  • Resuspend the beads in a blocking buffer containing a high concentration of a non-relevant protein, such as 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in your wash buffer.

  • Incubate on a rotator at 4°C for 1-2 hours.

  • Wash the beads again with your wash buffer to remove excess blocking agent before proceeding with the IP.

Athis compound Signaling Pathway

Understanding the known interaction partners of Athis compound can help in distinguishing specific interactions from non-specific binding. Athis compound is a receptor for ligands such as Activin B and Nodal. Upon ligand binding, Athis compound forms a complex with a type II receptor (e.g., ACVR2A or ACVR2B) and phosphorylates downstream SMAD proteins (SMAD2 and SMAD3), which then translocate to the nucleus to regulate gene expression.

ALK7_Signaling_Pathway Ligand Activin B / Nodal TypeII_Receptor Type II Receptor (e.g., ACVR2A/B) Ligand->TypeII_Receptor binds ALK7 Athis compound (ACVR1C) (Type I Receptor) TypeII_Receptor->ALK7 recruits & phosphorylates SMAD2_3 SMAD2 / SMAD3 ALK7->SMAD2_3 phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 associates with SMAD_Complex SMAD Complex SMAD2_3->SMAD_Complex SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: Canonical Athis compound signaling pathway.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to address non-specific binding issues in your Athis compound co-IP experiments.

Troubleshooting_Workflow Start High Non-Specific Binding in Athis compound co-IP Preclear Implement Pre-clearing of Lysate Start->Preclear Check_Controls Review Controls (Isotype, Beads-only) Preclear->Check_Controls Optimize_Wash Optimize Wash Buffer (Increase Salt/Detergent) Check_Controls->Optimize_Wash Change_Detergent Try Different Lysis/ Wash Detergent Optimize_Wash->Change_Detergent If problem persists Success Reduced Non-Specific Binding Optimize_Wash->Success If successful Antibody_Beads Evaluate Antibody & Switch to Magnetic Beads Change_Detergent->Antibody_Beads If problem persists Change_Detergent->Success If successful Block_Beads Block Beads with BSA or Milk Antibody_Beads->Block_Beads If problem persists Antibody_Beads->Success If successful Block_Beads->Success If successful Reassess Problem Persists: Re-evaluate Experiment Design Block_Beads->Reassess If problem persists

Caption: A step-by-step workflow for troubleshooting non-specific binding.

Technical Support Center: Recombinant Human Kallikrein-Related Peptidase 7 (KLK7)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the expression and handling of active recombinant human Kallikrein-Related Peptidase 7 (KLK7). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical expression system for producing active recombinant KLK7?

A1: While E. coli can be used for expressing KLK7, it often leads to the formation of insoluble inclusion bodies and lacks the necessary machinery for post-translational modifications like glycosylation, which may be important for KLK7 activity and stability.[1][2][3][4] A more successful approach for producing active, secreted KLK7 is the use of eukaryotic expression systems, such as the Pichia pastoris yeast expression system.[5]

Q2: My expressed KLK7 is inactive. What are the possible reasons?

A2: There are several reasons why your recombinant KLK7 may be inactive. Firstly, KLK7 is synthesized as an inactive zymogen (pro-KLK7) and requires proteolytic cleavage of its pro-peptide to become active.[6][7] Secondly, the protein may be misfolded, especially when expressed at high levels in bacterial systems.[1][2][3] Lastly, the active enzyme can be inhibited by endogenous inhibitors or may have undergone autolysis, leading to a loss of activity.[8][9] The presence of protein on a Western blot does not guarantee its enzymatic activity.[10]

Q3: How is pro-KLK7 activated?

A3: The activation of the zymogen form of KLK7 (pro-KLK7) involves the removal of the N-terminal pro-peptide.[6][7] In vivo, it is suggested that KLK5 can activate pro-KLK7.[10] For in vitro activation of recombinant pro-KLK7, thermolysin can be used.[11]

Q4: What are the characteristics of active KLK7 on SDS-PAGE?

A4: Purified active KLK7 may appear as multiple bands on an SDS-PAGE gel.[5] Typically, bands around 28-30 kDa correspond to the active, full-length enzyme.[5] Lower molecular weight bands, for instance around 20 kDa, can also be observed and may result from autolytic cleavage.[5] It is important to note that not all of these bands may be enzymatically active.

Troubleshooting Guides

Problem 1: Low Yield of Soluble KLK7 in E. coli Expression

Symptoms:

  • High levels of protein expression detected in whole-cell lysate, but very little in the soluble fraction.

  • Presence of dense inclusion bodies upon cell lysis.

Possible Causes and Solutions:

CauseSuggested Solution
High Induction Temperature Lower the induction temperature to 15-25°C. This slows down protein synthesis, allowing more time for proper folding.[4]
High Inducer Concentration Optimize the concentration of the inducer (e.g., IPTG). High concentrations can lead to rapid, overwhelming protein expression and misfolding.[4]
Inappropriate Expression Strain Use specialized E. coli strains that are designed to enhance the expression of difficult proteins, such as those containing chaperones to assist in folding.
Lack of Solubility-Enhancing Tag Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of KLK7.[4]
Sub-optimal Culture Medium Optimize the culture medium composition. Sometimes, the addition of supplements like glucose or using a richer medium can improve soluble expression.
Problem 2: Purified KLK7 Shows No or Low Activity

Symptoms:

  • A clear band of the correct molecular weight is observed on a Coomassie-stained SDS-PAGE gel and confirmed by Western blot.

  • No or minimal cleavage of a fluorogenic substrate is detected in an activity assay.

Possible Causes and Solutions:

CauseSuggested Solution
Incomplete Zymogen Activation Ensure the activation step is complete. If using an activating protease like thermolysin, optimize the enzyme-to-substrate ratio and incubation time.[11] Verify activation by N-terminal sequencing or by observing a mobility shift on SDS-PAGE.
Autolysis and Instability KLK7 can undergo autolysis, particularly at neutral to alkaline pH, leading to inactivation.[9] Perform purification and storage at a slightly acidic pH (e.g., pH 6.0) and at 4°C to minimize this. Add a protease inhibitor cocktail during lysis if co-purifying proteases are a concern, but be mindful of inhibitors that may also target KLK7.
Misfolded Protein If expressed in E. coli, the protein may be misfolded despite being soluble. Consider refolding protocols, which typically involve denaturation followed by controlled renaturation. For future expressions, consider a eukaryotic system like Pichia pastoris.[5]
Incorrect Assay Conditions Ensure the activity assay buffer conditions are optimal for KLK7. A typical buffer is 100 mM sodium phosphate, pH 8.5, with 0.01% Tween 20.[5] The substrate should have a preference for Tyr or Phe at the P1 position.[5]

Experimental Protocols

Expression and Purification of Recombinant Active KLK7 in Pichia pastoris
  • Cloning: The DNA fragment encoding the mature form of human KLK7 is cloned into a suitable Pichia pastoris expression vector, such as pPIC-9, which contains an alpha-secretion signal peptide sequence.

  • Transformation: The linearized construct is transformed into P. pastoris cells by electroporation.

  • Expression: A high-expressing clone is selected and grown in buffered glycerol-complex medium (BMGY) followed by induction in buffered methanol-complex medium (BMMY). Methanol is added every 24 hours to maintain induction.

  • Purification: The culture supernatant is harvested and the secreted KLK7 is purified using cation-exchange chromatography.[5]

  • Characterization: The purity and identity of KLK7 are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.[5]

KLK7 Activity Assay
  • Substrate Preparation: A fluorogenic peptide substrate with a preference for Tyr or Phe at the P1 position (e.g., a substrate with an AMC leaving group) is reconstituted in an appropriate solvent like DMSO.

  • Enzyme Preparation: Purified, active KLK7 is diluted in the activity buffer (100 mM sodium phosphate, 0.01% Tween 20, pH 8.5).[5]

  • Assay: The reaction is initiated by mixing the enzyme and substrate in a 96-well plate.

  • Measurement: The release of the fluorophore (e.g., AMC) is monitored over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

Visualizations

Experimental Workflow for Recombinant KLK7 Production

experimental_workflow cluster_cloning Molecular Cloning cluster_expression Yeast Expression cluster_purification Purification & Analysis klk7_cDNA KLK7 cDNA ligation Ligation klk7_cDNA->ligation pPIC9_vector pPIC-9 Vector pPIC9_vector->ligation recombinant_plasmid pPIC-9-KLK7 ligation->recombinant_plasmid transformation Electroporation into P. pastoris recombinant_plasmid->transformation induction Methanol Induction transformation->induction supernatant Culture Supernatant induction->supernatant chromatography Cation-Exchange Chromatography supernatant->chromatography sds_page SDS-PAGE & Western Blot chromatography->sds_page activity_assay Activity Assay chromatography->activity_assay active_klk7 Active KLK7 activity_assay->active_klk7

Caption: A flowchart of the recombinant KLK7 expression and purification process.

Simplified KLK7 Signaling in Skin Desquamation

klk7_signaling cluster_activation Proteolytic Cascade cluster_desquamation Corneocyte Desquamation cluster_inhibition Inhibition pro_klk5 pro-KLK5 klk5 Active KLK5 pro_klk5->klk5 Activation pro_klk7 pro-KLK7 klk5->pro_klk7 Activates klk7 Active KLK7 pro_klk7->klk7 Cleavage desmocollin Desmocollin 1 klk7->desmocollin Cleaves corneodesmosin Corneodesmosin klk7->corneodesmosin Cleaves corneodesmosome Corneodesmosome (Cell Adhesion) corneodesmosome->desmocollin corneodesmosome->corneodesmosin degradation Degradation Products desmocollin->degradation corneodesmosin->degradation desquamation Desquamation (Shedding of Skin Cells) degradation->desquamation lekti LEKTI lekti->klk5 Inhibits lekti->klk7 Inhibits

Caption: A diagram of KLK7's role in the skin desquamation proteolytic cascade.

References

Technical Support Center: Refinement of ALK-7 Inhibitor Screening Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Activin Receptor-Like Kinase 7 (ALK-7) inhibitor screening protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during Athis compound inhibitor screening experiments.

Q1: We are observing high background signal in our biochemical Athis compound kinase assay. What are the potential causes and solutions?

A1: High background signal can be a significant issue, leading to a reduced assay window and poor Z' factor. Here are some common causes and troubleshooting steps:

  • Reagent Quality and Concentration:

    • Enzyme Purity: Ensure the recombinant Athis compound protein is of high purity and free of contaminating kinases.

    • Substrate Quality: The substrate peptide or protein should be of high quality and not be pre-phosphorylated.

    • ATP Concentration: Using an ATP concentration significantly above the Km can lead to high background phosphorylation. Consider titrating the ATP concentration to a level closer to the Km for Athis compound.

  • Assay Conditions:

    • Incubation Time: Excessively long incubation times can lead to non-enzymatic phosphorylation or accumulation of background signal. Optimize the incubation time to ensure the reaction is in the linear range.

    • Buffer Composition: Components of the assay buffer, such as detergents or reducing agents, can interfere with the detection method. Test different buffer formulations to identify a composition that minimizes background.

  • Detection Method-Specific Issues:

    • Antibody Cross-Reactivity: If using an antibody-based detection method (e.g., ELISA, HTRF), the antibody may cross-react with other components in the assay. Ensure the antibody is specific for the phosphorylated substrate.

    • Luminescence/Fluorescence Interference: Some test compounds can auto-fluoresce or interfere with the luciferase-based detection of ATP consumption, leading to artificially high or low signals. Screen compounds for interference in a control assay lacking the enzyme.

Q2: Our cell-based Athis compound reporter assay is showing a low signal-to-background ratio. How can we improve it?

A2: A low signal-to-background ratio can make it difficult to identify true hits. Here are some strategies to enhance the assay window:

  • Cell Line and Reporter Construct Optimization:

    • Cell Line Selection: Use a cell line with low endogenous Athis compound expression to minimize background signaling.

    • Promoter Strength: The reporter construct should have a promoter that is strongly induced by Athis compound signaling (e.g., a SMAD-responsive element) but has low basal activity.

    • Stable vs. Transient Transfection: Stable cell lines expressing the reporter construct and Athis compound are generally preferred for HTS to reduce well-to-well variability.

  • Ligand Concentration and Stimulation Time:

    • Ligand Titration: Determine the optimal concentration of the Athis compound ligand (e.g., Activin B, GDF3) to achieve maximal stimulation without causing cytotoxicity. An EC80 concentration is often used for screening.

    • Stimulation Timecourse: Perform a time-course experiment to identify the point of maximal reporter gene expression after ligand stimulation.

  • Assay Reagents and Conditions:

    • Serum Starvation: Serum contains growth factors that can activate other signaling pathways and increase background. Serum-starving the cells before ligand stimulation can often improve the signal-to-background ratio.

    • Cell Density: Optimize the cell seeding density to ensure the cells are healthy and responsive at the time of the assay.

Q3: We are getting a high rate of false positives in our high-throughput screen (HTS) for Athis compound inhibitors. What are the likely causes and how can we mitigate this?

A3: False positives are a common challenge in HTS. Here are some potential sources and mitigation strategies:

  • Compound Interference:

    • Assay Technology Interference: As mentioned previously, compounds can directly interfere with the detection method (e.g., fluorescence, luminescence). It is crucial to perform counter-screens to identify and eliminate these compounds.

    • Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Including a detergent like Triton X-100 in the assay buffer can help to reduce aggregation.

  • Off-Target Effects:

    • Kinase Promiscuity: Many kinase inhibitors are not entirely specific and can inhibit other kinases. Hits should be profiled against a panel of related kinases to assess their selectivity.

    • Cytotoxicity: In cell-based assays, cytotoxic compounds will appear as inhibitors of the signaling pathway. A parallel cytotoxicity assay should be run to distinguish true inhibitors from toxic compounds.

  • Assay Artifacts:

    • Edge Effects: In multi-well plates, wells at the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations. Using humidified incubators and avoiding the use of outer wells for screening can minimize edge effects.

    • Reagent Instability: Ensure that all reagents are stable under the screening conditions and for the duration of the screen.

Q4: Our Z' factor for the Athis compound screening assay is consistently below 0.5. What steps can we take to improve it?

A4: The Z' factor is a statistical measure of the quality of an HTS assay, with a value between 0.5 and 1.0 being considered excellent. A Z' factor below 0.5 indicates that the assay is not robust enough for reliable hit identification. Here’s how to improve it:

  • Increase the Dynamic Range (Signal-to-Background Ratio):

    • Implement the suggestions from Q1 and Q2 to maximize the difference between the positive and negative controls.

  • Reduce Data Variability:

    • Liquid Handling: Ensure that all liquid handling steps are precise and accurate. Use well-maintained and calibrated automated liquid handlers.

    • Plate Uniformity: Check for and address any systematic plate-to-plate or within-plate variability. This can be due to temperature gradients in the incubator or inconsistencies in cell seeding.

    • Reagent Mixing: Ensure all reagents are thoroughly mixed before dispensing.

  • Optimize Controls:

    • Positive Control: Use a known, potent Athis compound inhibitor as a positive control for inhibition assays.

    • Negative Control: The negative control (e.g., DMSO) should represent the baseline activity of the assay.

Quantitative Data Summary

The following table summarizes typical quantitative data that may be encountered or aimed for during Athis compound inhibitor screening.

ParameterTypical Value/RangeSignificance in Athis compound Screening
Z' Factor > 0.5Indicates a robust and reliable assay for HTS.
Signal-to-Background (S/B) Ratio > 5A higher S/B ratio provides a larger window to identify hits.
Coefficient of Variation (%CV) < 10%Low %CV indicates good precision and reproducibility of the assay.
IC50 of known Athis compound inhibitors
A-83-01 (also inhibits ALK4/5)~7.5 nM[1]A reference compound for assay validation and comparison.
SB-505124 (also inhibits ALK4/5)~47 nMAnother reference compound for benchmarking inhibitor potency.
ATP Km for Athis compound 10-100 µM (typical for many kinases)Important for designing biochemical assays with appropriate ATP concentrations.
Ligand EC50 (e.g., Activin B) 1-50 ng/mLThe concentration of ligand that produces 50% of the maximal response in a cell-based assay.

Experimental Protocols

Athis compound Biochemical Kinase Assay (Luminescence-based ATP Consumption)

This protocol describes a generic biochemical assay to measure the kinase activity of Athis compound by quantifying the amount of ATP remaining in the reaction.

Materials:

  • Recombinant human Athis compound (active)

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Luminometer

Methodology:

  • Prepare Reagents:

    • Prepare a 2X solution of Athis compound in kinase assay buffer.

    • Prepare a 2X solution of the substrate (e.g., MBP) in kinase assay buffer.

    • Prepare a 4X solution of ATP in kinase assay buffer.

    • Prepare serial dilutions of test compounds and control inhibitor in DMSO. Then, dilute them in kinase assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the test compound or control solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X Athis compound enzyme solution to all wells except the "no enzyme" control wells.

    • Add 5 µL of the 2X substrate solution to all wells.

  • Initiate Kinase Reaction:

    • Add 5 µL of the 4X ATP solution to all wells to start the reaction. The final reaction volume is 20 µL.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • Detection:

    • Add 20 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize. .

    • Read the luminescence on a plate reader. The signal is inversely proportional to Athis compound activity.

Athis compound Cell-Based Reporter Assay (SMAD-Responsive Luciferase)

This protocol outlines a cell-based assay to screen for inhibitors of Athis compound signaling by measuring the activity of a SMAD-responsive luciferase reporter.

Materials:

  • HEK293T or other suitable host cell line

  • Expression vectors for human Athis compound and its co-receptor (e.g., ACVR2A/B)

  • SMAD-responsive luciferase reporter vector (e.g., containing SMAD-binding elements)

  • Control vector expressing a constitutively active reporter (e.g., CMV-Renilla luciferase) for normalization

  • Transfection reagent

  • Activin B or GDF3 ligand

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • White, clear-bottom 96-well plates

  • Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System, Promega)

  • Luminometer

Methodology:

  • Cell Transfection:

    • Co-transfect the host cell line with the Athis compound, co-receptor, SMAD-responsive luciferase, and normalization control vectors using a suitable transfection reagent.

  • Cell Seeding:

    • After 24 hours, seed the transfected cells into 96-well plates at an optimized density.

  • Compound Treatment:

    • Allow the cells to adhere for 18-24 hours.

    • Replace the medium with serum-free medium and add serial dilutions of test compounds or a control inhibitor.

    • Incubate for 1-2 hours.

  • Ligand Stimulation:

    • Add Activin B or GDF3 to the wells at a final concentration that elicits a robust response (e.g., EC80).

  • Incubation:

    • Incubate for an optimized period (e.g., 6-8 hours) to allow for reporter gene expression.

  • Detection:

    • Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol for the dual-luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for differences in cell number and transfection efficiency.

Visualizations

ALK7_Signaling_Pathway Athis compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Activin B Activin B Type II Receptor Type II Receptor Activin B->Type II Receptor binds GDF3 GDF3 GDF3->Type II Receptor binds ALK7 ALK7 SMAD2 SMAD2 ALK7->SMAD2 phosphorylates SMAD3 SMAD3 ALK7->SMAD3 phosphorylates Type II Receptor->ALK7 recruits & phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD2->p-SMAD2/3 SMAD3->p-SMAD2/3 SMAD4 SMAD4 SMAD Complex p-SMAD2/3 + SMAD4 Complex SMAD4->SMAD Complex p-SMAD2/3->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription translocates to nucleus & regulates

Caption: A simplified diagram of the Athis compound signaling pathway.

HTS_Workflow High-Throughput Screening Workflow for Athis compound Inhibitors Compound Library Compound Library Primary Screen Primary Screen Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response Active Compounds IC50 Determination IC50 Determination Dose-Response->IC50 Determination Secondary Assays Secondary Assays IC50 Determination->Secondary Assays Potent Compounds Hit Validation Hit Validation Secondary Assays->Hit Validation Confirmed Hits Lead Optimization Lead Optimization Hit Validation->Lead Optimization

Caption: A general workflow for high-throughput screening of Athis compound inhibitors.

References

Best practices for storing and handling synthetic KLK7 substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling synthetic Kallikrein-related peptidase 7 (KLK7) substrates. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized synthetic KLK7 substrates?

For optimal stability, lyophilized peptide substrates should be stored at -20°C or colder, protected from bright light.[1][2][3] Exposure to moisture can significantly decrease the long-term stability of the peptide.[1][2] Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[4][5]

Q2: What is the best way to reconstitute lyophilized KLK7 substrates?

There is no single solvent that will work for all peptides.[1] The choice of solvent depends on the physicochemical properties of the peptide. A good starting point is sterile, purified water. If the substrate is not soluble in water, the following strategies can be employed based on the peptide's characteristics:

  • Hydrophilic (Basic) Peptides: If the peptide has a net positive charge (more basic residues like Lysine, Arginine, Histidine), dissolving it in a small amount of aqueous acetic acid (e.g., 10%) or trifluoroacetic acid (TFA) (0.1%) and then diluting with water is recommended.

  • Hydrophilic (Acidic) Peptides: For peptides with a net negative charge (more acidic residues like Aspartic acid, Glutamic acid), a small amount of aqueous ammonia (e.g., 1%) or a basic buffer like ammonium bicarbonate can be used for initial dissolution before diluting with water.[1]

  • Hydrophobic (Neutral) Peptides: For peptides rich in hydrophobic residues, organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile should be used to dissolve the peptide first, followed by slow, dropwise addition of the aqueous assay buffer.[4] Caution: Avoid using DMSO with peptides containing Cysteine or Methionine as it can cause oxidation.[6]

It is always advisable to test the solubility of a small aliquot of the peptide before dissolving the entire sample.[1]

Q3: How should I store KLK7 substrate solutions?

Peptide solutions are significantly less stable than their lyophilized form.[3] For short-term storage (up to a week), solutions can be kept at 4°C.[7] For long-term storage, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][7] The optimal pH for storage in solution is typically between 5 and 7.[3] Peptides containing amino acids such as Cysteine, Methionine, Tryptophan, Asparagine, and Glutamine are particularly prone to degradation in solution.[6][7]

Q4: Are there special handling precautions for fluorogenic (e.g., AMC-tagged) or colorimetric (e.g., pNA-tagged) KLK7 substrates?

Yes, fluorogenic and colorimetric substrates require protection from light to prevent photobleaching and degradation of the reporter molecule.[3] When preparing solutions and performing assays, it is best to work in a low-light environment or use amber-colored tubes and plates.

Experimental Protocols

Detailed Protocol for KLK7 Activity Assay using a Fluorogenic Substrate (e.g., Suc-LLVY-AMC)

This protocol is a general guideline for measuring KLK7 activity using a synthetic fluorogenic substrate. Optimal conditions may need to be determined for specific experimental setups.

Materials:

  • Recombinant active KLK7

  • Fluorogenic KLK7 substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer: 100 mM Sodium Phosphate, 0.01% Tween-20, pH 8.5[1]

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm for AMC substrates.

Procedure:

  • Prepare Reagents:

    • KLK7 Enzyme Stock: Reconstitute lyophilized KLK7 in the assay buffer to a stock concentration (e.g., 1 µM). Aliquot and store at -80°C.

    • Substrate Stock: Reconstitute the lyophilized fluorogenic substrate in an appropriate solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM). Store this stock at -20°C, protected from light.

    • Working Solutions: On the day of the experiment, thaw the enzyme and substrate stocks on ice. Prepare working solutions by diluting the stocks in the assay buffer to the desired concentrations. For example, a 2X enzyme working solution and a 2X substrate working solution.

  • Assay Setup:

    • Add 50 µL of the 2X KLK7 enzyme working solution to the appropriate wells of the 96-well plate.

    • Include negative controls:

      • No-Enzyme Control: 50 µL of assay buffer instead of the enzyme solution. This will determine the background fluorescence of the substrate.

      • Buffer Control: 100 µL of assay buffer only, to measure the background of the plate and buffer.

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate Reaction:

    • Start the reaction by adding 50 µL of the 2X substrate working solution to each well, bringing the total volume to 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in the fluorometric microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes) at 37°C.[1] The excitation and emission wavelengths should be set appropriately for the fluorophore (e.g., ~380 nm excitation and ~460 nm emission for AMC).[1]

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from the values obtained for the enzyme-containing wells.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction (the linear portion of the curve) is proportional to the enzyme activity.

    • Calculate the enzyme activity based on a standard curve of the free fluorophore (e.g., free AMC) if absolute quantification is required.

Troubleshooting Guides

Issue 1: Low or No Signal
Possible Cause Troubleshooting Step
Inactive Enzyme Ensure the enzyme has been stored and handled correctly. Avoid repeated freeze-thaw cycles. Test the enzyme activity with a known positive control substrate if available.
Substrate Degradation Protect substrate solutions from light and store them properly in aliquots at -20°C or -80°C. Prepare fresh working solutions for each experiment.
Incorrect Wavelength Settings Verify the excitation and emission wavelengths for the specific fluorophore or chromophore on your substrate.
Sub-optimal Assay Conditions Optimize the pH, temperature, and buffer composition for your specific KLK7 enzyme and substrate.
Insufficient Incubation Time Extend the reaction time and monitor the signal kinetically to ensure you are not missing a delayed reaction.
Issue 2: High Background Signal
Possible Cause Troubleshooting Step
Substrate Autohydrolysis Run a no-enzyme control to measure the rate of spontaneous substrate breakdown. If high, consider using a different substrate or adjusting the buffer pH.
Contaminated Reagents Use fresh, high-purity reagents and sterile, nuclease-free water to prepare buffers and solutions.
Light Leakage or Plate Fluorescence Use high-quality, black microplates for fluorescence assays to minimize background. Ensure the plate reader is properly sealed from ambient light.
Impure Substrate The synthetic substrate may contain free fluorophore or chromophore from synthesis. If possible, check the purity of the substrate.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Pipetting Inaccuracy Use calibrated pipettes and be consistent with your pipetting technique. Prepare a master mix of reagents to be added to multiple wells to minimize well-to-well variability.
Incomplete Mixing Gently mix the contents of the wells after adding all reagents, being careful not to introduce bubbles.
Temperature Fluctuations Ensure the microplate reader maintains a stable temperature throughout the assay. Pre-incubate the plate and reagents at the assay temperature.
Substrate Precipitation If the substrate comes out of solution, especially when adding an organic stock to an aqueous buffer, try vortexing the diluted solution or preparing the working solution in a different buffer. Do not use a solution with visible precipitate.

Data Presentation

Parameter Storage of Lyophilized Substrate Storage of Stock Solution (in organic solvent) Storage of Working Solution (in aqueous buffer)
Temperature -20°C to -80°C-20°C to -80°C4°C (short-term) or -20°C to -80°C (long-term aliquots)
Light Protection RecommendedEssentialEssential
Moisture Protection Essential (use desiccator)N/AN/A
Typical Shelf-life YearsMonthsDays to weeks

Visualizations

Experimental_Workflow KLK7 Activity Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) prep_plate Prepare 96-well Plate (Add Enzyme/Controls) prep_reagents->prep_plate pre_incubate Pre-incubate at 37°C prep_plate->pre_incubate add_substrate Add Substrate to Initiate pre_incubate->add_substrate measure_signal Measure Fluorescence Kinetically add_substrate->measure_signal subtract_bkg Subtract Background measure_signal->subtract_bkg plot_data Plot Fluorescence vs. Time subtract_bkg->plot_data calc_activity Calculate Initial Rate plot_data->calc_activity

Caption: Workflow for a typical KLK7 enzymatic activity assay.

Troubleshooting_Logic Troubleshooting Logic for Low Signal cluster_enzyme Enzyme Issues cluster_substrate Substrate Issues cluster_assay Assay Condition Issues start Low or No Signal Observed check_enzyme_storage Check Enzyme Storage (-80°C, no repeated freeze-thaw) start->check_enzyme_storage check_substrate_storage Check Substrate Storage (-20°C, protected from light) start->check_substrate_storage verify_wavelengths Verify Reader Wavelengths start->verify_wavelengths test_enzyme_activity Test with Positive Control check_enzyme_storage->test_enzyme_activity check_substrate_prep Prepare Fresh Substrate Solution check_substrate_storage->check_substrate_prep optimize_conditions Optimize pH, Temperature, Buffer verify_wavelengths->optimize_conditions extend_incubation Extend Incubation Time optimize_conditions->extend_incubation

Caption: Decision tree for troubleshooting low signal in a KLK7 assay.

References

Technical Support Center: Addressing Off-Target Effects of ALK-7 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Activin Receptor-Like Kinase 7 (ALK-7) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and interpret your experimental results accurately. A key focus is to address and mitigate the off-target effects of commonly used Athis compound inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is Athis compound and what is its primary signaling pathway?

Activin receptor-like kinase 7 (Athis compound), also known as ACVR1C, is a type I receptor serine/threonine kinase belonging to the Transforming Growth Factor-beta (TGF-β) superfamily.[1] Its primary signaling cascade is initiated by the binding of ligands such as Activin B and Nodal. This binding leads to the recruitment and phosphorylation of SMAD proteins (specifically Smad2 and Smad3), which then form a complex with Smad4. This complex translocates to the nucleus to regulate the transcription of target genes involved in processes like cell differentiation, growth arrest, and apoptosis.[2]

Q2: What are the most commonly used small molecule inhibitors for Athis compound?

Several small molecule inhibitors are used to study Athis compound, though they often exhibit activity against other related TGF-β type I receptors, namely ALK4 and ALK5. Commonly used inhibitors include SB-505124, A-83-01, and SB431542.[3][4][5][6][7] RepSox is another inhibitor, primarily targeting ALK5, but may be used in contexts where Athis compound signaling is also relevant.[2][8][9]

Q3: How can I be sure my experimental phenotype is due to Athis compound inhibition and not an off-target effect?

Confirming that an observed phenotype is specifically due to the inhibition of Athis compound requires a multi-faceted approach. Key strategies include:

  • Using multiple, structurally distinct inhibitors: If two or more different inhibitors with distinct chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic validation: The most rigorous method is to use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the ACVR1C gene (encoding Athis compound). The resulting phenotype should mimic the effect of the small molecule inhibitor.

  • Rescue experiments: If the inhibitor's effect can be reversed by expressing a form of Athis compound that is resistant to the inhibitor, this provides strong evidence for on-target activity.

  • Comprehensive off-target profiling: As detailed in the troubleshooting section, systematically screening your inhibitor against a broad panel of kinases can help identify potential off-target interactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with Athis compound inhibitors and provides actionable steps to identify and mitigate them.

Issue 1: My experimental results are inconsistent with known Athis compound biology.

If you observe a phenotype that cannot be readily explained by the known functions of Athis compound, it is crucial to consider the possibility of an off-target effect.

Possible Cause: The inhibitor is interacting with one or more unintended protein targets.

Troubleshooting Steps:

  • Review the inhibitor's selectivity profile: Start by examining the known selectivity of your inhibitor. The table below summarizes the on-target activities of common Athis compound inhibitors.

    InhibitorPrimary TargetsIC50 (nM)Known Off-Targets of Note
    SB-505124 ALK547ALK1, ALK2, ALK3, ALK6 (not inhibited)
    ALK4129
    ALK7-
    A-83-01 ALK77.5ALK1, ALK2, ALK3, ALK6 (weakly inhibited)
    ALK512
    ALK445
    SB431542 ALK594RIPK2[10]
    ALK4-
    ALK7-
    RepSox ALK5 (autophosphorylation)4p38 MAPK, JNK1, GSK3 (>16,000 nM)[2]
    ALK5 (binding)23
  • Perform a kinome scan: To obtain a broader view of your inhibitor's selectivity, consider a comprehensive kinase profiling service such as KINOMEscan®. This will assess the binding of your compound against a large panel of human kinases, providing a detailed map of potential off-targets.[11][12][13]

  • Validate potential off-targets: If the kinome scan identifies high-affinity off-targets, you will need to validate these interactions in your experimental system. This can be done using genetic approaches (e.g., siRNA knockdown of the suspected off-target) to see if it phenocopies the inhibitor's effect.

Issue 2: I am using SB431542 and observe effects on cellular inflammation or cell death that seem unrelated to TGF-β signaling.

Possible Cause: SB431542 has a known off-target activity against Receptor-Interacting serine/threonine-protein Kinase 2 (RIPK2).[10] RIPK2 is a key signaling molecule in inflammatory pathways, particularly those downstream of the NOD1 and NOD2 receptors.

Troubleshooting Steps:

  • Confirm RIPK2 involvement: To determine if the observed effect is mediated by RIPK2, you can use a specific RIPK2 inhibitor in parallel with SB431542. If both compounds produce the same phenotype, it is likely due to RIPK2 inhibition.

  • Use a more selective Athis compound inhibitor: Consider using an alternative inhibitor with a different off-target profile, such as A-83-01 or SB-505124, to see if the inflammatory or cell death phenotype persists.

  • Genetic knockdown of RIPK2: Transfect your cells with siRNA targeting RIPK2. If the knockdown of RIPK2 replicates the effect of SB431542, this provides strong evidence for the involvement of this off-target.[10]

Experimental Protocols

To aid in the identification of off-target effects, we provide detailed methodologies for two key experimental approaches.

1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of an inhibitor within a cellular context. The principle is that a ligand binding to its target protein stabilizes it, leading to an increase in its melting temperature.

Protocol Workflow:

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_lysis_analysis Analysis cell_culture 1. Culture cells to confluence treatment 2. Treat cells with inhibitor or vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot cell suspension into PCR tubes treatment->aliquot heat 4. Heat aliquots across a temperature gradient aliquot->heat lysis 5. Lyse cells and separate soluble and precipitated fractions heat->lysis analysis 6. Analyze soluble fraction by Western Blot or Mass Spec lysis->analysis

CETSA experimental workflow.

Detailed Steps:

  • Cell Culture: Grow your cells of interest to approximately 80-90% confluency.

  • Treatment: Treat the cells with the Athis compound inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

  • Harvest and Aliquot: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heating: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble proteins from the precipitated proteins by centrifugation.

  • Analysis: Analyze the amount of soluble Athis compound (and potential off-targets) in the supernatant by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

2. Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is used to identify the proteins that interact with a particular "bait" protein, which in this case can be a modified version of the Athis compound inhibitor.

Protocol Workflow:

APMS_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Washing cluster_analysis Elution & Analysis immobilize 1. Immobilize inhibitor on beads lysis 2. Prepare cell lysate incubate 3. Incubate lysate with inhibitor-beads lysis->incubate wash 4. Wash beads to remove non-specific binders incubate->wash elute 5. Elute bound proteins wash->elute ms 6. Identify proteins by Mass Spectrometry elute->ms

AP-MS experimental workflow.

Detailed Steps:

  • Inhibitor Immobilization: Chemically link your Athis compound inhibitor to agarose or magnetic beads.

  • Cell Lysis: Prepare a protein lysate from your cells of interest under conditions that preserve protein-protein interactions.

  • Incubation: Incubate the cell lysate with the inhibitor-conjugated beads to allow for binding of target and off-target proteins.

  • Washing: Wash the beads extensively with a suitable buffer to remove proteins that are non-specifically bound.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by changing the pH, using a high salt concentration, or competing with a soluble version of the inhibitor.

  • Mass Spectrometry: Digest the eluted proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the inhibitor pulldown compared to a control pulldown (e.g., with beads only) are potential targets or off-targets.

Signaling Pathway Diagram

The following diagram illustrates the canonical Athis compound signaling pathway.

ALK7_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Activin B / Nodal TypeII Type II Receptor Ligand->TypeII ALK7 Athis compound (Type I Receptor) Smad23 Smad2/3 ALK7->Smad23 phosphorylates TypeII->ALK7 recruits & phosphorylates pSmad23 p-Smad2/3 Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Transcription Gene Transcription (Apoptosis, Cell Cycle Arrest) Complex->Transcription regulates Inhibitor Athis compound Inhibitor Inhibitor->ALK7 blocks

Canonical Athis compound signaling pathway.

References

Technical Support Center: KLK7 Protein Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers improve the yield of purified human Kallikrein-7 (KLK7) protein.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the expression and purification of recombinant KLK7.

Problem Potential Cause(s) Recommended Solution(s)
Low or No KLK7 Expression Suboptimal Codon Usage: The KLK7 gene contains codons that are rare in the expression host (e.g., E. coli), leading to stalled translation.[1][2][3]Gene Optimization: Synthesize the KLK7 gene with codons optimized for your specific expression host (E. coli, Pichia pastoris, etc.). This can dramatically increase expression levels.[4]
mRNA Instability: The 5' end of the mRNA transcript may form secondary structures that hinder ribosome binding.Sequence Modification: Check for and remove potential mRNA secondary structures near the start codon. Ensure a strong ribosome binding site (Shine-Dalgarno sequence for E. coli) is present.[2]
Protein Toxicity: Overexpression of KLK7 may be toxic to the host cells, leading to poor growth and low yield.Tighter Expression Control: Use a tightly regulated promoter (e.g., pBAD, pET). Lower the induction temperature (e.g., 18-25°C) and use a lower concentration of the inducing agent (e.g., IPTG) to slow down protein production.
KLK7 is Insoluble (Inclusion Bodies in E. coli) High Expression Rate: Rapid, high-level expression overwhelms the cellular folding machinery, causing the protein to misfold and aggregate.[5][6]Optimize Expression Conditions: Lower the induction temperature (18-25°C) and inducer concentration.
Lack of Chaperones: The host cell may lack the specific chaperones needed for proper KLK7 folding.Co-express Chaperones: Transform cells with a second plasmid that expresses molecular chaperones (e.g., GroEL/GroES).
Absence of a Solubility Partner: KLK7 may be inherently prone to aggregation when expressed alone.Use a Fusion Tag: Express KLK7 with a highly soluble fusion partner, such as Maltose-Binding Protein (MBP) or SUMO. These can be cleaved off after purification.[6]
Purified KLK7 Shows Multiple Bands or Degradation Auto-proteolysis: As a serine protease, active KLK7 can cleave itself or other KLK7 molecules, especially during purification and storage. Kallikreins are known to be prone to autolysis.Work Quickly and at Low Temperatures: Perform all purification steps at 4°C.[7]
Use Protease Inhibitors: During cell lysis, add a broad-spectrum serine protease inhibitor like PMSF or a protease inhibitor cocktail. Note: This must be removed before any activity assays.[8][9][10]
Maintain pH Away from Optimum: Purify and store KLK7 at a pH where its activity is reduced (e.g., slightly acidic), and buffer it to its optimal pH (around 8.5) just before use.
Host Protease Contamination: Proteases from the host cell lysate are co-purifying with your protein.Add More Purification Steps: Introduce an additional chromatography step (e.g., ion exchange or size exclusion) after initial affinity purification to separate KLK7 from contaminating proteases.[7]
Low Recovery After Affinity Chromatography Inaccessible Purification Tag: The His-tag or other affinity tag may be partially buried within the folded protein structure.Use a Longer Linker: Re-clone the gene to include a flexible linker sequence (e.g., a series of Gly-Gly-Ser repeats) between the KLK7 protein and the affinity tag.
Harsh Elution Conditions: The elution buffer may be causing the protein to precipitate on the column or in the collection tube.Optimize Elution: For His-tag purification, try a stepwise or linear gradient of imidazole to find the lowest concentration that elutes your protein. Ensure the elution buffer pH is optimal for protein stability.

Frequently Asked Questions (FAQs)

Q1: Which expression system is best for producing high yields of KLK7?

The optimal system depends on your specific needs for folding, post-translational modifications, and yield.

  • E. coli : Can produce very high total protein levels, but KLK7 often forms insoluble inclusion bodies requiring refolding, which can result in a lower final yield of active protein.[5] It is best for producing unlabeled protein for structural studies if a good refolding protocol is established.

  • Pichia pastoris : A yeast system that can secrete correctly folded and glycosylated KLK7 into the culture medium, simplifying purification.[11] It often produces higher yields of secreted, active protein than mammalian cells and is a common choice for producing active enzymes.[12]

  • Mammalian (HEK293) Cells : Produces KLK7 with the most native human post-translational modifications and glycosylation, which can be critical for functional assays.[13] However, yields are typically lower and media costs are higher compared to yeast systems.

Q2: My KLK7 is expressed as a pro-enzyme. How do I activate it?

Pro-KLK7 requires proteolytic cleavage to become active. This is typically done after purification. A common method is to use the bacterial protease Thermolysin. The reaction involves incubating purified pro-KLK7 with a small amount of Thermolysin (e.g., a 100:1 to 50:1 ratio of KLK7:Thermolysin by mass) at 37°C for 1-2 hours. The reaction can be stopped by adding a chelating agent like EDTA, which inhibits the calcium-dependent Thermolysin.

Q3: How can I prevent my purified KLK7 from degrading during storage?

To prevent auto-proteolysis, store the purified, active KLK7 in a buffer at a slightly acidic pH (e.g., pH 6.0) containing a cryoprotectant like 10-20% glycerol. Aliquot the protein into small, single-use volumes, flash-freeze them in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

Q4: I successfully refolded KLK7 from inclusion bodies, but the activity is very low. What went wrong?

Low activity after refolding can be due to several factors:

  • Incorrect Disulfide Bonds: KLK7 has disulfide bonds that must form correctly. Ensure your refolding buffer has an optimized redox system (e.g., a specific ratio of reduced and oxidized glutathione).

  • Misfolded Protein: The refolding conditions (pH, temperature, protein concentration) may not be optimal. Try screening different conditions using a matrix approach.

  • Protein Aggregation: Even after solubilization, proteins can aggregate during refolding. Refolding at a lower protein concentration or using a pulsatile renaturation method can help.[14]

Quantitative Data: Expected Yield Comparison

The following table provides an estimation of typical yields for active, purified KLK7 from different expression systems. Actual yields can vary significantly based on the specific construct, protocol, and optimization efforts.

Expression System Typical Yield Range (mg/L of culture) Advantages Disadvantages
E. coli (from refolded inclusion bodies) 1 - 10 mg/LHigh expression level, low media cost, rapid growth.Forms inclusion bodies, requires complex refolding, risk of incorrect folding.[5]
Pichia pastoris (secreted) 10 - 50 mg/LSecreted product simplifies purification, capable of correct folding and some PTMs, high cell density cultures.[11][12]Slower growth than E. coli, potential for hyperglycosylation.
HEK293 Cells (secreted) 1 - 5 mg/LProduces native human PTMs and glycosylation, high probability of correct folding and activity.[13]Lower yield, high media cost, slower growth, more complex culture conditions.

Experimental Protocols

Protocol 1: Solubilization and Refolding of KLK7 from E. coli Inclusion Bodies

This protocol is a starting point and should be optimized for your specific construct.

  • Inclusion Body Isolation & Washing:

    • Harvest the cell pellet from 1L of E. coli culture expressing KLK7.

    • Resuspend the pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) with added protease inhibitors (e.g., 1 mM PMSF).

    • Lyse cells by sonication on ice.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

    • Wash the pellet by resuspending it in 30 mL of Wash Buffer (Lysis Buffer + 1% Triton X-100) and centrifuging again. Repeat this wash step twice to remove membrane contaminants.

  • Solubilization:

    • Resuspend the final washed pellet in 20 mL of Solubilization Buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 6 M Guanidine Hydrochloride, 10 mM DTT).

    • Stir at room temperature for 1-2 hours until the solution is clear.

    • Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. Collect the supernatant containing the denatured KLK7.

  • Refolding by Rapid Dilution:

    • Prepare 1 L of ice-cold Refolding Buffer (100 mM Tris-HCl pH 8.5, 500 mM L-Arginine, 1 mM EDTA, 0.5 mM oxidized glutathione, 5 mM reduced glutathione).

    • While stirring the Refolding Buffer vigorously at 4°C, add the solubilized KLK7 supernatant dropwise to a final protein concentration of 20-50 µg/mL.

    • Allow the protein to refold by stirring gently at 4°C for 24-48 hours.

  • Concentration and Dialysis:

    • Concentrate the refolded protein solution using a tangential flow filtration (TFF) system or a centrifugal concentrator with a 10 kDa molecular weight cutoff.

    • Dialyze the concentrated protein against 2 L of Dialysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl) overnight at 4°C to remove arginine and denaturant before proceeding to chromatography.

Protocol 2: Two-Step Chromatographic Purification of Secreted KLK7

This protocol assumes secreted KLK7 (e.g., from Pichia or HEK293) with a C-terminal His-tag.

  • Step 1: Immobilized Metal Affinity Chromatography (IMAC)

    • Sample Preparation: Harvest the culture supernatant and clarify by centrifugation and filtration (0.22 µm filter). Adjust the pH to 8.0 if necessary and add NaCl to 300 mM and Imidazole to 20 mM.

    • Column: 5 mL HisTrap HP column (or equivalent).

    • Buffers:

      • Binding Buffer: 20 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0.

      • Elution Buffer: 20 mM Sodium Phosphate, 300 mM NaCl, 500 mM Imidazole, pH 8.0.

    • Procedure:

      • Equilibrate the column with 5 column volumes (CV) of Binding Buffer.

      • Load the prepared supernatant onto the column at a flow rate of 1-2 mL/min.

      • Wash the column with 10 CV of Binding Buffer to remove unbound proteins.

      • Elute the protein using a linear gradient of 0-100% Elution Buffer over 10 CV. Collect 1 mL fractions.

      • Analyze fractions by SDS-PAGE to identify those containing KLK7.

  • Step 2: Size Exclusion Chromatography (SEC)

    • Sample Preparation: Pool the pure fractions from the IMAC step and concentrate them to 1-2 mL using a centrifugal concentrator (10 kDa MWCO).

    • Column: Superdex 75 Increase 10/300 GL (or equivalent, chosen based on the protein's size).

    • Buffer: SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

    • Procedure:

      • Equilibrate the column with at least 2 CV of SEC Buffer.

      • Load the concentrated protein sample onto the column.

      • Run the column isocratically at a flow rate of 0.5 mL/min for 1.5 CV.

      • Collect 0.5 mL fractions. KLK7 should elute as a single, sharp peak.

      • Analyze fractions by SDS-PAGE to confirm purity. Pool the purest fractions.

Visualizations

experimental_workflow cluster_ecoli E. coli Expression & Refolding cluster_pichia Pichia pastoris / HEK293 Secretion cluster_purification Purification & QC ecoli_exp 1. E. coli Expression lysis 2. Cell Lysis & IB Isolation ecoli_exp->lysis solubilize 3. Solubilization (6M GdnHCl) lysis->solubilize refold 4. Refolding (Dilution) solubilize->refold purification 5. Affinity Chromatography (IMAC) refold->purification sec 6. Size Exclusion (SEC) purification->sec pichia_exp 1. Yeast/Mammalian Expression supernatant 2. Harvest Supernatant pichia_exp->supernatant supernatant->purification activation 7. Pro-peptide Cleavage (Thermolysin) sec->activation qc 8. Final QC (SDS-PAGE, Activity Assay) activation->qc

Caption: Workflow for KLK7 production from different expression systems.

klk7_pathway cluster_desmosome Corneodesmosome Components klk5 Pro-KLK5 active_klk5 Active KLK5 klk5->active_klk5 Auto-activation pro_klk7 Pro-KLK7 active_klk5->pro_klk7 Activates active_klk7 Active KLK7 pro_klk7->active_klk7 Cleavage dsg1 Desmoglein-1 (DSG1) active_klk7->dsg1 Cleaves dsc1 Desmocollin-1 (DSC1) active_klk7->dsc1 Cleaves desmosome Desmosome (Cell Adhesion) desmosome->dsg1 desmosome->dsc1 degradation Degradation Products dsg1->degradation dsc1->degradation desquamation Skin Desquamation (Cell Shedding) degradation->desquamation

Caption: KLK7 activation cascade and its role in skin desquamation.

References

Validation & Comparative

Validating the Specificity of a New ALK-7 Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation of the novel monoclonal antibody, S7-N , designed for the specific detection of Activin Receptor-Like Kinase 7 (ALK-7), also known as ACVR1C. Athis compound is a type I receptor in the TGF-beta superfamily, playing a crucial role in cell differentiation, growth arrest, and apoptosis by responding to ligands such as Activin and Nodal.[1][2] Given its significance in cellular signaling and potential as a therapeutic target, highly specific and reliable antibodies are essential for accurate research.[3]

This document presents a direct comparison of the S7-N antibody with two leading commercially available alternatives (Competitor A and Competitor B) across a range of standard immunoassays. The following sections detail the experimental protocols and present quantitative data to objectively assess the performance, specificity, and reproducibility of the S7-N antibody.

Athis compound Signaling Pathway Overview

Athis compound is a serine/threonine kinase receptor that, upon binding to ligands like Activin B or Nodal, forms a complex with a type II receptor. The type II receptor then phosphorylates and activates Athis compound, which in turn phosphorylates downstream SMAD transcriptional regulators (SMAD2 and SMAD3), leading to their translocation to the nucleus and regulation of target gene expression.

Caption: Athis compound signaling cascade activation.
Antibody Validation Workflow

A multi-tiered approach is essential for robust antibody validation, ensuring specificity and reproducibility across various applications.[4][5] The workflow begins with basic characterization, such as Western Blotting against cell lysates with known target expression, and progresses to more complex, application-specific assays like immunohistochemistry on tissue samples.[6]

Validation_Workflow Start New Athis compound Antibody (Clone S7-N) WB Western Blot (WB) - Specificity Check - MW Verification Start->WB Validation Validation Decision WB->Validation Band at ~58 kDa? IHC Immunohistochemistry (IHC) - Tissue Localization - Staining Pattern ELISA ELISA - Sensitivity - Quantitative Analysis IHC->ELISA IP Immunoprecipitation (IP) - Target Enrichment - Protein Interaction ELISA->IP Pass Validated for Specific Applications IP->Pass Validation->IHC Yes Fail Requires Further Optimization Validation->Fail No / Non-specific bands

Caption: General workflow for antibody validation.

Western Blot (WB) Analysis

Objective: To verify the specificity of the S7-N antibody by detecting a single band at the expected molecular weight of Athis compound (~58 kDa) in cell lysates with varying expression levels.[7]

Data Summary:

AntibodyCell Line (High Athis compound)Cell Line (Low Athis compound)Athis compound KO Cell LineSignal-to-Noise Ratio
S7-N (New) Strong band at ~58 kDa Faint band at ~58 kDaNo band detected15.2
Competitor AStrong band at ~58 kDaFaint band at ~58 kDaNo band detected12.5
Competitor BStrong band at ~58 kDaBand at ~58 kDa, faint non-specific band at ~70 kDaFaint non-specific band at ~70 kDa8.9
Detailed Protocol: Western Blot
  • Sample Preparation: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay. 25µg of total protein per lane was prepared in Laemmli sample buffer.[8]

  • SDS-PAGE: Samples were heated at 95°C for 5 minutes and loaded onto a 4-12% Bis-Tris polyacrylamide gel. Electrophoresis was run at 150V for 60 minutes.

  • Protein Transfer: Proteins were transferred to a PVDF membrane using a wet transfer system at 100V for 90 minutes.[9]

  • Blocking: The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the primary antibodies diluted in blocking buffer (S7-N at 1:1000, Competitor A at 1:1000, Competitor B at 1:500).

  • Washing: The membrane was washed three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: The membrane was incubated with an HRP-conjugated goat anti-rabbit IgG secondary antibody (1:10,000 dilution) for 1 hour at room temperature.[8]

  • Detection: After further washing, the signal was detected using an ECL substrate and imaged with a chemiluminescence detection system.

Immunohistochemistry (IHC)

Objective: To assess the antibody's ability to specifically detect Athis compound in formalin-fixed, paraffin-embedded (FFPE) human tissue sections, evaluating the staining pattern and localization.[6]

Data Summary:

AntibodyAdipose Tissue (High Athis compound)Pancreas (Moderate Athis compound)Kidney (Negative Control)Staining Quality
S7-N (New) Strong, specific membrane staining Moderate, clear membrane staining in isletsNo background staining Excellent
Competitor AStrong membrane stainingModerate membrane staining, some cytoplasmic backgroundMinimal backgroundGood
Competitor BModerate membrane stainingWeak, diffuse stainingModerate non-specific backgroundPoor
Detailed Protocol: Immunohistochemistry
  • Deparaffinization and Rehydration: FFPE tissue sections (4 µm) were deparaffinized in xylene and rehydrated through a graded series of ethanol solutions to water.[10]

  • Antigen Retrieval: Heat-induced epitope retrieval was performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker for 15 minutes.[11]

  • Peroxidase Blocking: Endogenous peroxidase activity was quenched by incubating sections in 3% hydrogen peroxide for 10 minutes.

  • Blocking: Non-specific binding was blocked by incubating sections with 5% normal goat serum in PBS for 1 hour.

  • Primary Antibody Incubation: Sections were incubated overnight at 4°C with the primary antibodies (S7-N at 1:150, Competitor A at 1:100, Competitor B at 1:100).

  • Detection: A polymer-based HRP detection system was used. Sections were incubated with a secondary antibody for 30 minutes, followed by an HRP-polymer conjugate for 30 minutes.

  • Chromogen: Staining was visualized using DAB (3,3'-diaminobenzidine) substrate, followed by counterstaining with hematoxylin.

  • Dehydration and Mounting: Sections were dehydrated, cleared, and mounted with a permanent mounting medium.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the sensitivity and specificity of the S7-N antibody in a sandwich ELISA format for detecting recombinant human Athis compound.

Data Summary:

AntibodyLimit of Detection (LOD)Linear RangeCross-Reactivity (vs. ALK4)
S7-N (New) 15 pg/mL 30 - 2000 pg/mL < 0.1%
Competitor A25 pg/mL50 - 2000 pg/mL< 0.2%
Competitor B40 pg/mL100 - 2500 pg/mL< 1.5%
Detailed Protocol: Sandwich ELISA
  • Coating: A 96-well microplate was coated overnight at 4°C with a capture antibody (a distinct monoclonal Athis compound antibody) at 2 µg/mL in carbonate buffer (pH 9.6).[12]

  • Washing and Blocking: The plate was washed three times with PBST (PBS with 0.05% Tween-20). Wells were then blocked with 1% BSA in PBS for 2 hours at room temperature.[12]

  • Sample Incubation: Recombinant human Athis compound standards and samples were added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody Incubation: After washing, the detection antibodies (biotinylated S7-N, Competitor A, or Competitor B) were added at 0.5 µg/mL and incubated for 1 hour.

  • Enzyme Conjugate Incubation: Following another wash step, Streptavidin-HRP conjugate was added and incubated for 30 minutes.

  • Signal Development: The plate was washed, and TMB substrate was added. The reaction was incubated in the dark for 15-20 minutes.[13]

  • Measurement: The reaction was stopped with 2N H₂SO₄, and the optical density was measured at 450 nm using a microplate reader.

Immunoprecipitation (IP)

Objective: To evaluate the efficiency of the S7-N antibody in capturing and enriching native Athis compound protein from cell lysates.

Data Summary:

AntibodyAthis compound Protein Yield (Relative Units)Co-precipitation of ALK4 (Specificity)
S7-N (New) 95% Not detected
Competitor A85%Not detected
Competitor B70%Faintly detected
Detailed Protocol: Immunoprecipitation
  • Lysate Preparation: Cell lysates were prepared using a non-denaturing IP lysis buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) with protease inhibitors.[14]

  • Pre-clearing: 500 µg of cell lysate was pre-cleared by incubating with Protein A/G magnetic beads for 30 minutes at 4°C.[15]

  • Immunocapture: The pre-cleared lysate was incubated with 5 µg of the respective antibody (S7-N, Competitor A, or Competitor B) for 2 hours at 4°C with gentle rotation.

  • Bead Incubation: 30 µL of pre-washed Protein A/G magnetic beads were added to the lysate-antibody mixture and incubated for another 1 hour at 4°C.[15]

  • Washing: The beads were washed three times with cold IP lysis buffer.

  • Elution: The bound proteins were eluted from the beads by adding 2X Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Analysis: The eluted samples were analyzed by Western Blot using a different primary antibody targeting a separate epitope of Athis compound to confirm capture.

References

Comparing the efficacy of different KLK7 inhibitors in a mouse model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various Kallikrein 7 (KLK7) inhibitors that have been evaluated in mouse models of skin diseases, particularly Netherton Syndrome (NS) and atopic dermatitis (AD). Dysregulation of KLK7, a serine protease crucial for skin desquamation, is implicated in the pathology of these inflammatory skin conditions. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of promising therapeutic candidates.

Introduction to KLK7 and its Role in Skin Pathology

Kallikrein-related peptidase 7 (KLK7) is a chymotrypsin-like serine protease primarily expressed in the stratum corneum of the epidermis. It plays a pivotal role in the process of desquamation, the shedding of the outermost layer of the skin, by cleaving corneodesmosomal proteins.[1] In pathological conditions such as Netherton Syndrome, caused by mutations in the SPINK5 gene encoding the KLK inhibitor LEKTI, the unregulated activity of KLK7 and other KLKs like KLK5 leads to excessive desquamation, a severe skin barrier defect, and chronic inflammation.[2][3] Similarly, increased KLK7 expression and activity are observed in atopic dermatitis, contributing to the disease phenotype.[4] Therefore, specific inhibition of KLK7 is a promising therapeutic strategy for these debilitating skin disorders.

Comparative Efficacy of KLK7 Inhibitors

This section details the in vivo efficacy of different classes of KLK7 inhibitors that have been tested in relevant mouse models.

Inhibitor Classes and Preclinical Data

Several classes of KLK7 inhibitors have been developed and assessed in preclinical mouse models. These include cyclic peptides, small molecule phosphonates, and monoclonal antibodies. A direct head-to-head comparative study in a single mouse model is not yet available in the published literature. However, by collating data from various studies, we can draw initial comparisons.

Table 1: Summary of In Vivo Efficacy of Investigated KLK7 Inhibitors

Inhibitor ClassSpecific InhibitorMouse ModelKey Efficacy EndpointsQuantitative OutcomesReference
Cyclic Peptides Potent & selective KLK7 and dual KLK5/7 inhibitorsNetherton Syndrome (ongoing)Phenotypic rescue, survivalData not yet published, described as "promising"
Phosphonate-Based Probe Boc-FFPNetherton Syndrome (Spink5-/-Klk5-/-)Rescue of disease hallmarksReversal of desquamation and inflammation (qualitative)
Antibodies Anti-mKLK7 mAbMC903-induced atopic dermatitisAmelioration of dermatitis"Ameliorative effects" (qualitative)
Antibodies scFv-Fc anti-KLK7(In vitro/ex vivo)KLK7 inhibitionMaintained inhibitory activity after release from hydrogel[5]

Note: The lack of standardized reporting and direct comparative studies makes a quantitative side-by-side comparison challenging. The available data is largely qualitative at this stage.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of KLK7 inhibitors in mouse models.

MC903-Induced Atopic Dermatitis Model

This is a widely used model to induce AD-like skin inflammation in mice.

  • Animal Model: Female C57BL/6 mice, 8 weeks old.[5]

  • Induction of Dermatitis: Topical application of 2 nmol of MC903 (calcipotriol) in 20 µL of 100% ethanol daily to the right ear for 14 consecutive days. Control mice receive ethanol only.[5]

  • Inhibitor Administration: Test articles (e.g., anti-mKLK7 antibody) are typically administered topically or systemically. For topical application, the inhibitor is applied one hour before the MC903 challenge.[5]

  • Efficacy Assessment:

    • Ear Swelling: Measured daily or on alternate days using a dial thickness micrometer gauge as an index of inflammation. The percentage inhibition is calculated based on the reduction in ear thickness compared to the vehicle-treated group.[5]

    • Histology: Ear tissue is collected at the end of the study for histological analysis to assess epidermal hyperplasia and inflammatory cell infiltration.[6]

    • Cytokine Analysis: Ear homogenates can be analyzed for levels of pro-inflammatory cytokines such as IL-4.[7]

    • Flow Cytometry: Single-cell suspensions from the ear skin and draining lymph nodes can be prepared to quantify the infiltration of various immune cell subsets.[6]

Netherton Syndrome (Spink5-/-) Mouse Model

This genetic model faithfully recapitulates the key features of human Netherton Syndrome.

  • Animal Model: Spink5 homozygous knockout (Spink5-/-) mice. These mice typically die within hours of birth due to a severe skin barrier defect.[2][3] A viable model based on mosaic inactivation of the Spink5 gene has also been developed for longer-term studies.[1][8] A conditional knock-out (Spink5 cKO) mouse model also allows for the study of disease progression.[9]

  • Inhibitor Administration: For inhibitors like Boc-FFP, topical application is a common route. The specific formulation and frequency of application are critical parameters.

  • Efficacy Assessment:

    • Survival: A primary endpoint in the neonatal lethal model is the rescue of lethality.[2]

    • Skin Barrier Function: Transepidermal water loss (TEWL) can be measured to quantitatively assess the integrity of the skin barrier.

    • Phenotypic Correction: Macroscopic and microscopic evaluation of the skin to assess the degree of scaling, redness, and epidermal structure.

    • Biomarker Analysis: Measurement of KLK activity in skin extracts and analysis of inflammatory markers in the skin and systemically.

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the logical flow of experiments is essential for interpreting efficacy data.

KLK7 Signaling Pathway in Netherton Syndrome

In Netherton Syndrome, the absence of the inhibitor LEKTI leads to uncontrolled KLK5 and KLK7 activity. KLK5 can activate pro-KLK7 to its active form. Both proteases then degrade corneodesmosomal proteins, leading to excessive desquamation and a compromised skin barrier. This barrier defect triggers an inflammatory cascade.

KLK7_Signaling_Pathway cluster_0 Epidermal Layer SPINK5 SPINK5 gene LEKTI LEKTI (inhibitor) SPINK5->LEKTI Encodes KLK5 Active KLK5 LEKTI->KLK5 Inhibits proKLK5 pro-KLK5 proKLK5->KLK5 Activates proKLK7 pro-KLK7 KLK5->proKLK7 Activates Corneodesmosomes Corneodesmosomal Proteins KLK5->Corneodesmosomes Degrades KLK7 Active KLK7 proKLK7->KLK7 KLK7->Corneodesmosomes Degrades Desquamation Excessive Desquamation Corneodesmosomes->Desquamation Leads to BarrierDefect Skin Barrier Defect Desquamation->BarrierDefect Inflammation Inflammation BarrierDefect->Inflammation KLK7_Inhibitor KLK7 Inhibitor KLK7_Inhibitor->KLK7 Inhibits

KLK7 signaling cascade in Netherton Syndrome.
Experimental Workflow for Testing KLK7 Inhibitors in a Mouse Model

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a novel KLK7 inhibitor.

Experimental_Workflow cluster_workflow In Vivo Efficacy Testing Workflow start Select Mouse Model (e.g., MC903-induced AD or Spink5-/-) grouping Randomize Mice into Treatment Groups (Vehicle, Inhibitor, Positive Control) start->grouping treatment Administer Inhibitor (Topical or Systemic) grouping->treatment monitoring Monitor Clinical Signs (Ear thickness, Skin scoring, Body weight) treatment->monitoring Daily endpoint Endpoint Analysis monitoring->endpoint At study termination histology Histological Analysis (Epidermal thickness, Cell infiltration) endpoint->histology biomarker Biomarker Analysis (Cytokines, KLK activity, Gene expression) endpoint->biomarker data_analysis Data Analysis and Statistical Comparison histology->data_analysis biomarker->data_analysis conclusion Conclusion on Inhibitor Efficacy data_analysis->conclusion

A generalized experimental workflow.

Conclusion and Future Directions

The development of potent and selective KLK7 inhibitors represents a highly promising therapeutic avenue for debilitating skin diseases like Netherton Syndrome and atopic dermatitis. While several classes of inhibitors have shown encouraging preclinical results, there is a clear need for standardized, head-to-head comparative studies in relevant mouse models to robustly evaluate their relative efficacy. Future studies should focus on generating quantitative data on key endpoints such as the reduction in transepidermal water loss, specific inflammatory cytokines, and validated clinical scores. Furthermore, the long-term safety and efficacy of these inhibitors, as well as their potential for combination therapy, for instance with KLK5 inhibitors, warrant thorough investigation to pave the way for successful clinical translation.

References

Independent Validation of ALK-7 as a Key Regulator in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the role of Activin Receptor-Like Kinase 7 (ALK-7) in metabolic diseases, offering a comparative analysis with alternative therapeutic targets and supported by experimental data.

Activin Receptor-Like Kinase 7 (Athis compound), a type I receptor of the Transforming Growth Factor-β (TGF-β) superfamily, has emerged as a significant player in the regulation of metabolic homeostasis.[1] Predominantly expressed in adipose tissue, the pancreas, and other metabolically active organs, Athis compound is implicated in the control of fat accumulation, insulin sensitivity, and glucose metabolism.[1][2] Independent validation from numerous studies has solidified its position as a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[3][4][5]

The Central Role of Athis compound in Metabolic Regulation

Athis compound, also known as ACVR1C, functions as a receptor for ligands such as Growth Differentiation Factor 3 (GDF3), activin B, and myostatin.[2][6][7] The binding of these ligands initiates a signaling cascade that primarily involves the phosphorylation of Smad2 and Smad3 proteins, which then translocate to the nucleus to regulate gene expression.[6] This pathway has been shown to influence several key metabolic processes:

  • Adipose Tissue Regulation: In adipose tissue, Athis compound signaling promotes fat storage and inhibits lipolysis, the breakdown of fats.[3][8] Studies in mouse models have demonstrated that inactivation of Athis compound signaling leads to increased lipolysis, reduced fat mass, and resistance to diet-induced obesity.[3][9]

  • Insulin Secretion and Sensitivity: Athis compound has been shown to negatively regulate glucose-stimulated insulin release from pancreatic β-cells.[1] Mice lacking functional Athis compound exhibit hyperinsulinemia and improved glucose tolerance.[1]

  • Human Genetic Validation: Human genetic studies have identified associations between variants in the ACVR1C gene and favorable metabolic profiles, including reduced waist-to-hip ratios and a lower risk of developing type 2 diabetes.[3][10]

Independent Validation Studies

The critical role of Athis compound in metabolic diseases has been independently validated through various experimental approaches, primarily utilizing neutralizing monoclonal antibodies and genetically engineered mouse models.

Neutralizing Antibody Studies

Treatment with a neutralizing monoclonal antibody against Athis compound has been shown to produce significant beneficial effects on metabolism in preclinical models. In mouse models of both genetic and diet-induced obesity, administration of an Athis compound antibody resulted in a substantial reduction in fat mass and an improvement in glucose intolerance and insulin resistance.[3][4][11]

Genetic Mouse Models

Studies using mice with a genetic inactivation of the Alk7 gene have provided compelling evidence for its role in metabolism. These mice display resistance to both genetic and diet-induced obesity, characterized by increased lipolysis and energy expenditure.[3][9][12]

Comparative Analysis: Athis compound vs. Alternative Targets

While Athis compound presents a promising target, other molecules within the TGF-β superfamily, such as myostatin (GDF8) and activins, are also being investigated for their roles in metabolic diseases.

TargetMechanism of Action in Metabolic DiseaseTherapeutic ApproachKey Preclinical/Clinical Findings
Athis compound Primarily expressed in adipocytes; inhibits lipolysis and promotes fat storage.[3][8]Neutralizing antibodies, RNAi therapeutics (e.g., ARO-ALK7).[3][13]Reduced fat mass, improved glucose tolerance and insulin sensitivity in mouse models.[3][4] Human genetic variants linked to improved metabolic health.[3]
Myostatin (GDF8) Negatively regulates muscle growth; increased expression associated with obesity and insulin resistance.[14]Neutralizing antibodies, soluble decoy receptors (e.g., ActRIIB-Fc).[14][15]Increased muscle mass, reduced fat mass, and improved insulin sensitivity in preclinical models.[14][15]
Activins Similar to myostatin, they can negatively regulate muscle mass and are involved in inflammation and fibrosis.[7]Soluble decoy receptors (e.g., ActRIIB-Fc), specific activin-A neutralizing antibodies.[15]Blocking activin signaling can increase muscle mass and has shown potential in metabolic syndrome.[16]

Experimental Protocols

Below are summarized methodologies for key experiments cited in the validation of Athis compound's role in metabolic diseases.

Animal Models and Treatment
  • Mouse Models: Studies have utilized various mouse models, including genetically obese (e.g., TSOD mice) and diet-induced obese (e.g., C57BL/6J mice fed a high-fat diet) models.[3] Genetically modified mice with inactivating mutations in the Alk7 gene have also been instrumental.[3][9]

  • Antibody Treatment: A neutralizing monoclonal antibody against Athis compound or a control IgG is typically administered via intraperitoneal injection at specified doses and frequencies (e.g., 10 mg/kg, twice weekly for 6 weeks).[3]

  • Metabolic Phenotyping: Key metabolic parameters are assessed, including body weight, fat mass (measured by MRI or DEXA), food intake, energy expenditure (measured by indirect calorimetry), glucose tolerance (via glucose tolerance tests), and insulin sensitivity (via insulin tolerance tests).[3][9]

Cellular and Molecular Assays
  • Lipolysis Assays: Primary adipocytes are isolated and stimulated with isoproterenol (a β-adrenergic agonist) to induce lipolysis. The release of glycerol and free fatty acids into the medium is measured to quantify the rate of lipolysis.[3]

  • Gene Expression Analysis: RNA is extracted from tissues (e.g., adipose tissue, liver, muscle) and subjected to quantitative real-time PCR (qPCR) to measure the expression levels of genes involved in lipid metabolism and inflammation.[3]

  • Western Blotting: Protein lysates from tissues or cells are analyzed by Western blotting to determine the levels of key signaling proteins, such as phosphorylated Smad2/3, to assess the activation of the Athis compound pathway.[9]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.

ALK7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDF3 GDF3 TypeII_Receptor Type II Receptor (e.g., ActRIIB) GDF3->TypeII_Receptor binds ALK7 Athis compound (ACVR1C) pSmad2_3 p-Smad2/3 ALK7->pSmad2_3 phosphorylates TypeII_Receptor->ALK7 recruits and phosphorylates Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_Expression Gene Expression (Inhibition of Lipolysis) Nucleus->Gene_Expression regulates

Caption: Athis compound signaling pathway in adipocytes.

Experimental_Workflow cluster_study_design Study Design cluster_data_collection Data Collection cluster_analysis Analysis cluster_outcome Outcome Mouse_Model Obese Mouse Model (e.g., Diet-Induced) Treatment_Groups Treatment Groups (Athis compound Ab vs. Control IgG) Mouse_Model->Treatment_Groups Metabolic_Phenotyping Metabolic Phenotyping (Body Weight, Fat Mass, GTT, ITT) Treatment_Groups->Metabolic_Phenotyping Tissue_Collection Tissue Collection (Adipose, Liver, Muscle) Treatment_Groups->Tissue_Collection Conclusion Conclusion on Athis compound's Role in Metabolic Disease Metabolic_Phenotyping->Conclusion Lipolysis_Assay Ex vivo Lipolysis Assay Tissue_Collection->Lipolysis_Assay Gene_Expression Gene Expression Analysis (qPCR) Tissue_Collection->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Tissue_Collection->Protein_Analysis Lipolysis_Assay->Conclusion Gene_Expression->Conclusion Protein_Analysis->Conclusion

Caption: Experimental workflow for validating Athis compound function.

References

A head-to-head comparison of two commercially available KLK7 ELISA kits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to quantify human Kallikrein 7 (KLK7), selecting the optimal ELISA kit is crucial for generating accurate and reproducible data. This guide provides a detailed head-to-head comparison of two commercially available KLK7 ELISA kits: the Elabscience Human KLK7 ELISA Kit and the RayBiotech Human KLK7 ELISA Kit. An additional alternative from Abcam is also presented.

This comparison focuses on key performance metrics, experimental protocols, and overall usability to aid in your selection process. All data presented is derived from publicly available product datasheets.

Performance Characteristics

A summary of the key quantitative data for each ELISA kit is presented in the table below, allowing for a direct comparison of their performance characteristics.

FeatureElabscience Human KLK7 ELISA KitRayBiotech Human KLK7 ELISA KitAbcam Human Kallikrein 7/KLK7 ELISA Kit
Cat. No. E-EL-H0194ELH-KLK7ab287175
Assay Type Sandwich ELISASandwich ELISASandwich ELISA (SimpleStep)
Sample Types Serum, Plasma, other biological fluidsSerum, Plasma, Cell Culture SupernatatesSerum, Plasma, Cell Culture Supernatates
Detection Range Not explicitly stated in the provided snippetsNot explicitly stated in the provided snippets21.88 - 1400 pg/mL[1]
Sensitivity Not explicitly stated in the provided snippetsNot explicitly stated in the provided snippets5.3 pg/mL[1]
Precision Intra-assay CV < 10%, Inter-assay CV < 10%Intra-assay CV < 10%, Inter-assay CV < 12%Not explicitly stated in the provided snippets
Assay Time Not explicitly stated in the provided snippets~5 hours (with overnight option)[2]1 hour 30 minutes[1]
Reactivity HumanHumanHuman[1]

Experimental Protocols

Detailed methodologies for each kit are outlined below to provide insight into the experimental workflow and hands-on time.

Elabscience Human KLK7 ELISA Kit Protocol

The Elabscience kit utilizes a standard sandwich ELISA protocol.[3]

  • Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare dilutions.

  • Sample Addition: Add 100 µL of standards or samples to the pre-coated microplate wells.

  • Incubation: Incubate the plate.

  • Detection Antibody: Add 100 µL of biotinylated detection antibody to each well.

  • Incubation: Incubate the plate.

  • HRP Conjugate: Add 100 µL of Avidin-HRP conjugate to each well.

  • Incubation: Incubate the plate.

  • Washing: Wash the wells multiple times.

  • Substrate Addition: Add 90 µL of TMB substrate solution to each well.

  • Incubation: Incubate in the dark at 37°C.

  • Stop Solution: Add 50 µL of stop solution to each well.

  • Read Plate: Measure the optical density at 450 nm within 15 minutes.

RayBiotech Human KLK7 ELISA Kit Protocol

The RayBiotech kit also follows a conventional sandwich ELISA procedure.[2]

  • Preparation: Prepare all reagents, samples, and standards as instructed in the manual.

  • Sample Addition: Add 100 µL of standard or sample to each well.

  • Incubation: Incubate for 2.5 hours at room temperature or overnight at 4°C.[2]

  • Washing: Wash the wells.

  • Biotinylated Antibody: Add 100 µL of prepared biotinylated antibody to each well.

  • Incubation: Incubate for 1 hour at room temperature.[2]

  • Washing: Wash the wells.

  • Streptavidin Solution: Add 100 µL of prepared Streptavidin solution to each well.

  • Incubation: Incubate for 45 minutes at room temperature.[2]

  • Washing: Wash the wells.

  • TMB Substrate: Add 100 µL of TMB One-Step Substrate Reagent to each well.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[2]

  • Stop Solution: Add 50 µL of Stop Solution to each well.

  • Read Plate: Read at 450 nm immediately.[2]

Visualized Workflows and Pathways

To further clarify the experimental process and the biological context of KLK7, the following diagrams are provided.

G Simplified KLK7 Signaling Pathway in Skin KLK7 KLK7 (Stratum Corneum Chymotryptic Enzyme) Corneodesmosomes Corneodesmosomes (Cell Adhesion Proteins) KLK7->Corneodesmosomes cleaves Desquamation Desquamation (Skin Shedding) Corneodesmosomes->Desquamation leads to breakdown and

Caption: Simplified pathway of KLK7's role in skin desquamation.

G General Sandwich ELISA Workflow cluster_0 Plate Preparation cluster_1 Assay Steps cluster_2 Data Acquisition Pre-coated Plate Plate pre-coated with capture antibody Add Sample 1. Add Sample/Standard (Contains KLK7) Pre-coated Plate->Add Sample Incubate_1 2. Incubate Add Sample->Incubate_1 Wash_1 3. Wash Incubate_1->Wash_1 Add Detection Ab 4. Add Biotinylated Detection Antibody Wash_1->Add Detection Ab Incubate_2 5. Incubate Add Detection Ab->Incubate_2 Wash_2 6. Wash Incubate_2->Wash_2 Add Enzyme 7. Add Streptavidin-HRP Wash_2->Add Enzyme Incubate_3 8. Incubate Add Enzyme->Incubate_3 Wash_3 9. Wash Incubate_3->Wash_3 Add Substrate 10. Add TMB Substrate Wash_3->Add Substrate Incubate_4 11. Incubate (Color Develops) Add Substrate->Incubate_4 Add Stop Solution 12. Add Stop Solution Incubate_4->Add Stop Solution Read Plate Measure Absorbance at 450 nm Add Stop Solution->Read Plate

Caption: A generalized workflow for a typical sandwich ELISA protocol.

Concluding Remarks

Both the Elabscience and RayBiotech KLK7 ELISA kits offer robust solutions for the quantification of human KLK7. The choice between them may depend on specific laboratory needs. The RayBiotech kit provides the flexibility of an overnight incubation step, which could be advantageous for workflow planning. The Abcam SimpleStep ELISA kit offers a significantly shorter assay time, which could be a critical factor for high-throughput screening applications.[1]

Researchers are encouraged to review the datasheets for the most up-to-date information and to consider their specific sample types and experimental design when making a selection. For projects requiring high sensitivity, the Abcam kit specifies a lower detection limit. Ultimately, the optimal kit will align with the specific requirements of your research goals and laboratory workflow.

References

Validating ALK-7 siRNA Knockdown: A Comparative Guide to Chemical Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the activin receptor-like kinase 7 (ALK-7) signaling pathway, small interfering RNA (siRNA) offers a potent tool for targeted gene silencing. However, robust experimental design necessitates thorough validation of siRNA-mediated knockdown to ensure that observed phenotypes are a direct result of Athis compound suppression and not off-target effects. A powerful method for validating these findings is the use of a chemical inhibitor that targets the same signaling pathway. This guide provides a comprehensive comparison of these two methodologies, complete with experimental protocols and data presentation, to aid researchers in rigorously validating their results.

Comparing Athis compound siRNA and Chemical Inhibitors

Both siRNA and chemical inhibitors aim to abrogate Athis compound signaling, but they do so through distinct mechanisms. An Athis compound siRNA targets the Athis compound (ACVR1C) mRNA for degradation, preventing the synthesis of the Athis compound protein. In contrast, a chemical inhibitor, such as A-83-01 or SB-431542, acts as a competitive inhibitor of the ATP-binding site in the kinase domain of the Athis compound receptor, thereby blocking its downstream signaling cascade.[1][2] It is important to note that these inhibitors also show activity against the highly related ALK4 and ALK5 receptors.[1][2]

The following table summarizes the expected quantitative outcomes of each approach:

ParameterAthis compound siRNAChemical Inhibitor (A-83-01)Negative Control (Scrambled siRNA)Vehicle Control (DMSO)
Athis compound mRNA Level (relative to control) 10-20%~100%~100%~100%
Athis compound Protein Level (relative to control) 20-30%~100%~100%~100%
Phospho-Smad2/3 Level (relative to stimulated control) 20-40%10-30%~100%~100%

Note: The values presented are representative and may vary depending on the cell line, transfection efficiency, and experimental conditions.

Experimental Validation Workflow

A logical workflow is essential for a direct and reliable comparison of Athis compound siRNA and a chemical inhibitor. The following diagram illustrates the key steps:

experimental_workflow cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_analysis Analysis start Seed Cells transfection Transfect with Athis compound siRNA or Scrambled siRNA start->transfection incubation_siRNA Incubate for 48-72h transfection->incubation_siRNA inhibitor_prep Prepare Chemical Inhibitor Stock treatment_inhibitor Treat with Chemical Inhibitor or Vehicle inhibitor_prep->treatment_inhibitor stimulation Stimulate with Athis compound Ligand (e.g., Activin B) incubation_siRNA->stimulation treatment_inhibitor->stimulation harvest_rna Harvest for RNA Analysis stimulation->harvest_rna harvest_protein Harvest for Protein Analysis stimulation->harvest_protein qpcr qPCR for Athis compound mRNA harvest_rna->qpcr western Western Blot for Athis compound & p-Smad2/3 harvest_protein->western

Figure 1. Experimental workflow for comparing Athis compound siRNA and a chemical inhibitor.

The Athis compound Signaling Pathway

Understanding the Athis compound signaling pathway is crucial for interpreting experimental results. The binding of a ligand, such as Activin B or GDF3, to the Athis compound receptor initiates a signaling cascade that results in the phosphorylation of Smad2 and Smad3. This is the key event that both siRNA and chemical inhibitors aim to prevent.

ALK7_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Activin B / GDF3 ALK7 Athis compound Receptor Ligand->ALK7 binds TypeII_Receptor Type II Receptor ALK7->TypeII_Receptor recruits Smad2_3 Smad2/3 ALK7->Smad2_3 phosphorylates TypeII_Receptor->ALK7 phosphorylates pSmad2_3 p-Smad2/3 Smad4 Smad4 pSmad2_3->Smad4 binds Smad_complex Smad2/3/4 Complex Gene_expression Target Gene Expression (e.g., Apoptosis, Metabolism) Smad_complex->Gene_expression regulates siRNA Athis compound siRNA siRNA->ALK7 degrades mRNA Inhibitor Chemical Inhibitor (e.g., A-83-01) Inhibitor->ALK7 inhibits kinase activity

Figure 2. The Athis compound signaling pathway and points of intervention for siRNA and chemical inhibitors.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for validating Athis compound siRNA knockdown with a chemical inhibitor.

I. Athis compound siRNA Transfection
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[3]

  • siRNA Preparation: On the day of transfection, prepare two sets of tubes. In the first set, dilute the Athis compound siRNA and a scrambled negative control siRNA to the desired final concentration (e.g., 20 nM) in serum-free medium. In the second set, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

  • Transfection: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation. Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding to the next step.

II. Chemical Inhibitor Treatment
  • Stock Solution Preparation: Prepare a stock solution of the Athis compound inhibitor (e.g., A-83-01) in DMSO. For A-83-01, a 10 mM stock can be made by dissolving 5 mg in 1.18 ml of DMSO.[2]

  • Treatment: After the 48-72 hour siRNA incubation, replace the medium with fresh medium containing the chemical inhibitor at the desired final concentration (e.g., 1 µM for A-83-01) or an equivalent volume of DMSO for the vehicle control.[1][4] Pre-treat the cells with the inhibitor for 1 hour before ligand stimulation.[2]

  • Ligand Stimulation: To activate the Athis compound pathway, stimulate the cells with a known Athis compound ligand, such as Activin B (e.g., 10 ng/mL), for 30-60 minutes.

III. Quantitative PCR (qPCR) for Athis compound mRNA Expression
  • RNA Extraction: Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for human Athis compound. A commercially available, pre-validated primer pair can be used (e.g., Sino Biological, HP100758).[5] Use a housekeeping gene (e.g., GAPDH) for normalization. Analyze the data using the ΔΔCt method.

IV. Western Blot for Athis compound and Phospho-Smad2/3
  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against Athis compound (e.g., R&D Systems, MAB577) and phospho-Smad2/3 (e.g., Cell Signaling Technology, #8828).[6] After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against total Smad2/3 or a housekeeping protein like β-actin for loading control.

References

Comparative Analysis of Kallikrein-Related Peptidase 7 (KLK7) Expression in Skin Cancers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of Kallikrein-Related Peptidase 7 (KLK7) expression across different types of skin cancer, including basal cell carcinoma (BCC), squamous cell carcinoma (SCC), and malignant melanoma. It is intended for researchers, scientists, and drug development professionals interested in the role of KLK7 in skin cancer pathogenesis and its potential as a therapeutic target.

Data Presentation: KLK7 Expression in Skin Cancers

The expression of KLK7 varies significantly among the most common types of skin cancer. The following table summarizes the immunohistochemical analysis of KLK7 protein expression in a large cohort of tumor samples, providing a quantitative comparison of staining intensity.

Tumor TypeTotal Cases AnalyzedNegative Staining (%)Weak Staining (%)Moderate Staining (%)Strong Staining (%)
Basal Cell Carcinoma (BCC) 7584.09.36.70.0
Squamous Cell Carcinoma (SCC) of the skin 14136.255.36.42.1
Malignant Melanoma 6290.38.11.60.0

Data sourced from a tissue microarray study on 13,447 tumors[1].

These data indicate that squamous cell carcinoma of the skin shows the highest rate of KLK7 positivity, with a majority of cases exhibiting weak to moderate staining[1]. In contrast, basal cell carcinoma and malignant melanoma show significantly lower levels of KLK7 expression, with the vast majority of cases being negative for KLK7 staining[1]. In melanoma, while immunohistochemistry shows low positivity in tumor tissues, studies on cell lines reveal that 69% ectopically express KLK7 mRNA[2]. Further analysis of melanoma tissues has shown that metastatic melanomas have a higher percentage of cells with strong (13.5%) and moderate (25%) KLK7 immunoreactivity compared to primary melanomas (3.5% and 18%, respectively)[2].

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in DOT language.

KLK7 Signaling in Melanoma Progression

Kallikrein-related peptidase 7 is implicated in the progression of melanoma through its proteolytic activity. It contributes to a switch from a proliferative to an invasive phenotype by modulating cell adhesion molecules and activating signaling cascades. Overexpression of KLK7 leads to the downregulation of E-cadherin and the upregulation of Melanoma Cell Adhesion Molecule (MCAM/CD146)[2]. This alteration in cell surface proteins is associated with decreased cell adhesion and increased cell motility and invasion[2]. Furthermore, KLK7 can trigger the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway, which is known to regulate cell proliferation, differentiation, and survival[1]. The enzymatic activity of KLK7 is essential for these effects[1].

KLK7_Signaling_Melanoma cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling KLK7 Active KLK7 E_cadherin E-cadherin KLK7->E_cadherin Cleavage MCAM MCAM/CD146 KLK7->MCAM Upregulation ERK12 ERK1/2 KLK7->ERK12 Activation Phenotype Invasive Phenotype (Increased Motility & Invasion) E_cadherin->Phenotype Inhibition MCAM->Phenotype Promotion pERK12 p-ERK1/2 ERK12->pERK12 Phosphorylation pERK12->Phenotype

KLK7 signaling pathway in melanoma.
General Experimental Workflow for KLK7 Expression Analysis

The following diagram illustrates a typical workflow for the comparative analysis of KLK7 expression in skin cancer tissues, from sample acquisition to data interpretation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Expression Analysis cluster_data Data Interpretation Tissue Skin Cancer Tissue (BCC, SCC, Melanoma) FFPE Formalin-Fixed Paraffin-Embedded (FFPE) Tissue->FFPE RNA_Protein RNA/Protein Extraction Tissue->RNA_Protein IHC Immunohistochemistry (IHC) FFPE->IHC qRT_PCR qRT-PCR RNA_Protein->qRT_PCR WB Western Blot RNA_Protein->WB Quant Quantitative Analysis (Staining Score, Fold Change) IHC->Quant qRT_PCR->Quant WB->Quant Comp Comparative Study Quant->Comp

Workflow for KLK7 expression analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summarized protocols for the key techniques used to assess KLK7 expression.

Immunohistochemistry (IHC)

This protocol is adapted from a large-scale tissue microarray study[1].

  • Tissue Preparation : Use freshly cut sections from formalin-fixed, paraffin-embedded (FFPE) tissue blocks.

  • Antigen Retrieval : Perform heat-induced antigen retrieval by placing sections in an autoclave at 121°C for 5 minutes in a target retrieval solution (e.g., Dako Target Retrieval Solution™, pH 7.8).

  • Peroxidase Blocking : Block endogenous peroxidase activity using a suitable blocking solution (e.g., Dako Peroxidase Blocking Solution™).

  • Primary Antibody Incubation : Incubate the sections with a primary antibody specific for KLK7. A mouse monoclonal antibody (e.g., MSVA-707M) can be used at a dilution of 1:150 for 60 minutes at 37°C.

  • Detection System : Utilize a standard detection system (e.g., HRP-conjugated secondary antibody and a chromogen like DAB) to visualize the antibody binding.

  • Scoring : Evaluate the staining intensity on a 4-point scale: 0 (negative), 1+ (weak), 2+ (moderate), and 3+ (strong). The percentage of positive tumor cells should also be recorded.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is based on a study of KLK7 in melanoma cell lines[1].

  • RNA Extraction : Isolate total RNA from cell lines or fresh-frozen tissue samples using a standard RNA extraction kit.

  • cDNA Synthesis : Reverse transcribe the RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Primer Design : Use primers specific for the KLK7 gene. For example:

    • Forward: 5′-CCCAGTGCTCTGAATGTCAA-3′

    • Reverse: 5′-AGTGGGAATCTCGTTCATCC-3′ A housekeeping gene, such as GAPDH, should be used as an internal control. For example:

    • Forward: 5′-TGGGTGTGAACCATGAGAAGTATG-3′

    • Reverse: 5′-GGTGCAGGAGGCATTGCT-3′

  • qPCR Reaction : Set up the qPCR reaction using a SYBR Green-based master mix. The cycling conditions can be as follows: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.

  • Data Analysis : Analyze the data using the comparative cycle threshold (Ct) method (ΔΔCt). Normalize the Ct value of KLK7 to the Ct value of the housekeeping gene (ΔCt = Ct_KLK7 - Ct_GAPDH).

Western Blot

This protocol provides a general guideline for detecting KLK7 protein.

  • Protein Extraction : Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay or a similar method.

  • SDS-PAGE : Separate equal amounts of protein (e.g., 25 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody against KLK7 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

References

Safety Operating Guide

Navigating the Disposal of "LK-7": A General Guide to Laboratory Chemical Waste Management

Author: BenchChem Technical Support Team. Date: November 2025

A critical note to researchers: A thorough search for a substance specifically identified as "LK-7" did not yield a corresponding Safety Data Sheet (SDS). This suggests that "this compound" may be an internal laboratory identifier, a component of a proprietary mixture, or a non-standard designation. The disposal procedures outlined below are based on general best practices for laboratory chemical waste management and are not specific to any substance. It is imperative to obtain the official SDS for any chemical you are working with to ensure safe and compliant disposal.

This guide provides a foundational framework for the safe handling and disposal of laboratory chemical waste, designed for researchers, scientists, and drug development professionals. Adherence to these general principles can mitigate risks, ensure regulatory compliance, and foster a culture of safety within the laboratory.

The Cornerstone of Chemical Safety: The Safety Data Sheet (SDS)

Before any handling or disposal of a chemical, the Safety Data Sheet (SDS) must be consulted. The SDS provides critical information, including:

  • Section 7: Handling and Storage: Provides guidance on safe handling practices and storage requirements, including incompatibilities.

  • Section 8: Exposure Controls/Personal Protection: Details necessary personal protective equipment (PPE).

  • Section 13: Disposal Considerations: Offers information on appropriate disposal methods.

Without the SDS for "this compound," any disposal attempt carries unknown risks.

General Laboratory Chemical Disposal Workflow

The proper disposal of chemical waste is a systematic process designed to protect laboratory personnel and the environment. The following workflow outlines the essential steps for managing chemical waste from generation to disposal.

Chemical Disposal Workflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Disposal Identify Waste Identify Waste Stream (e.g., Solid, Liquid, Gaseous) Characterize Hazards Characterize Hazards (Consult SDS) Identify Waste->Characterize Hazards Segregate Waste Segregate by Hazard Class (e.g., Flammable, Corrosive) Characterize Hazards->Segregate Waste Select Container Select Compatible Container Segregate Waste->Select Container Label Container Label Container Correctly Select Container->Label Container Store Safely Store in Designated Area (Secondary Containment) Label Container->Store Safely Schedule Pickup Arrange for Professional Disposal Store Safely->Schedule Pickup

A generalized workflow for the safe disposal of laboratory chemical waste.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1] Waste should be separated into distinct, clearly labeled containers based on its hazard class.[2]

Key Segregation Practices:

  • Acids and Bases: Store separately.[2]

  • Oxidizers and Flammable/Organic Materials: Keep in separate containers.[2]

  • Water-Reactive Chemicals: Isolate from aqueous solutions.[2]

  • Halogenated and Non-Halogenated Solvents: Often collected in separate containers as disposal methods may differ.[3]

Step 2: Containerization and Labeling

The integrity and labeling of waste containers are fundamental to safe storage and disposal.

Container Requirements:

  • Compatibility: The container must be chemically compatible with the waste it holds.[4] For example, do not store acids or bases in metal containers.[4]

  • Condition: Containers must be in good condition, free from leaks or rust.[5]

  • Closure: Use containers with secure, leak-proof, screw-on caps.[4] Containers should remain closed except when adding waste.[4][5]

  • Headspace: Leave sufficient headspace in liquid waste containers to allow for expansion.[6]

Labeling Requirements: As soon as waste is added to a container, it must be labeled.[7] The label should include:

  • The words "Hazardous Waste".[6][7][8]

  • The full chemical names of all contents, without abbreviations.[5][7]

  • The approximate percentages of each component.[6][7]

  • The date accumulation began.[6][9]

  • The name and contact information of the waste generator.[7]

  • A clear indication of the associated hazards (e.g., flammable, corrosive, toxic).[6][7]

Step 3: Safe Storage

Designate a specific area for hazardous waste storage that is near the point of generation but out of the way of normal lab traffic.[4]

Storage Best Practices:

  • Secondary Containment: Always use secondary containment, such as a tray or bin, to capture any potential leaks or spills.[4][6] The secondary container should be capable of holding 110% of the volume of the largest primary container.[4]

  • Accumulation Time: Do not accumulate hazardous waste in the laboratory for more than 90 days.[2]

  • Secure Area: The storage area should be accessible only to trained personnel.[1]

Step 4: Disposal

The final step is the removal and disposal of the waste by trained professionals.

  • Professional Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[10]

  • Do Not Dispose in Sinks or Regular Trash: Unless explicitly permitted by your institution's EHS for specific non-hazardous materials, do not pour chemical waste down the drain or place it in the regular trash.[11][12]

Quantitative Data Summary: General Chemical Waste Guidelines

Waste CategoryTypical ComponentsRecommended ContainerKey Disposal Considerations
Halogenated Solvents Dichloromethane, Chloroform, Carbon TetrachlorideGlass or chemically resistant plasticKeep separate from non-halogenated solvents; disposal is often more costly.[3]
Non-Halogenated Solvents Acetone, Ethanol, Hexane, TolueneGlass or chemically resistant plasticMay be suitable for fuel blending; keep separate from halogenated solvents.[13]
Aqueous Acidic Waste Hydrochloric acid, Sulfuric acid (dilute)Glass or polyethyleneDo not store in metal containers; neutralization may be an option for dilute, simple solutions, but consult EHS first.[4][10]
Aqueous Basic Waste Sodium hydroxide, Potassium hydroxide (dilute)PolyethyleneDo not store in metal containers; keep separate from acidic waste.[2][4]
Solid Chemical Waste Contaminated lab supplies (gloves, paper towels), solid reagentsDouble-bagged in clear plastic bags or in the original manufacturer's container.[4]Ensure solids are not mixed with liquid waste.[4]
Empty Containers -Original containerTriple-rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the original label, and dispose of the container according to institutional policy.[12][13]

Emergency Procedures for Chemical Spills

In the event of a chemical spill, a swift and appropriate response is critical to minimize hazards.

Chemical Spill Response Spill Occurs Spill Occurs Alert Personnel Alert personnel in the immediate area Spill Occurs->Alert Personnel Assess Spill Assess the spill (Is it minor or major?) Alert Personnel->Assess Spill Minor Spill Minor Spill (Small quantity, low hazard) Assess Spill->Minor Spill Minor Major Spill Major Spill (Large quantity, high hazard) Assess Spill->Major Spill Major Clean Up Contain and clean up the spill using appropriate spill kit materials. Minor Spill->Clean Up Evacuate Evacuate the area. Close doors behind you. Major Spill->Evacuate Dispose of Waste Package and label all cleanup materials as hazardous waste. Clean Up->Dispose of Waste Contact EHS Contact Environmental Health & Safety (EHS) or emergency services (911). Evacuate->Contact EHS Contact EHS->Dispose of Waste

A logical flow diagram for responding to a chemical spill in a laboratory setting.

Immediate Actions for a Minor Spill:

  • Alert nearby personnel.[14]

  • Consult the SDS for specific cleanup procedures and required PPE.

  • Contain the spill by creating a dike with absorbent material, working from the outside in.[15][16]

  • Neutralize acids and bases if you are trained to do so and have the appropriate materials.[15][17]

  • Absorb the spilled material.[16]

  • Collect the cleanup residue into a compatible container and label it as hazardous waste.[16][17]

  • Decontaminate the area and any affected equipment.[17]

For major spills , or any spill you are not comfortable cleaning up, evacuate the area immediately and contact your institution's EHS or emergency services.[18]

References

Safety Protocol for Handling Novel Compound LK-7

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "LK-7" is not universally recognized for a specific chemical substance. It has been used to identify various compounds in different research and commercial contexts, including Rocuronium Bromide intermediates, thiophene-linked isoxazole derivatives, and 4-aminopyridine derivatives. Without a precise chemical identity and an accompanying Safety Data Sheet (SDS), this compound must be treated as a novel compound with unknown hazards. The following guidelines provide a general framework for handling such substances to ensure laboratory safety.

Immediate Safety and Logistical Information

When encountering a novel or uncharacterized compound like this compound, a thorough risk assessment is the first and most critical step. This assessment should guide the implementation of appropriate safety controls.

Hierarchy of Controls for Handling Novel Compounds

Control LevelActionDescription
Elimination/Substitution Can the hazardous chemical be eliminated or substituted with a less hazardous alternative?This is the most effective control. For novel compounds, this may involve reassessing the experimental design.
Engineering Controls How can the chemical be physically isolated from the handler?Use of a certified chemical fume hood, glove box, or other ventilated enclosure is mandatory to prevent inhalation exposure.
Administrative Controls What work practices and procedures will reduce the risk of exposure?Develop a Standard Operating Procedure (SOP) for the specific handling of the compound. Restrict access to authorized personnel only. Ensure proper training on the potential hazards and emergency procedures.
Personal Protective Equipment (PPE) What protective gear is necessary to prevent direct contact?PPE is the last line of defense and must be used in conjunction with other controls. See the detailed PPE plan below.
Personal Protective Equipment (PPE) Plan

Given the unknown nature of this compound, a comprehensive PPE strategy is essential to protect against potential dermal, respiratory, and ocular exposure.

Protection TypeRecommended PPESpecifications and Best Practices
Hand Protection Chemical-resistant glovesSelect gloves based on the chemical class of the parent compound, if known. Nitrile gloves are a common starting point, but compatibility should be verified. Double-gloving is recommended. Change gloves immediately if contaminated, torn, or punctured.
Eye and Face Protection Safety goggles and face shieldANSI Z87.1-compliant safety goggles are mandatory to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashes or aerosol generation.
Body Protection Laboratory coat and chemical-resistant apronA flame-resistant lab coat that fastens securely is required. For handling larger quantities or when there is a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Respirator (if warranted by risk assessment)If there is a high risk of aerosolization and the work cannot be contained within a fume hood, a NIOSH-approved respirator may be necessary. The type of respirator (e.g., N95, half-mask with appropriate cartridges) will depend on the assessed risk. A formal respiratory protection program, including fit testing, is required.
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling a novel compound like this compound in a laboratory setting.

  • Information Gathering and Risk Assessment:

    • Attempt to identify the specific chemical nature of this compound from the source or available documentation.

    • Search for any available toxicological data on the compound or structurally similar molecules.

    • Conduct a formal risk assessment to identify potential hazards (e.g., toxicity, flammability, reactivity) and determine the necessary safety precautions.

  • Preparation and Engineering Controls:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Prepare the work area by lining it with absorbent, disposable bench paper.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as outlined in the table above before entering the designated work area.

  • Handling the Compound:

    • Perform all manipulations of this compound (e.g., weighing, dissolving, transferring) within the chemical fume hood to minimize inhalation exposure.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Handle the compound with care to avoid generating dust or aerosols.

  • Decontamination and Doffing PPE:

    • Decontaminate any equipment that has come into contact with the compound.

    • Remove PPE in a manner that avoids self-contamination, typically by removing gloves first, followed by the lab coat and eye protection.

  • Emergency Procedures:

    • Ensure an eyewash station and safety shower are accessible and unobstructed.

    • Have a spill kit readily available that is appropriate for the scale of the work.

    • In case of exposure, follow established laboratory emergency procedures and seek immediate medical attention.

Disposal Plan

The disposal of novel compounds must be handled with extreme care to protect personnel and the environment.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, bench paper, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Labeling:

    • Waste containers must be labeled with "Hazardous Waste," the name of the compound ("Novel Compound: this compound"), and any known or suspected hazard characteristics.

  • Storage and Disposal:

    • Store waste containers in a designated satellite accumulation area.

    • Arrange for disposal through the institution's environmental health and safety (EHS) office. Provide EHS with all available information about the compound to ensure proper disposal.

Visualized Workflow for Handling Novel Compounds

The following diagram illustrates the logical progression of steps for safely handling a novel or uncharacterized chemical substance.

Handling_Novel_Compound cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal Phase cluster_emergency Contingency InfoGather Information Gathering RiskAssess Risk Assessment InfoGather->RiskAssess Input PrepArea Prepare Work Area RiskAssess->PrepArea Proceed if safe DonPPE Don PPE PrepArea->DonPPE HandleCompound Handle Compound in Fume Hood DonPPE->HandleCompound Decon Decontaminate & Doff PPE HandleCompound->Decon Spill Spill or Exposure HandleCompound->Spill Segregate Segregate Waste Decon->Segregate Proceed to disposal LabelWaste Label Waste Segregate->LabelWaste Dispose EHS Disposal LabelWaste->Dispose EmergencyProc Follow Emergency Procedures Spill->EmergencyProc

Caption: Workflow for the safe handling of novel chemical compounds.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LK-7
Reactant of Route 2
Reactant of Route 2
LK-7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.